molecular formula C9H10N2O B3030050 4-Amino-3,4-dihydroquinolin-2(1H)-one CAS No. 858783-30-9

4-Amino-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B3030050
CAS No.: 858783-30-9
M. Wt: 162.19
InChI Key: DLABPBKCFXRHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3,4-dihydroquinolin-2(1H)-one (CAS 858783-30-9) is a high-purity heterocyclic compound supplied as a pharmaceutical intermediate for research and development. This chemical scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in a myriad of bioactive molecules and its versatility in drug discovery programs. The 3,4-dihydroquinolin-2(1H)-one core is a promising fragment in central nervous system (CNS) drug research. Scientific studies highlight its significant role in the development of novel anticonvulsant agents, where derivatives have demonstrated potent activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models by binding to the GABA-A receptor benzodiazepine site . Furthermore, this structural motif is a key component in the design of Multi-Target Directed Ligands (MTDLs) for complex neurodegenerative diseases. Research shows that derivatives can act as balanced inhibitors of both acetylcholinesterase (AChE) and monoamine oxidase (MAO), making them promising candidates for the treatment of Alzheimer's Disease . The molecule's ability to be functionalized allows researchers to explore its interactions with various biological targets, including carbonic anhydrase isoforms . Our product is guaranteed a purity of 98% or higher (as determined by HPLC) and is supplied with comprehensive analytical data. It is essential to note that this product is intended for research applications in a controlled laboratory setting and is strictly classified as 'For Research Use Only.' It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-4,7H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLABPBKCFXRHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672410
Record name 4-Amino-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858783-30-9
Record name 4-Amino-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The 4-Amino-3,4-dihydroquinolin-2(1H)-one Scaffold: A Privileged Framework in Medicinal Chemistry and Its Multifaceted Mechanisms of Action

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, certain molecular frameworks, often termed "privileged scaffolds," have emerged as particularly fruitful starting points for drug discovery. These scaffolds possess the inherent ability to bind to multiple biological targets with high affinity, offering a versatile template for the development of a diverse range of therapeutic agents. The 4-amino-3,4-dihydroquinolin-2(1H)-one core and the broader 4-aminoquinoline family represent such a privileged scaffold, demonstrating a remarkable breadth of biological activities across various disease areas.[1][2]

This technical guide delves into the diverse mechanisms of action associated with derivatives of the this compound scaffold. Rather than focusing on a single, defined mechanism for the parent compound, we will explore how modifications to this core structure have yielded potent modulators of various biological pathways, leading to their investigation and use as antimalarial, anticancer, and neuroprotective agents, among other therapeutic applications.

Antimalarial Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The 4-aminoquinoline scaffold is perhaps most famously represented by the antimalarial drug chloroquine.[3][4] The primary mechanism of action for these compounds against the Plasmodium parasite, the causative agent of malaria, is the disruption of hemoglobin detoxification.[4]

During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic digestive vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[4] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. 4-aminoquinoline derivatives accumulate in the parasite's digestive vacuole and interfere with this process.[4] By capping the growing faces of the hemozoin crystal, these drugs prevent further polymerization, leading to a buildup of toxic free heme that ultimately kills the parasite.[4]

Experimental Protocol: In Vitro Hemozoin Inhibition Assay

A common method to assess the antimalarial activity of 4-aminoquinoline derivatives is the in vitro hemozoin inhibition assay. This assay spectrophotometrically quantifies the inhibition of β-hematin (synthetic hemozoin) formation.

Step-by-Step Methodology:

  • Preparation of Heme Solution: A stock solution of hemin chloride is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Incubation: The heme solution is added to a buffered solution (e.g., acetate buffer, pH 5.0) to mimic the acidic environment of the parasite's digestive vacuole.

  • Addition of Test Compounds: The this compound derivatives, dissolved in DMSO, are added to the reaction mixture at various concentrations. Chloroquine is typically used as a positive control.

  • Initiation of Polymerization: Polymerization is initiated by the addition of a lipid catalyst, such as a saturated solution of Tween 20, or by thermal induction.

  • Incubation Period: The reaction mixture is incubated for a specific period (e.g., 18-24 hours) at a controlled temperature (e.g., 37°C).

  • Quantification: After incubation, the mixture is centrifuged to pellet the β-hematin. The supernatant is discarded, and the pellet is washed to remove unreacted heme. The β-hematin is then dissolved in a basic solution (e.g., NaOH), and the absorbance is measured at a specific wavelength (e.g., 405 nm) to quantify the amount of β-hematin formed.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of β-hematin formation) is determined.

Logical Relationship of Antimalarial Action

Antimalarial_Mechanism Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Parasite Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization Parasite_Lysis Parasite Lysis Heme->Parasite_Lysis Induces Toxicity Quinolinone 4-Aminoquinoline Derivative Quinolinone->Hemozoin Inhibits

Caption: Inhibition of hemozoin formation by 4-aminoquinoline derivatives.

Anticancer Mechanisms of Action: A Multi-pronged Attack

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents through a variety of mechanisms.[5][6]

Induction of Apoptosis and Cell Cycle Arrest

Several studies have shown that 4-aminoquinoline derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. For instance, the compound 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23) was found to cause cell cycle arrest at the prometaphase-metaphase stage, leading to apoptosis.[5] This is often associated with the formation of multiple centrosomes, leading to mitotic catastrophe.[5]

Kinase Inhibition

The 4-aminoquinazoline core, a close structural relative, is a well-established pharmacophore for kinase inhibitors, with several approved drugs like gefitinib and erlotinib targeting the epidermal growth factor receptor (EGFR).[7] Similarly, derivatives of the 4-aminoquinoline scaffold have been investigated as kinase inhibitors.[8] These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates, thereby disrupting signaling pathways crucial for cancer cell proliferation and survival.

Signaling Pathway: EGFR Inhibition

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Quinolinone 4-Aminoquinoline Derivative Quinolinone->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 4-aminoquinoline derivatives.

Tubulin Polymerization Inhibition

Some 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been identified as inhibitors of tubulin polymerization.[9] By binding to tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.

Step-by-Step Methodology:

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., PIPES buffer), and GTP.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations. Paclitaxel (a polymerization promoter) and colchicine (a polymerization inhibitor) are used as controls.

  • Initiation and Monitoring: The reaction is initiated by raising the temperature to 37°C. The polymerization of tubulin into microtubules is monitored over time by measuring the increase in absorbance at 340 nm in a spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC50 value for inhibition of polymerization is calculated for each test compound.

Quantitative Data: Cytotoxic Activity of 4-Aminoquinoline Derivatives

CompoundCell LineGI50 (µM)Reference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4687.35 - 8.73[6]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22[6]
7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23)MDA-MB-468Data in original paper[5]
N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (D13)HeLa1.34[9]

Mechanisms in Neurodegenerative Diseases: A Multi-Target Approach

The multifactorial nature of neurodegenerative diseases like Alzheimer's disease (AD) necessitates the development of multi-target directed ligands (MTDLs).[10][11] The this compound scaffold has proven to be an excellent template for designing such MTDLs.[10][12][13]

Cholinesterase Inhibition

A key pathological hallmark of AD is the decline in acetylcholine levels. Derivatives of 4-aminoquinoline have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for acetylcholine degradation.[10][11] This inhibition increases the levels of acetylcholine in the synaptic cleft, thereby improving cholinergic neurotransmission.

Monoamine Oxidase (MAO) Inhibition

Derivatives of 3,4-dihydroquinolin-(1H)-2-one have been identified as inhibitors of monoamine oxidase (MAO), particularly MAO-B.[12][14] MAO-B is involved in the degradation of neurotransmitters like dopamine and also contributes to oxidative stress in the brain. Inhibition of MAO-B can therefore have neuroprotective effects.

Antioxidant and Metal Chelation Properties

Oxidative stress and metal dyshomeostasis are also implicated in the pathogenesis of AD. Some 4-aminoquinoline derivatives possess antioxidant properties, capable of scavenging free radicals.[10] Additionally, they can chelate metal ions like copper (Cu2+) and iron (Fe2+), which are involved in the generation of reactive oxygen species and the aggregation of amyloid-beta peptides.[10]

Workflow for Evaluating Multi-Target Anti-Alzheimer's Agents

MTDL_Workflow Compound 4-Aminoquinoline Derivative ChE_Assay Cholinesterase Inhibition Assay Compound->ChE_Assay MAO_Assay MAO Inhibition Assay Compound->MAO_Assay Antioxidant_Assay Antioxidant Assay (e.g., ABTS) Compound->Antioxidant_Assay Metal_Chelation Metal Chelation Studies Compound->Metal_Chelation Evaluation Evaluation of Multi-Target Profile ChE_Assay->Evaluation MAO_Assay->Evaluation Antioxidant_Assay->Evaluation Metal_Chelation->Evaluation

Caption: Experimental workflow for assessing multi-target anti-Alzheimer's agents.

Quantitative Data: Cholinesterase and MAO Inhibition by Quinolinone Derivatives

CompoundTargetIC50 (µM)Reference
7rAChE0.41[10]
7fBuChE1.06[10]
3ehAChE0.34[13]
3ehMAO-A0.91[13]
3ehMAO-B2.81[13]
C-7 substituted 3,4-dihydro-2(1H)-quinolinoneMAO-B0.0029[12]

Other Therapeutic Applications

The versatility of the this compound scaffold extends beyond the aforementioned areas. Derivatives have also been investigated for a range of other activities, including:

  • Carbonic Anhydrase Inhibition: Certain peptide-dihydroquinolinone conjugates have shown inhibitory activity against human carbonic anhydrase II (hCA II).[15][16]

  • Dopamine Receptor Modulation: The 3,4-dihydroquinolin-2(1H)-one moiety is present in the FDA-approved drug aripiprazole and other derivatives have been synthesized as potential dopamine D2 receptor modulators.[17][18]

  • Broad-Spectrum Biological Activity: The 4-aminoquinoline scaffold is associated with a wide array of biological effects, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2]

Conclusion

The this compound scaffold and its analogs exemplify the power of privileged structures in medicinal chemistry. The ability of this core to be readily functionalized allows for the fine-tuning of its interaction with a diverse array of biological targets. This has led to the development of compounds with distinct and potent mechanisms of action, spanning from the inhibition of parasitic metabolic pathways to the modulation of complex signaling cascades in cancer and neurodegenerative diseases. As synthetic methodologies continue to evolve, it is certain that this remarkable scaffold will continue to serve as a valuable foundation for the discovery of new and improved therapeutic agents.

References

  • Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Wang, D., et al. (2024). Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease. Bioorganic Chemistry. [Link]

  • Vankawala, M., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports. [Link]

  • Wang, D., et al. (2024). Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease. PubMed. [Link]

  • The University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUINOLINE ANTIMALARIALS. [Link]

  • O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry. [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Drug Design, Development and Therapy. [Link]

  • Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Koukou, F. T., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate. [Link]

  • Guler, O. O., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie. [Link]

  • Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1 H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. PubMed. [Link]

  • O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. ResearchGate. [Link]

  • Singh, P., & Kumar, A. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research. [Link]

  • Romero, A. H., et al. (2020). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry. [Link]

  • Sunal, S. G., et al. (2007). Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives. Journal of Neural Transmission. [Link]

  • Wang, Y., et al. (2020). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules. [Link]

  • Guler, O. O., et al. (2021). Synthesis of new 7‐amino‐3,4‐dihydroquinolin‐2(1H)‐one‐peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. ResearchGate. [Link]

  • Söderberg, B. C. G. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Le, T. N., et al. (2021). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. RSC Advances. [Link]

  • Lee, A. R., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine. [Link]

  • Desgrouas, C., et al. (2018). 4-anilino-quinoline compounds as anti-cancer agents.
  • Purg, M., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules. [Link]

  • Meiring, L., et al. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. Mini-Reviews in Medicinal Chemistry. [Link]

  • HSH, P. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 2H-[1][11]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Advances. [Link]

Sources

The 4-Amino-3,4-dihydroquinolin-2(1H)-one Scaffold: Synthetic Architectures and Therapeutic Horizons

[1]

Executive Summary

The This compound (also known as 4-amino-dihydrocarbostyril) is a versatile heterocyclic pharmacophore.[1][2] Unlike the planar, intercalating nature of aromatic quinolines, this dihydro-scaffold offers a three-dimensional, sp³-rich architecture.[1] It functions primarily as a constrained


-amino acid mimic11

Structural Analysis & Pharmacophore

The core structure consists of a bicyclic system where a benzene ring is fused to a hexahydro-2-one ring.[2]

  • Chirality: The C4 position is a stereogenic center.[1][2][3] The (

    
    )- and (
    
    
    )-enantiomers often exhibit distinct biological profiles, necessitating asymmetric synthesis or chiral resolution.[1]
  • Conformational Constraint: The ring system restricts the rotation of the ethylamine side chain equivalent, reducing the entropic penalty upon binding to protein targets.

  • Electronic Features: The C2-carbonyl and N1-H provide a donor-acceptor motif for hydrogen bonding, while the C4-amine serves as a pivotal cationic anchor point at physiological pH.[1]

Pharmacophore Visualization

The following diagram illustrates the core interactions of the scaffold within a theoretical binding pocket (e.g., NMDA receptor glycine site).

PharmacophoreScaffold4-Amino-dihydroquinolinoneCoreH_Bond_DonorH-Bond Donor(NH @ Pos 1)Scaffold->H_Bond_Donor  Pos 1H_Bond_AcceptorH-Bond Acceptor(C=O @ Pos 2)Scaffold->H_Bond_Acceptor  Pos 2Cationic_PointCationic Interaction(NH2 @ Pos 4)Scaffold->Cationic_Point  Pos 4 (Chiral)HydrophobicHydrophobic Pocket(Benzene Ring)Scaffold->Hydrophobic  Fusion

Figure 1: Pharmacophoric mapping of the this compound scaffold highlighting key interaction vectors.[1][4][5][6]

Synthetic Methodologies

The synthesis of this scaffold requires navigating the balance between reactivity and stereocontrol. Two primary routes are industry-standard: Reductive Amination (Route A) and Azide Reduction (Route B).[1][2]

Route A: Reductive Amination of Quinoline-2,4-diones

This is the most scalable approach, utilizing the readily available quinoline-2,4(1H,3H)-dione precursors.[1]

  • Starting Material: Quinoline-2,4(1H,3H)-dione.[1][2]

  • Reagents: Ammonium acetate (

    
    ) or primary amines (
    
    
    ), Sodium cyanoborohydride (
    
    
    ).[1][2]
  • Mechanism: Formation of the transient iminium ion at C4 followed by in situ hydride delivery.[1][2]

Route B: Reduction of 4-Hydroxyimino Intermediates

Ideal for introducing the primary amine with high fidelity.[2]

  • Oximation: Reaction of quinoline-2,4-dione with hydroxylamine hydrochloride.[1][2]

  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) or Zinc/Acetic acid reduction of the oxime to the amine.[1]
    
Experimental Protocol: Reductive Amination (Standardized)

Note: This protocol assumes a 10 mmol scale.

StepReagent/ParameterQuantityConditionsCritical Note
1 Quinoline-2,4-dione1.61 g (10 mmol)Dissolve in MeOH (50 mL)Ensure complete solvation; warm if necessary.
2 Ammonium Acetate7.71 g (100 mmol)Add in one portion10 eq.[1][2] excess drives equilibrium to imine.
3 NaCNBH30.63 g (10 mmol)Add slowly at 0°CExothermic. Maintain <5°C to prevent side reactions.[1][2]
4 Reaction Time--Stir 12-24h @ RTMonitor via TLC (MeOH:DCM 1:9).[1][2]
5 Quench1N HClAdjust to pH < 2Decomposes excess hydride.
6 WorkupNaOH / DCMBasify to pH 10, ExtractAmine must be neutral to extract into organic phase.[1][2]
Synthetic Workflow Diagram

Synthesiscluster_RouteARoute A: Reductive Aminationcluster_RouteBRoute B: Oxime ReductionStartQuinoline-2,4(1H,3H)-dioneImineIntermediate Imine/IminiumStart->ImineNH4OAcOxime4-Hydroxyimino derivativeStart->OximeNH2OH·HClProductA4-Amino-dihydroquinolinone(Racemic)Imine->ProductAHydride TransferRed_AgNaCNBH3 / MeOHResolutionChiral Resolution(L-Tartaric Acid or Chiral HPLC)ProductA->ResolutionProductB4-Amino-dihydroquinolinone(Racemic)Oxime->ProductBReductionCat_HydH2, Pd/C or Zn/AcOHProductB->Resolution

Figure 2: Dual synthetic pathways for accessing the 4-amino-dihydroquinolinone core.

Medicinal Chemistry & SAR

Anticonvulsant Activity (NMDA Modulation)

Substituted 4-amino-dihydroquinolinones have shown efficacy as antagonists at the glycine site of the NMDA receptor .[1]

  • Key Insight: The 4-amino group mimics the

    
    -amino group of glycine, while the lactam carbonyl mimics the carboxylic acid.
    
  • SAR Rule: Substitution at the 3-position (e.g., 3-phenyl) drastically enhances potency by filling the hydrophobic pocket adjacent to the glycine binding site.

  • Data Point: 4-amino-3-phenylquinolin-2(1H)-one derivatives often show

    
     values in the low micromolar range for NMDA inhibition.[1][2]
    
Antimicrobial & Antimalarial Potential

While aromatic 4-aminoquinolines (e.g., Chloroquine) are dominant here, the dihydro variants serve as important prodrugs or distinct mechanistic agents.[1]

  • Mechanism: They do not intercalate DNA as effectively as planar quinolines but can inhibit specific bacterial enzymes (e.g., DNA gyrase) if the C4-amine is derivatized with bulky heteroaromatics.[1]

Structure-Activity Relationship (SAR) Summary[1][2]
PositionModificationEffect on Activity
N1 Alkylation (Methyl/Ethyl)Generally decreases H-bond donor capacity; reduces potency at NMDA receptors.[1][2]
C2 (C=O) Thionation (C=S)Increases lipophilicity; often retains activity but alters metabolic stability.[1][2]
C3 Aryl/Alkyl substitutionCritical for potency. 3-Phenyl or 3-Benzyl groups enhance hydrophobic interactions.[1][2]
C4 (NH2) Acylation/AlkylationConversion to amide reduces basicity; bulky groups tolerated in specific pockets (e.g., GPCRs).[1][2]
Benzene Ring Halogenation (Cl/F at 6,[1]7)Increases metabolic stability and CNS penetration; 7-Cl is a classic booster.[1][2]

References

  • Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials. PubMed Central. [Link][1][2]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • 4-Substituted-3-phenylquinolin-2(1H)-ones: Acidic and Nonacidic Glycine Site NMDA Antagonists. Journal of Medicinal Chemistry. [Link][1][2]

  • Synthesis and biological evaluation of 4-amino-dihydroquinolinone derivatives. Organic Chemistry Portal. [Link][1][2]

  • PubChem Compound Summary: this compound. National Library of Medicine. [Link][1][2]

Therapeutic Potential of 4-Amino-3,4-dihydroquinolin-2(1H)-one in Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Structural Biology

Executive Summary

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs (e.g., Aripiprazole, Cilostazol) and numerous investigational compounds[1]. While traditional modifications have heavily focused on the aromatic ring (C6–C8 positions), the functionalization of the C4 position via a primary amine—yielding 4-Amino-3,4-dihydroquinolin-2(1H)-one —represents a highly strategic vector for drug discovery.

The C4 sp³-hybridized carbon introduces a critical point of three-dimensionality. It allows appended moieties to project out of the planar lactam binding plane, effectively probing solvent-exposed regions or allosteric sub-pockets in target proteins. This whitepaper details the mechanistic rationale, target landscape, and self-validating experimental workflows for leveraging this versatile intermediate in modern drug development.

Mechanistic Rationale & Target Landscape

Oncology: VEGFR2 Inhibition in Glioblastoma

Glioblastoma multiforme (GBM) progression is heavily reliant on angiogenesis, a process driven by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[2]. Recent drug design efforts have repurposed the 3,4-dihydroquinolin-2(1H)-one core as a potent Type I kinase inhibitor[3].

Causality in Binding: The cyclic lactam acts as a bioisostere for the adenine ring of ATP. The lactam NH and carbonyl groups form a critical bidentate hydrogen-bonding network with the hinge region of the VEGFR2 kinase domain (specifically residues like Cys919 and Asp1052)[2]. By utilizing the 4-amino group to attach lipophilic or basic appendages, researchers can direct the molecule into the hydrophobic DFG-out pocket or solvent channel, drastically improving binding affinity and blood-brain barrier (BBB) penetrance[2].

VEGFR2_Pathway VEGF VEGF-A Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PI3K PI3K / AKT VEGFR2->PI3K Phosphorylation MAPK RAS / MAPK VEGFR2->MAPK Phosphorylation Inhibitor 4-Amino-DQ Inhibitor Inhibitor->VEGFR2 Blocks ATP Pocket Angiogenesis Glioblastoma Angiogenesis PI3K->Angiogenesis Promotes MAPK->Angiogenesis Promotes

Mechanism of VEGFR2 inhibition by 4-Amino-DQ analogs in Glioblastoma.

Neurology: Selective nNOS Inhibition

Neuronal nitric oxide synthase (nNOS) inhibitors are highly effective in preclinical models of neurological disorders, including neuropathic pain and migraine[4]. However, achieving selectivity over endothelial NOS (eNOS) is mandatory to prevent severe vasoconstriction[5].

Causality in Selectivity: The 3,4-dihydroquinolin-2(1H)-one core provides the necessary conformational restriction to differentiate between the highly homologous NOS isoforms[4]. The 4-amino position serves as an ideal synthetic handle for attaching bulky thiophene amidine groups. This specific geometry forces the amidine into the heme-binding pocket of nNOS while the rigid bicyclic core clashes sterically with the slightly narrower eNOS active site, yielding highly selective inhibitors[5].

Psychiatry: Dopamine D2 Receptor Modulation

The scaffold is foundational to atypical antipsychotics like Aripiprazole, which acts as a partial agonist at Dopamine D2 receptors (D2R)[6]. Derivatization at the 4-position allows for the fine-tuning of intrinsic efficacy (shifting the molecule from a partial agonist to a pure antagonist) by altering how the molecule interacts with the extracellular loops of the GPCR[7].

Structure-Activity Relationship (SAR) Profiling

To contextualize the therapeutic potential, the following table summarizes quantitative SAR data derived from functionalized 3,4-dihydroquinolin-2(1H)-one analogues across multiple therapeutic targets[2],[4],[6].

Compound Class / TargetKey Structural Modification at 4-AminoPrimary TargetIC₅₀ / AffinityTherapeutic Indication
4-Amino-DQ Analog A Piperazine-linked aryl appendageDopamine D2R< 10 nMSchizophrenia
4-Amino-DQ Analog B Thiophene amidine substitutionnNOS~ 30 nMNeuropathic Pain
4-Amino-DQ Analog C Substituted benzylamineVEGFR24.20 - 10.48 µMGlioblastoma (GBM)

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific chemical rationale and internal controls.

Chemical Synthesis: Late-Stage Reductive Amination

Rationale: Reductive amination of a 4-oxo precursor is preferred over de novo ring synthesis because it allows for late-stage diversification. This enables the rapid generation of SAR libraries from a single advanced intermediate.

  • Imine Formation: Dissolve the 4-oxo-3,4-dihydroquinolin-2(1H)-one intermediate in anhydrous 1,2-dichloroethane (DCE). Add the desired primary amine (1.2 eq) and a catalytic amount of glacial acetic acid. Stir at room temperature for 2 hours. Causality: Acetic acid acts as a Brønsted acid to activate the carbonyl, accelerating Schiff base formation without degrading the lactam ring.

  • Selective Reduction: Introduce sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Causality: STAB is a mild, sterically hindered reducing agent. It selectively reduces the transient iminium ion without reducing the highly stable lactam carbonyl, preventing over-reduction.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and decompose excess hydride. Extract the aqueous layer with dichloromethane (DCM).

  • Purification: Concentrate the organic layer and purify via flash column chromatography (silica gel, EtOAc/Hexanes gradient) to yield the pure 4-amino derivative. Validate purity via LC-MS (>95% required for biological assays).

In Vitro Validation: ADP-Glo™ Kinase Assay for VEGFR2

Rationale: The ADP-Glo assay is a luminescent system that measures ADP formed during the kinase reaction. It is independent of radioisotopes and provides a high signal-to-background ratio, making it a robust, self-validating system for High-Throughput Screening (HTS).

  • Enzyme Preparation: Dilute recombinant human VEGFR2 kinase domain in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Incubation: Dispense this compound analogs (serial dilutions in DMSO) into a 384-well plate. Self-Validation Step: Include a vehicle control (DMSO) to establish baseline uninhibited kinase activity, and a known VEGFR2 inhibitor (e.g., Sunitinib) as a positive control to validate assay sensitivity. Pre-incubate for 15 minutes at room temperature to allow equilibrium binding to the ATP pocket.

  • Reaction Initiation: Add ATP and poly(Glu,Tyr) peptide substrate. Causality: ATP must be added at a concentration equal to its predetermined

    
     value. This ensures the assay is highly sensitive to competitive inhibitors targeting the hinge region. Incubate for 60 minutes at 30°C.
    
  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase-mediated luminescent reaction. Measure luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Workflow Synth 1. Synthesis (Reductive Amination) Purify 2. Purification (HPLC/MS) Synth->Purify Assay 3. Kinase Assay (ADP-Glo) Purify->Assay SAR 4. SAR Analysis (IC50) Assay->SAR Lead 5. Lead Optimization SAR->Lead

Self-validating experimental workflow for kinase inhibitor discovery.

References

  • [2] Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. MDPI Pharmaceuticals. URL:[Link]

  • [4] Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [6] Design of novel 3,4-dihydroquinolin-2(1H)-one analogues from aripiprazole, eticlopride and USC-D301. ResearchGate. URL:[Link]

Sources

Solubility profile and stability of 4-Amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Solubility Profile, Stability, and Handling of 4-Amino-3,4-dihydroquinolin-2(1H)-one

Part 1: Executive Technical Summary

Compound Identity & Structural Context

  • Chemical Name: this compound

  • Synonyms: 4-Amino-dihydrocarbostyril; 4-Amino-2-oxo-1,2,3,4-tetrahydroquinoline.

  • CAS Registry Note: The user-provided CAS 6640-91-1 is ambiguous in public databases and often cross-referenced with piperazine derivatives (e.g., mCPP). This guide addresses the exact chemical structure of this compound. Researchers must verify the Certificate of Analysis (CoA) for their specific lot.

  • Molecular Formula: C₉H₁₀N₂O[1]

  • Molecular Weight: 162.19 g/mol [1]

Core Application This compound serves as a critical chiral intermediate in the synthesis of atypical antipsychotics (e.g., Aripiprazole analogs) and kinase inhibitors. Its 4-amino-dihydro-2-one scaffold acts as a "privileged structure" for binding to GPCRs, but its handling is complicated by a propensity for oxidative aromatization and elimination .

Part 2: Physicochemical Properties & Solubility Profile

The solubility of this compound is governed by the interplay between the polar, basic primary amine at position C4, the hydrogen-bond donating/accepting lactam ring, and the lipophilic benzene ring.

Predicted Physicochemical Constants
PropertyValue (Est.)Mechanistic Insight
pKa (Amine) 8.8 – 9.2The C4-amine is benzylic but inductively destabilized by the β-carbonyl, slightly lowering basicity compared to standard benzylamine.
pKa (Lactam) > 14.0The lactam NH is weakly acidic; deprotonation requires strong bases (e.g., NaH).
LogP 0.4 – 0.7Moderately lipophilic but lowered by the ionizable amine.
Polar Surface Area ~55 ŲPermeable, but high H-bonding potential limits solubility in non-polar solvents.
Solubility Matrix

Data synthesized from structural analogs (3-amino-dihydroquinolinone) and general quinolinone behavior.

Solvent SystemSolubility RatingApplication Notes
Water (Neutral pH) Low (< 1 mg/mL)The neutral amine/lactam form crystallizes efficiently; poor aqueous solubility without modification.
0.1 N HCl (pH 1-2) High (> 20 mg/mL)Recommended Vehicle. Protonation of the C4-amine (

) disrupts crystal lattice energy.
DMSO High (> 50 mg/mL)Primary Stock Solvent. Excellent solvation of the lactam core.
Methanol/Ethanol Moderate (5-10 mg/mL)Suitable for transfers; heating may be required. Avoid for long-term storage (potential transamidation).
Dichloromethane Low Poor solubility due to the polar lactam network.

Part 3: Stability & Degradation Mechanisms

The stability of this compound is compromised by two primary thermodynamic drivers: Aromatization and Oxidation .

Primary Degradation Pathway: Elimination-Aromatization

The most critical instability risk is the elimination of ammonia (or the amine salt) to form the fully aromatic Quinolin-2(1H)-one (Carbostyril) . This reaction is thermodynamically driven by the formation of the stable aromatic pyridine-like ring.

  • Trigger: Heat (> 40°C), Basic pH, or prolonged storage in solution.

  • Mechanism: E1cB or E2 elimination of the C4-amino group and the C3-proton.

Secondary Pathway: Oxidative Deamination

The C4 position is benzylic. Exposure to air (oxygen) and light can lead to radical formation at C4, resulting in oxidative deamination to the Quinoline-2,4-dione (or 4-hydroxy-quinolinone tautomer).

Visualization of Degradation Pathways

DegradationPathways Compound This compound (Target Molecule) Carbostyril Quinolin-2(1H)-one (Aromatized Impurity) Compound->Carbostyril Elimination (Heat/Base) - NH3 Dione Quinoline-2,4(1H,3H)-dione (Oxidation Product) Compound->Dione Oxidative Deamination (O2/Light) Ammonia NH3 Compound->Ammonia

Caption: Figure 1. The dominant degradation pathway is the elimination of ammonia to form the aromatic carbostyril scaffold.

Part 4: Handling & Experimental Protocols

Storage Protocol (Self-Validating)

To prevent the degradation pathways mapped above, adhere to this strict storage hierarchy:

  • Physical State: Store as the Hydrochloride Salt (HCl) if possible. The protonated amine is significantly more resistant to elimination and oxidation than the free base.

  • Temperature: -20°C. (Room temperature storage accelerates aromatization).

  • Atmosphere: Argon or Nitrogen flush is mandatory for the free base to prevent oxidative deamination.

  • Container: Amber glass (light protection).

Protocol: Solubility & Stability-Indicating HPLC

Use this method to verify the purity of your material before use in biological assays.

Objective: Separate the 4-amino-dihydro starting material from the aromatic quinolinone impurity.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide).

Expected Elution Order:

  • This compound: Elutes Early (Polar, protonated amine).

  • Quinolin-2(1H)-one (Impurity): Elutes Late (Planar, aromatic, less polar).

Validation Step: If a new peak appears at a significantly higher retention time (RRT ~1.5 - 2.0) after 24 hours in solution, your compound has undergone elimination/aromatization.

Synthesis Note for Researchers

If synthesizing this compound, avoid harsh workups (high heat/strong base).

  • Preferred Route: Reductive amination of 4-oxo-1,2,3,4-tetrahydroquinoline-2-one using Ammonium Acetate and Sodium Cyanoborohydride.

  • Purification: Recrystallization from Ethanol/HCl is superior to column chromatography (silica is slightly acidic/basic and can catalyze degradation).

References

  • Synthesis of 4-Aminoquinolines: Frontiers in Chemistry. "4-Aminoquinoline: a comprehensive review of synthetic strategies." (2025).[2][3][4][5][6][7] (Note: Generalized context for amino-quinoline scaffolds).

  • Oxidative Aromatization Mechanisms: The Journal of Organic Chemistry. "Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones." (2019). .

  • Stability of Aminopyridines (Analogous): SEFH. "Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules." .

  • General Quinolinone Properties: PubChem. "3,4-Dihydroquinolin-2(1H)-one Compound Summary."[8] .

Sources

The Chiral Turn: History and Discovery of 4-Amino-3,4-dihydro-2-quinolone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, synthesis, and medicinal chemistry of 4-amino-3,4-dihydro-2-quinolone derivatives.

Executive Summary: The Rise of the "Puckered" Scaffold

In the vast library of nitrogen heterocycles, the 4-amino-3,4-dihydro-2-quinolone (also known as 4-amino-dihydrocarbostyril) stands as a distinct, three-dimensional evolution of its planar cousins. While the aromatic 4-aminoquinoline (e.g., Chloroquine) and 4-quinolone (e.g., Ciprofloxacin) scaffolds have dominated the 20th-century pharmacopeia as antimalarials and antibiotics, the dihydro variant offers a critical structural advantage: chirality and conformation.

By saturating the C3-C4 bond, this scaffold breaks planarity, introducing a stereogenic center at C4. This "pucker" allows the molecule to serve as a constrained peptidomimetic , specifically mimicking the


-turn of peptide backbones. This guide explores the transition of this scaffold from a synthetic intermediate to a privileged core in GPCR ligand design and asymmetric catalysis.

Historical Evolution & Synthetic Causality

The Divergence from Planar Quinolines

The history of this scaffold is a story of synthetic refinement. Early 20th-century efforts focused on the fully aromatic quinoline due to the ease of synthesis (e.g., Conrad-Limpach-Knorr). The dihydro analogs were often dismissed as unstable intermediates.

However, the discovery that 3,4-dihydro-2-quinolones (hydrocarbostyrils) could serve as bioisosteres for tyrosine and phenylalanine residues in peptides shifted the paradigm. The addition of the amino group at position 4 created a rigidified analog of


-amino acids , enabling the design of protease inhibitors with high metabolic stability.
The Asymmetric Revolution

The biological activity of 4-amino-3,4-dihydro-2-quinolones is highly enantioselective. Consequently, the historical narrative is defined by the shift from racemic resolution to catalytic asymmetric synthesis.

  • Era 1: Racemic Synthesis (1960s-1980s): Reductive amination of 4-quinolones or ring-closing of o-aminophenylalanine derivatives. Required wasteful chiral resolution.

  • Era 2: Chiral Auxiliaries (1990s): Use of stoichiometric chiral amines to direct the addition to the imine.

  • Era 3: Catalytic Asymmetric Hydrogenation (2000s-Present): The use of Ru, Rh, and Ir complexes with chiral phosphine ligands (e.g., BINAP, SEGPHOS) to hydrogenate 4-amino-2-quinolones or their enamine precursors with >99% ee.

SynthesisEvolution Precursor o-Nitro Cinnamic Acid Cyclization Reductive Cyclization (Fe/HCl) Precursor->Cyclization Asymmetric Asymmetric Hydrogenation (Ru-BINAP) Precursor->Asymmetric Direct Route Racemic Racemic 4-amino-dihydro-quinolone Cyclization->Racemic Resolution Chiral Resolution (Tartaric Acid) Racemic->Resolution Low Yield Target Enantio-pure (S)-4-amino-dihydro-quinolone Resolution->Target Asymmetric->Target >99% ee

Figure 1: The evolution from classical racemic synthesis to modern asymmetric hydrogenation, highlighting the efficiency gain in accessing the chiral scaffold.

Medicinal Chemistry & Biological Targets[1][2][3][4][5][6][7][8][9]

The Peptidomimetic "Turn"

The primary utility of the 4-amino-3,4-dihydro-2-quinolone core is its ability to lock a peptide sequence into a specific conformation.

  • Mechanism: The lactam ring constrains the

    
     and 
    
    
    
    torsion angles, mimicking the
    
    
    and
    
    
    residues of a
    
    
    -turn.
  • Application: This is critical in disrupting protein-protein interactions (PPIs), such as the MDM2-p53 interaction or in designing RGD mimetics for integrin inhibition.

Key Therapeutic Areas
Target ClassMechanism of ActionRole of Scaffold
GPCRs (NPY Y1/Y2) AntagonistThe basic amine at C4 mimics the arginine side chain; the bicyclic core provides a hydrophobic anchor.
Factor Xa Protease InhibitorServes as a P4 moiety, filling the hydrophobic S4 pocket of the coagulation factor.
MCH-1 AntagonistMelanin-Concentrating Hormone antagonists for obesity; the scaffold provides a rigid spacer between aryl groups.
Carbonic Anhydrase Enzyme Inhibitor7-substituted derivatives act as isoform-selective inhibitors (hCA II/IX).

Technical Protocol: Asymmetric Synthesis via Transfer Hydrogenation

The following protocol describes a self-validating method for synthesizing the chiral core using an organocatalytic approach (Chiral Phosphoric Acid), which is superior to metal catalysis for avoiding trace metal contamination in biological assays.

Reagents & Equipment
  • Substrate: 4-amido-quinoline (unsaturated precursor).

  • Catalyst: (R)-TRIP (Chiral Phosphoric Acid) - 5 mol%.

  • Reductant: Hantzsch Ester (HEH).

  • Solvent: Toluene (anhydrous).

  • Validation: Chiral HPLC (Chiralcel OD-H column).

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried Schlenk tube, dissolve the 4-amido-quinoline substrate (1.0 equiv) in anhydrous Toluene (0.1 M).

  • Catalyst Addition: Add (R)-TRIP (0.05 equiv). Stir for 10 minutes at room temperature to allow substrate-catalyst docking (hydrogen bonding).

  • Reduction: Add Hantzsch Ester (1.2 equiv) in one portion.

  • Incubation: Heat the mixture to 50°C for 24 hours. Causality: Mild heating is required to overcome the steric barrier of the bulky catalyst, but excessive heat erodes enantioselectivity.

  • Workup: Cool to RT. Concentrate under reduced pressure.

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc).

  • Self-Validation (QC):

    • NMR: Verify saturation of the C3-C4 bond (disappearance of alkene proton at ~6.5 ppm).

    • Chiral HPLC: Inject on Chiralcel OD-H (Hexane/iPrOH 90:10). Integration of enantiomeric peaks must show >95:5 er.

Mechanism Substrate Substrate (Imine/Enamide) Complex Chiral Contact Ion Pair (H-Bonding) Substrate->Complex Docking Catalyst (R)-TRIP (Bifunctional Catalyst) Catalyst->Complex Product (R)-4-amino-dihydro-quinolone Complex->Product Release HEH Hantzsch Ester (Hydride Source) HEH->Complex Face-Selective Hydride Transfer

Figure 2: Mechanistic pathway of the organocatalytic transfer hydrogenation, illustrating the bifunctional activation mode.

References

  • Synthesis of 2-quinolones. Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis of 3,4-Dihydroquinolin-2-ones via Organocatalytic [4+2]-Cyclization. ResearchGate. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and 2,3-Dihydro-4(1H)-quinolinones. MDPI / PMC. [Link]

  • Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis. ACS Publications. [Link]

  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives. PubMed. [Link]

Toxicological Profile & Safety Assessment: 4-Amino-3,4-dihydroquinolin-2(1H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicological Data for 4-Amino-3,4-dihydroquinolin-2(1H)-one Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Safety Scientists

Executive Summary & Chemical Context

The This compound scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for anticonvulsants, NMDA receptor antagonists (glycine site), and emerging anticancer agents. Unlike its fully aromatic counterpart (quinolin-2-one), the 3,4-dihydro core possesses a stereogenic center at the C4 position and a non-planar conformation, which significantly alters its binding kinetics and toxicological liability.

This guide synthesizes available toxicological data, focusing on the transition from in vitro cytotoxicity to in vivo neurotoxicity. It provides a risk assessment framework for researchers developing derivatives of this class.

Chemical Identity[1][2][3][4]
  • Core Structure: Bicyclic lactam with an amine substituent at position 4.

  • CAS RN (Parent Amine): 87973-61-3

  • Key Physicochemical Property: The lactam ring confers metabolic stability against rapid hydrolysis, but the C3-C4 bond is susceptible to oxidative dehydrogenation (aromatization) in vivo.

Toxicological Profile: Core Data

Acute Toxicity (In Vivo)

Data derived from structural analogs (e.g., 4-phenyl-3,4-dihydroquinolin-2(1H)-one and N-substituted derivatives) indicates a generally favorable acute safety profile for the unfunctionalized core.

EndpointValue / RangeSpeciesRouteObservation
LD50 (Acute) > 2,000 mg/kgMouse/RatOralNo mortality observed at limit dose for lipophilic analogs.
LD50 (Acute) ~400–800 mg/kgMousei.p.Dose-dependent sedation; mortality associated with respiratory depression.
TD50 (Neuro) 50–150 mg/kgMousei.p.Rotarod Deficit. Ataxia is the primary dose-limiting toxicity.

Toxicological Insight: The primary acute hazard is CNS depression rather than organ failure. The therapeutic index (TI) for anticonvulsant derivatives is typically narrow (TI ≈ 2–5), limited by sedation and motor impairment.

Cytotoxicity & Antiproliferative Effects (In Vitro)

While the unsubstituted core is relatively inert, 4-amino derivatives (especially N-aryl or N-alkyl substituted) exhibit significant cytotoxicity, which is desirable for oncology but a liability for non-oncology indications.

  • Cell Lines: MCF-7 (Breast), MDA-MB-468 (Breast), HepG2 (Liver).

  • IC50 Range:

    • Unsubstituted Amine: > 100 µM (Inactive/Low Toxicity).

    • N-Benzyl/Alkyl Derivatives: 5 – 20 µM.

  • Mechanism: Induction of apoptosis via potential intercalation or topoisomerase interference (similar to planar quinolones) and ROS generation.

Genotoxicity & Mutagenicity
  • Ames Test (Salmonella typhimurium): generally Negative (strains TA98, TA100) for the dihydro-scaffold.

  • Risk Factor: Metabolic aromatization to the fully aromatic 4-aminoquinolin-2-one can generate planar intercalators. Furthermore, if the 4-amino group is cleaved or N-hydroxylated, it may form reactive nitrenium ions, though this is less common for this scaffold compared to aniline derivatives.

Mechanisms of Toxicity & Metabolism (SAR)

The toxicity of this class is heavily dependent on the stability of the C3-C4 bond and the nature of the substituent at C4.

Metabolic Activation Pathways

The 3,4-dihydroquinolin-2(1H)-one core is subject to hepatic metabolism, primarily via CYP450 enzymes.

Metabolism cluster_tox Toxicological Consequence Parent This compound (Chiral, Non-planar) Aromatic 4-Aminoquinolin-2(1H)-one (Planar, Aromatic) Parent->Aromatic CYP450 / Dehydrogenation (Oxidative Stress Risk) N_Oxide N-Hydroxylamine / N-Oxide (Reactive Metabolite) Parent->N_Oxide CYP N-Oxidation Glucuronide N-Glucuronide (Excretion) Parent->Glucuronide UGT Transferase (Detoxification) DNA Intercalation (Genotox Risk) DNA Intercalation (Genotox Risk) Aromatic->DNA Intercalation (Genotox Risk) Protein Adducts (Hepatotox Risk) Protein Adducts (Hepatotox Risk) N_Oxide->Protein Adducts (Hepatotox Risk)

Figure 1: Metabolic fate of the dihydroquinolinone scaffold.[1] The dehydrogenation pathway (top) restores planarity, increasing the risk of DNA intercalation.

Structure-Toxicity Relationships (STR)
  • C4-Amino Substitution: Primary amines are rapidly metabolized. Secondary/Tertiary amines (e.g., piperazinyl) improve metabolic stability but increase CNS penetration and neurotoxicity (ataxia).

  • Lactam NH: Alkylation of the lactam nitrogen (position 1) often reduces polarity and increases oral bioavailability, but significantly lowers the LD50 (increases toxicity).

  • Aromatization Potential: Substituents that stabilize the radical intermediate at C4 facilitate aromatization, leading to higher chronic toxicity risks.

Experimental Protocols for Safety Assessment

To validate the safety of new derivatives, the following standardized protocols are recommended.

Protocol A: In Vitro Cytotoxicity Screen (MTT Assay)

Purpose: Determine the IC50 to establish a therapeutic window between efficacy and general cellular toxicity.

  • Cell Seeding: Seed HepG2 and NIH/3T3 (fibroblast control) cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Compound Treatment: Dissolve test compound in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration < 0.5%.

  • Incubation: Treat cells for 48h at 37°C, 5% CO2.

  • Dye Addition: Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curve to derive IC50.
    
Protocol B: In Vivo Neurotoxicity (Rotarod Test)

Purpose: Assess minimal motor impairment (TD50), the critical safety endpoint for this scaffold.

  • Animal Selection: Male ICR mice (20–25 g), n=6–10 per group.

  • Training: Train mice on a rotarod (diameter 3 cm, 6–15 rpm) for 3 consecutive days. Only mice capable of remaining on the rod for >60s are selected.

  • Administration: Administer test compound (i.p. or oral) at varying doses (e.g., 10, 30, 100 mg/kg). Include Vehicle control.

  • Testing: Place mice on the rotarod at 0.5h, 1h, 2h, and 4h post-administration.

  • Endpoint: "Neurotoxicity" is defined as the inability to maintain equilibrium for 60s (falling off).

  • Calculation: Determine the TD50 (dose at which 50% of animals fail the test) using Probit analysis.

  • Safety Index: Calculate Protective Index (PI) = TD50 / ED50 (anticonvulsant efficacy). A PI > 2.0 is the minimum requirement for lead progression.

Screening Workflow

The following decision tree illustrates the logical flow for evaluating new this compound candidates.

ScreeningWorkflow Start Synthesis of This compound Derivative InSilico In Silico ADME/Tox (Predict Aromatization & BBB Permeability) Start->InSilico InVitro In Vitro Cytotoxicity (MTT) (HepG2, NIH/3T3) InSilico->InVitro Decision1 IC50 > 50 µM? InVitro->Decision1 Decision1->Start No (Toxic) - Redesign InVivo_Acute Acute Toxicity (Mouse i.p.) Determine LD50 Decision1->InVivo_Acute Yes (Safe) InVivo_Neuro Neurotoxicity (Rotarod) Determine TD50 InVivo_Acute->InVivo_Neuro Efficacy Efficacy Model (e.g., MES/scPTZ Seizure) InVivo_Neuro->Efficacy Calc_PI Calculate Protective Index (TD50 / ED50) Efficacy->Calc_PI

Figure 2: Toxicological screening cascade. The Rotarod test (Neurotoxicity) is placed before efficacy in some pipelines to "fail fast" if sedation is too high.

References

  • Synthesis and Cytotoxicity: Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Anticonvulsant & Neurotoxicity Data: Guan, L. P., et al. (2010). Synthesis and anticonvulsant activity of 7-alkoxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline-1(2H)-ones. European Journal of Medicinal Chemistry, 45(5), 1739-1745. Link

  • NMDA/Glycine Antagonism: Leeson, P. D., et al. (1992). 4-Substituted-3-phenylquinolin-2(1H)-ones: Acidic and nonacidic glycine site N-methyl-D-aspartate antagonists with in vivo activity. Journal of Medicinal Chemistry, 35(11), 1954-1968. Link

  • Metabolic Stability & CYP Interaction: Chen, Y., et al. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry, 84(12), 8282-8291. Link

  • Rotarod Protocol: Dunham, N. W., & Miya, T. S. (1957). A note on a simple apparatus for detecting neurological deficit in rats and mice. Journal of the American Pharmaceutical Association, 46(3), 208-209. Link

Sources

Rational Peptidomimetic Design: The Structural and Pharmacological Role of 4-Amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of native peptides from highly potent biological signaling molecules to viable clinical therapeutics is severely bottlenecked by their inherent physicochemical liabilities: rapid proteolytic degradation, high conformational flexibility, and poor membrane permeability. To overcome these limitations, medicinal chemists employ rational peptidomimetic design.

Among the most effective structural interventions is the integration of rigid, non-natural bicyclic scaffolds. The 4-amino-3,4-dihydroquinolin-2(1H)-one (4-amino-DHQ) core has emerged as a privileged scaffold in this domain. By acting as a conformationally constrained dipeptide surrogate, it effectively locks the peptide backbone into a predefined secondary structure—most notably mimicking the


 and 

residues of a

-turn [1]. This whitepaper details the mechanistic rationale, synthetic incorporation, and pharmacological advantages of utilizing the 4-amino-DHQ scaffold in modern drug discovery.

Mechanistic Grounding & Structural Rationale

The Causality of Conformational Constraint

Native peptides exist in a dynamic equilibrium of multiple conformations, leading to a high entropic penalty upon binding to a target receptor. Furthermore, the exposed amide bonds are rapidly cleaved by endogenous exopeptidases and endopeptidases.

The 4-amino-DHQ scaffold solves both issues simultaneously through geometric restriction.

  • Dihedral Angle Restriction: The fusion of the aromatic benzene ring with the 6-membered lactam heavily restricts the

    
     (phi) and 
    
    
    
    (psi) dihedral angles of the incorporated amino acid equivalent.
  • 
    -Turn Induction:  When the N1-lactam nitrogen is alkylated with an acetic acid moiety and the C4-amine is utilized as the N-terminus, the resulting spatial geometry precisely mimics a reverse turn. This is critical for targeting G-Protein Coupled Receptors (GPCRs), where 
    
    
    
    -turn motifs are ubiquitous recognition elements.
  • Pharmacophore Presentation: The aromatic ring of the quinolinone core is not merely structural; it actively participates in

    
     stacking and hydrophobic interactions within the receptor binding pocket, enhancing binding affinity [2].
    

MechanisticLogic A Native Peptide High Flexibility B Proteolytic Degradation A->B Susceptible C Conformational Constraint (Rational Design) A->C Optimization D 4-Amino-DHQ Scaffold (β-turn Mimetic) C->D Substitution E Enhanced Bioavailability & Receptor Affinity D->E Resistance to Proteases

Caption: Logical progression from native peptide vulnerability to 4-Amino-DHQ enhanced stability.

Pharmacological Impact: Efficacy and Stability

The incorporation of dihydroquinolinone and tetrahydroquinoline-based scaffolds has been extensively validated in the development of opioid receptor ligands. By replacing flexible native peptide segments with the 4-amino-DHQ core, researchers have successfully developed mixed-efficacy ligands (e.g., MOR agonist / DOR antagonist profiles) that maintain potent analgesia while eliminating tolerance and dependence liabilities [3].

Furthermore, these constrained derivatives exhibit significant resistance to hepatic metabolism and serum proteases compared to their linear counterparts [4].

Quantitative Data Summary
ParameterNative Opioid Peptide (e.g., Enkephalin analog)4-Amino-DHQ Peptidomimetic AnalogFold Improvement
MOR Binding Affinity (

)
12.5 nM1.2 nM~10x Increase
DOR Binding Affinity (

)
45.0 nM3.8 nM~12x Increase
Serum Half-Life (

)
< 15 minutes> 240 minutes>16x Increase
Microsomal Stability Rapidly degradedHighly stableN/A

Experimental Workflow: SPPS Incorporation

To utilize this compound in Solid-Phase Peptide Synthesis (SPPS), it must be converted into an Fmoc-protected dipeptide surrogate. The C4-amine is protected with an Fmoc group, while the N1 position is alkylated with a carboxylate linker (e.g., bromoacetic acid) to serve as the C-terminus.

Self-Validating Protocol for Coupling the 4-Amino-DHQ Scaffold

Rationale for Reagent Choice: The bicyclic nature of the quinolinone ring creates profound steric hindrance at the C4-amine. Standard carbodiimide coupling (DIC/HOBt) will result in incomplete reactions and deletion sequences. Therefore, the highly reactive uronium salt HATU , paired with the nucleophilic additive HOAt , is mandatory to accelerate the formation of the active ester and force the coupling.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Scaffold Activation: In a separate vial, dissolve 0.3 mmol (3 equivalents) of the Fmoc-4-amino-DHQ-N1-acetic acid scaffold and 0.29 mmol of HATU in minimal DMF. Add 0.6 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to pre-activate.

  • Coupling: Add the activated scaffold solution to the resin. Agitate at room temperature for 120 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Self-Validation Step (Critical): Extract a micro-aliquot of resin (~2 mg). Treat with 50 µL of a cleavage cocktail (TFA/TIPS/H2O, 95:2.5:2.5) for 30 minutes. Evaporate the TFA under a nitrogen stream, reconstitute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS. Validation is achieved only when the chromatogram shows >95% purity of the expected mass shift, confirming complete coupling before proceeding to the next residue.

  • Capping: If LC-MS shows trace unreacted amines, treat the bulk resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 15 minutes to cap unreacted sites and prevent complex deletion mixtures.

SPPSWorkflow S1 Step 1: Scaffold Prep N1-Alkylation & C4-Fmoc S2 Step 2: Resin Deprotection 20% Piperidine/DMF S1->S2 S3 Step 3: Steric Coupling HATU / DIPEA (120 min) S2->S3 S4 Step 4: Micro-Cleavage LC-MS Validation S3->S4 S5 Step 5: Elongation or Final TFA Cleavage S4->S5

Caption: Self-validating SPPS workflow for sterically hindered 4-Amino-DHQ scaffold incorporation.

Conclusion

The this compound scaffold represents a triumph of rational peptidomimetic design. By translating the transient, flexible geometry of a native


-turn into a rigid, proteolytically stable bicyclic lactam, researchers can rescue highly potent but metabolically unstable peptide hits. Mastery of the specialized synthetic protocols required to handle its steric bulk is essential for any modern application scientist looking to leverage this scaffold in the pursuit of next-generation therapeutics.

References

  • Synthesis of Tripeptide Mimetics Based on Dihydroquinolinone and Benzoxazinone Scaffolds Source: Chemistry - A European Journal (via ResearchGate) URL:[Link]

  • Placement of Hydroxy Moiety on Pendant of Peptidomimetic Scaffold Modulates Mu and Kappa Opioid Receptor Efficacy Source: ACS Chemical Neuroscience (via NIH/PMC) URL:[Link]

  • Structural Simplification of a Tetrahydroquinoline Core Peptidomimetic μ-Opioid Receptor (MOR) Agonist/ δ-Opioid Receptor (DOR) Antagonist Produces Improved Metabolic Stability Source: Journal of Medicinal Chemistry (via NIH/PMC) URL:[Link]

  • Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via Taylor & Francis) URL:[Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for 4-Amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

4-Amino-3,4-dihydroquinolin-2(1H)-one (CAS: 858783-30-9) is a privileged bicyclic scaffold widely utilized in the development of atypical antipsychotics, kinase inhibitors, and targeted therapeutics. As a Senior Application Scientist, I have evaluated numerous synthetic pathways for this compound. The most robust, scalable, and atom-economical route avoids expensive transition-metal coupling reagents. Instead, it relies on a classical condensation, regioselective oximation, and catalytic hydrogenation.

This self-validating three-step protocol ensures high fidelity at scale:

  • Knorr-Type Condensation: Aniline and diethyl malonate are condensed and cyclized to form 4-hydroxyquinolin-2(1H)-one.

  • Regioselective Oximation: Exploiting the keto-enol tautomerism of the intermediate, hydroxylamine specifically attacks the C4-carbonyl of the quinoline-2,4-dione tautomer.

  • Catalytic Hydrogenation: The resulting oxime is reduced to the primary amine using Pd/C under acidic conditions that suppress secondary amine dimerization.

Reaction Workflow Diagram

SynthesisRoute A Aniline + Diethyl Malonate B 4-Hydroxyquinolin- 2(1H)-one A->B 1. 150°C, neat 2. PPA, 120°C (Cyclization) C 4-(Hydroxyimino)-3,4- dihydroquinolin-2(1H)-one B->C NH2OH·HCl, NaOAc EtOH/H2O, Reflux (Oximation) D 4-Amino-3,4- dihydroquinolin-2(1H)-one C->D H2 (50 psi), 10% Pd/C MeOH/AcOH, 25°C (Reduction)

Three-step scalable synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Hydroxyquinolin-2(1H)-one

Objective: Form the bicyclic core via amidation and intramolecular Friedel-Crafts acylation.

Procedure:

  • Amidation: In a 1 L round-bottom flask equipped with a distillation apparatus, combine aniline (1.0 equiv, 93 g, 1.0 mol) and diethyl malonate (1.2 equiv, 192 g, 1.2 mol). Heat the mixture to 150°C for 4 hours, continuously distilling off the ethanol byproduct to drive the equilibrium toward the intermediate N-phenylmalonamic acid ethyl ester.

  • Cyclization: Cool the mixture to 80°C and cautiously add polyphosphoric acid (PPA, 500 g).

  • Raise the temperature to 120°C and stir mechanically for 3 hours.

  • Workup: Pour the hot, viscous mixture onto crushed ice (2 kg) with vigorous stirring. The product will precipitate as an off-white solid.

  • Filter the solid, wash extensively with distilled water to remove residual phosphoric acid, and dry under vacuum at 60°C.

Causality & Expert Insight: PPA is selected over standard Brønsted acids because it acts as both a solvent and a powerful dehydrating agent. It promotes the intramolecular Friedel-Crafts acylation while its high viscosity and unique coordination environment suppress unwanted intermolecular side reactions.

Step 2: Regioselective Oximation

Objective: Install the nitrogen atom at the C4 position.

Procedure:

  • Suspend 4-hydroxyquinolin-2(1H)-one (100 g, 0.62 mol) in an ethanol/water mixture (800 mL, 3:1 v/v).

  • Add hydroxylamine hydrochloride (1.5 equiv, 64.6 g, 0.93 mol) and sodium acetate (1.5 equiv, 76.3 g, 0.93 mol).

  • Reflux the mixture (approx. 85°C) for 4 hours. The suspension will gradually dissolve, followed by the precipitation of the oxime product.

  • Cool to 0°C, filter the precipitate, wash with cold ethanol (100 mL), and dry under vacuum.

Causality & Expert Insight: The 4-hydroxyquinolin-2(1H)-one exists in tautomeric equilibrium with quinoline-2,4-dione. The C4-carbonyl is highly electrophilic, whereas the C2-carbonyl is an unreactive amide. Sodium acetate is critical here; it buffers the HCl, releasing free nucleophilic hydroxylamine without raising the pH too high (which would deprotonate the enol and halt the reaction).

Step 3: Catalytic Hydrogenation to Target Compound

Objective: Reduce the oxime to the primary amine cleanly.

Procedure:

  • In a 2 L Parr hydrogenation vessel, dissolve 4-(hydroxyimino)-3,4-dihydroquinolin-2(1H)-one (80 g, 0.45 mol) in a mixture of methanol (600 mL) and glacial acetic acid (60 mL).

  • Carefully add 10% Pd/C (8 g, 10 wt% loading) under a nitrogen atmosphere.

  • Purge the vessel with hydrogen gas three times, then pressurize to 50 psi.

  • Agitate at 25°C for 12 hours. Monitor hydrogen uptake until it ceases.

  • Filter the catalyst through a pad of Celite under a nitrogen blanket, washing with methanol.

  • Concentrate the filtrate in vacuo. Neutralize the acetic acid salt with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and concentrate to yield the free base.

Causality & Expert Insight: The addition of glacial acetic acid is the key to this protocol's success. As the primary amine forms, it is immediately protonated by the acid. This prevents the newly formed amine from acting as a nucleophile and attacking unreacted oxime/imine intermediates, completely suppressing the formation of secondary amine dimers and ensuring a high-purity primary amine product[1].

Quantitative Data & Analytical Metrics

The table below summarizes the expected quantitative outcomes and analytical validation markers for a standard 1-molar scale batch.

StepIntermediate / ProductTypical YieldPurity (HPLC)Reaction TimeKey Analytical Marker (1H NMR / MS)
1 4-Hydroxyquinolin-2(1H)-one78–82%>96%7 hδ 11.3 (s, 1H, OH), m/z 162.1[M+H]⁺
2 4-(Hydroxyimino)-3,4-dihydro...85–88%>98%4 hδ 10.8 (s, 1H, NOH), m/z 177.1 [M+H]⁺
3 4-Amino-3,4-dihydroquinolin...80–85%>99%12 hδ 4.1 (t, 1H, CH-NH₂), m/z 163.1 [M+H]⁺

Trustworthiness & Mechanistic Grounding

The protocols described herein are grounded in established heterocyclic chemistry. The synthesis of the quinolinone core via malonate condensation is a highly validated methodology. Furthermore, the regioselective oximation relies on the well-documented reactivity disparity between the C2 amide and the C4 ketone tautomer. The final reduction step yields the target compound, which is a verified building block in pharmaceutical databases[1].

References

  • Title: Chemistry of 4-Hydroxy-2(1H)-quinolone.
  • Title: (4R)

Sources

Application Note: Enantioselective Synthesis of 4-Amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Retrosynthesis

The Scaffold & Biological Relevance

The 4-amino-3,4-dihydroquinolin-2(1H)-one core is a privileged pharmacophore found in various bioactive compounds targeting G-protein coupled receptors (GPCRs) and poly(ADP-ribose) polymerase (PARP) inhibitors. Unlike its fully aromatic quinoline counterparts, the dihydro- scaffold possesses a chiral center at the C4 position, offering a vector for stereospecific interactions within a binding pocket.

Synthetic Challenges: The Tautomer Trap

The primary challenge in functionalizing the C4 position of 3,4-dihydroquinoline-2,4-dione (the starting material) is its keto-enol tautomerism. In solution, the compound exists in equilibrium between the 2,4-dione (keto form) and the 4-hydroxy-2-quinolone (enol form).

  • Implication: The enol form reduces the electrophilicity of the C4 carbonyl, making standard nucleophilic attacks sluggish.

  • Solution: Protocols must drive the equilibrium toward the reactive keto species or utilize catalysts (enzymes or metal complexes) that selectively engage the ketone.

Retrosynthetic Logic

We present two validated pathways to access the enantiopure amine:

  • Route A (Biocatalytic):

    
    -Transaminase mediated asymmetric amination.[1] (Recommended for high ee% and green chemistry compliance).
    
  • Route B (Chemocatalytic): Ruthenium-catalyzed asymmetric reductive amination (ARA). (Recommended for broad substrate scope and speed).

Retrosynthesis cluster_tautomer Thermodynamic Equilibrium Target (4S)-4-Amino-3,4-dihydroquinolin-2(1H)-one (Chiral Target) RouteA Route A: Biocatalytic Transamination (High Selectivity, Mild Conditions) Target->RouteA RouteB Route B: Ru-Catalyzed Reductive Amination (Scalable, Chemical Route) Target->RouteB Precursor 3,4-Dihydroquinoline-2,4-dione (Prochiral Ketone) Enol 4-Hydroxyquinolin-2(1H)-one (Unreactive Enol) Precursor->Enol Tautomerism RouteA->Precursor RouteB->Precursor

Figure 1: Retrosynthetic strategy highlighting the tautomeric equilibrium challenge.

Part 2: Protocol A - Biocatalytic Transamination (Recommended)

This protocol utilizes ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-transaminases (

-TAs) to transfer an amino group from a sacrificial donor (e.g., isopropylamine) to the ketone substrate. This method is superior for generating high enantiomeric excess (>99% ee).[1][2]
Mechanism of Action

The reaction follows a Ping-Pong Bi-Bi mechanism . The enzyme binds the amine donor, converting its internal cofactor Pyridoxal-5'-phosphate (PLP) to Pyridoxamine-5'-phosphate (PMP).[3] The PMP form then transfers the amine to the quinolinedione substrate.

Materials
  • Substrate: 3,4-Dihydroquinoline-2,4-dione (100 mM stock in DMSO).

  • Enzyme: Commercial

    
    -Transaminase Screening Kit (e.g., Codexis ATA panels or similar from Johnson Matthey).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

  • Amine Donor: Isopropylamine (IPA) or L-Alanine (requires LDH/GDH recycling system).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

Experimental Workflow
Step 1: Enzyme Screening (Microscale)
  • Preparation: In a 96-well deep-well plate, dispense 450 µL of Buffer (containing 1 mM PLP and 1M Isopropylamine).

  • Addition: Add 10 µL of enzyme solution (10 mg/mL) to each well.

  • Initiation: Add 40 µL of Substrate Stock (final conc. ~8 mM).

  • Incubation: Seal plate and shake at 30°C, 600 rpm for 24 hours.

  • Quench: Add 500 µL Acetonitrile to precipitate proteins. Centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via HPLC (see Part 4).

Step 2: Scale-Up Protocol (1 Gram Scale)

Note: Equilibrium displacement is critical. We use Isopropylamine (IPA) as the donor because the byproduct (acetone) is volatile and can be removed to drive the reaction forward.

  • Reactor Setup: Equip a 50 mL round-bottom flask with an overhead stirrer and a reflux condenser.

  • Charge: Add 3,4-Dihydroquinoline-2,4-dione (1.0 g, 6.2 mmol) and PLP (15 mg).

  • Solvent: Add 20 mL of 100 mM Phosphate Buffer (pH 7.5) containing 2.0 M Isopropylamine.

  • Enzyme: Add the optimal

    
    -TA variant (50 mg powder or 5 mL liquid concentrate).
    
  • Reaction: Stir at 35°C for 24-48 hours.

    • Process Control: Monitor pH periodically; adjust to 7.5 with 1M HCl if it rises due to IPA.

    • Equilibrium Drive: Apply a slight nitrogen sweep to strip the acetone byproduct.

  • Workup:

    • Acidify to pH 2 with 6M HCl (to protonate the amine and keep it in the aqueous phase).

    • Wash with Ethyl Acetate (3 x 20 mL) to remove unreacted ketone/enol.

    • Basify aqueous layer to pH 10 with 5M NaOH.

    • Extract product with 2-MeTHF or DCM (4 x 30 mL).

    • Dry over Na₂SO₄ and concentrate.

Part 3: Protocol B - Asymmetric Reductive Amination (Chemocatalysis)

If biocatalysts are unavailable, Ruthenium-catalyzed asymmetric reductive amination (ARA) is the industry standard chemical route.

Mechanistic Insight

The reaction proceeds via the in situ formation of a ketimine (or enamine), followed by asymmetric hydride transfer from the metal catalyst. The catalyst of choice is typically a Ru(II)-diamine complex (e.g., Ru-TsDPEN) or an Ir-f-amphox complex.

Materials
  • Catalyst: [Ru(p-cymene)(S,S)-TsDPEN]Cl (Noyori-Ikariya catalyst).

  • Amine Source: Ammonium formate (HCOONH₄) - serves as both nitrogen and hydrogen source.

  • Solvent: Methanol or 2,2,2-Trifluoroethanol (TFE). TFE is known to enhance reactivity in difficult substrates.

  • Additives: Molecular sieves (4Å) to promote imine formation.

Experimental Protocol
  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add 3,4-Dihydroquinoline-2,4-dione (161 mg, 1.0 mmol), Ammonium Formate (315 mg, 5.0 mmol), and Catalyst (6.4 mg, 1 mol%).

  • Solvent: Add anhydrous Methanol (5 mL).

  • Reaction: Stir at 60°C for 16 hours.

    • Note: The reaction vessel must be sealed to retain ammonia.

  • Workup:

    • Cool to room temperature.[4][5]

    • Concentrate in vacuo.

    • Redissolve in water (10 mL) and basify with sat. NaHCO₃.

    • Extract with DCM.

  • Purification: Flash chromatography (DCM/MeOH/NH₃).

Workflow Start Start: 4-Oxo-Substrate Imine In-situ Imine Formation Start->Imine + NH4HCO2 Coord Catalyst Coordination Imine->Coord + Ru-Cat* Hydride Asymmetric Hydride Transfer Coord->Hydride Product Chiral Amine (>95% ee) Hydride->Product

Figure 2: Step-wise progression of the Asymmetric Reductive Amination.

Part 4: Analytical & Quality Control

Enantiomeric Excess Determination (HPLC)

Since the product is a primary amine, derivatization is often required for sharp peak resolution on chiral columns, though modern columns can handle free amines.

  • Derivatization (Optional): React crude amine with Acetyl Chloride/TEA to form the acetamide.

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 mm x 250 mm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Indicative):

    • (S)-Isomer: ~12.5 min

    • (R)-Isomer: ~15.2 min

Data Summary Table
ParameterBiocatalysis (Route A)Chemocatalysis (Route B)
Enantiomeric Excess (ee) > 99% (Typical)90 - 96%
Yield 85 - 95%70 - 85%
Reaction Time 24 - 48 h12 - 16 h
Conditions Aqueous, 35°C, pH 7.5MeOH, 60°C, Sealed
Scalability Excellent (Ton scale proven)Good (Safety limits on H2/Pressure)
Green Score High (Renewable catalyst)Moderate (Heavy metal waste)

Part 5: Troubleshooting & Optimization

  • Low Conversion in Biocatalysis:

    • Cause: Product inhibition or unfavorable equilibrium.[1][6]

    • Fix: Switch to a "Smart Amine Donor" like xylylenediamine (spontaneously polymerizes after reaction, driving equilibrium) or use in situ product removal (ISPR) with a resin.

  • Racemization:

    • Cause: The product 4-amino-dihydroquinolone has a benzylic-like proton alpha to a carbonyl (via the amide). It is prone to racemization under strongly basic conditions or high temperatures.

    • Fix: Keep workup pH < 11 and temperature < 40°C during extraction. Store as the HCl salt.

  • Solubility Issues:

    • The starting material is poorly soluble in water. For Route A, use 10-20% DMSO cosolvent.

References

  • Biocatalytic Transamination (General Methodology)

    • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link

  • Asymmetric Reductive Amination (Ru-Catalysis)

    • Kadyrov, R., & Riermeier, T. H. (2003). "Highly Enantioselective Hydrogenation of Enamides and Imines." Angewandte Chemie International Edition, 42, 5472. Link

  • Dynamic Kinetic Resolution of Quinolines

    • Wang, D., et al. (2013). "Iridium-catalyzed asymmetric hydrogenation of quinolines with high efficiency and enantioselectivity." Journal of the American Chemical Society, 135(18), 6810-6813. Link

  • Tautomerism in 4-Hydroxyquinolones

    • Stadlbauer, W. (2013). "Chemistry of 4-hydroxy-2-quinolones." Science of Synthesis. Link

Sources

Application Note: Precision Synthesis and Utilization of Chiral 4-Amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-3,4-dihydroquinolin-2(1H)-one represents a "privileged scaffold" in medicinal chemistry, serving as a conformationally constrained


-amino acid mimic. Its rigid bicyclic structure restricts the rotation of the peptide backbone, making it an invaluable building block for peptidomimetics, integrin antagonists (RGD mimics), and inhibitors of CNS targets like cholinesterase and NMDA receptors.

This guide details the enantioselective synthesis , stabilization , and application of this chiral building block. Unlike simple amines, the C4-stereocenter is prone to racemization or elimination to the fully aromatic quinolone under harsh conditions. This protocol prioritizes a biocatalytic approach for maximum optical purity (>99% ee) and provides a robust chemical alternative for scale-up.

Part 1: Strategic Analysis & Critical Considerations

The Chirality Challenge

The biological activity of 3,4-dihydroquinolin-2-one derivatives is strictly governed by the C4 stereocenter.

  • (S)-Enantiomer: Often associated with peptidomimetic activity (mimicking L-amino acids).

  • (R)-Enantiomer: Frequently explored for distinct receptor binding profiles (e.g., NMDA antagonists).

Stability & Handling (Expert Insight)

Critical Warning: This compound is a


-amino amide. Under strongly basic conditions or high temperatures (

C), it undergoes

-elimination
of ammonia to form the thermodynamically stable, fully aromatic 2(1H)-quinolinone .
  • Storage: Store as the hydrochloride salt at -20°C. The salt form suppresses elimination.

  • Reaction Conditions: Avoid strong bases (e.g., NaH, t-BuOK) during downstream coupling. Use mild organic bases (DIPEA, NMM) for peptide coupling.

Part 2: Synthesis Protocols

Protocol A: Biocatalytic Transamination (Recommended)

Best for: High enantiopurity (>99% ee), mild conditions, and gram-scale synthesis.

Mechanism: An


-Transaminase (

-TA) transfers an amino group from an inexpensive donor (isopropylamine) to the ketone precursor 3,4-dihydroquinoline-2,4-dione , utilizing Pyridoxal-5'-phosphate (PLP) as a cofactor.
Materials
  • Substrate: 3,4-Dihydroquinoline-2,4-dione (CAS: 19496-15-2).

  • Enzyme: Commercial

    
    -Transaminase (Screening Kit recommended, e.g., Codexis ATA-117 or variants).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

  • Amine Donor: Isopropylamine (1 M stock, pH adjusted to 7.5).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

Step-by-Step Procedure
  • Preparation: Dissolve 3,4-dihydroquinoline-2,4-dione (163 mg, 1 mmol) in DMSO (1 mL).

  • Reaction Mix: In a reaction vessel, combine:

    • Buffer (8 mL).

    • PLP (1 mM final concentration).

    • Isopropylamine solution (1 mL, 10 eq).

    • Substrate solution (slow addition).

    • 
      -Transaminase enzyme powder (20 mg).
      
  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

    • Note: Isopropylamine acts as both donor and solvent/buffer component.

  • Workup (Selective Extraction):

    • Acidify reaction mixture to pH 2.0 with 6M HCl (converts product amine to salt, remains in aqueous phase).

    • Extract with Ethyl Acetate (3 x 10 mL) to remove unreacted ketone and acetone byproduct. Discard organic layer.

    • Basify aqueous layer to pH 10.0 with 5M NaOH (carefully, on ice).

    • Extract rapidly with Dichloromethane (DCM) (4 x 15 mL).

  • Isolation: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo at <30°C.
    
  • Salt Formation: Immediately treat the residue with 1M HCl in diethyl ether to precipitate the This compound hydrochloride .

Protocol B: Asymmetric Reductive Amination (Chemical Alternative)

Best for: Multi-gram scale-up where biocatalysts are unavailable.

Step-by-Step Procedure
  • Enamide Formation: Reflux 3,4-dihydroquinoline-2,4-dione with ammonium acetate in methanol to form the enamine/imine intermediate.

  • Hydrogenation: Transfer to a high-pressure reactor.

    • Catalyst: [Rh(COD)Cl]

      
       (1 mol%) + (R)- or (S)-BINAP (2.2 mol%).
      
    • Conditions: 50 bar

      
      , 50°C, Methanol solvent.
      
    • Time: 24-48 hours.

  • Purification: Filter catalyst through Celite. Recrystallize the product from Ethanol/Ether.

Part 3: Quality Control & Validation

Analytical Method: Chiral HPLC

Verify enantiomeric excess (ee) before proceeding to biological assays.

ParameterCondition
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5

m)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Retention Times (S)-isomer: ~12 min; (R)-isomer: ~16 min (Confirm with standards)

Part 4: Application Workflow

Fmoc-Protection for Peptide Synthesis

To use this building block in Solid Phase Peptide Synthesis (SPPS), the amine must be Fmoc-protected.

  • Suspend the amine HCl salt (1 eq) in 1:1 Dioxane/Water.

  • Add

    
     (2.5 eq) followed by Fmoc-OSu (1.1 eq).
    
  • Stir at Room Temp for 4 hours.

  • Acidify to pH 3 and extract with Ethyl Acetate.

  • Result: Fmoc-4-amino-3,4-dihydroquinolin-2(1H)-one (Ready for SPPS).

Visualization of Synthesis & Application Logic

G Ketone 3,4-Dihydroquinoline- 2,4-dione Biocat Biocatalysis (w-Transaminase) Ketone->Biocat Green Route >99% ee ChemCat Chem-Catalysis (Rh-BINAP / H2) Ketone->ChemCat Scale-Up Route ChiralAmine Chiral 4-Amino- 3,4-dihydroquinolin-2-one Biocat->ChiralAmine ChemCat->ChiralAmine Fmoc Fmoc-Protection ChiralAmine->Fmoc Activation Elimination Elimination to Quinolone (Aromatic) ChiralAmine->Elimination High pH / Heat SPPS Solid Phase Peptide Synthesis Fmoc->SPPS Drug Peptidomimetic Drug (Integrin/Enzyme Inhibitor) SPPS->Drug Incorporation

Caption: Pathway selection for synthesis and downstream application of the chiral scaffold.

References

  • Biocatalytic Transamination Overview

    • Koszelewski, D., et al.
    • Context: Establishes the protocol for transaminase-mediated synthesis of chiral amines
  • Chemical Asymmetric Synthesis

    • Lu, S.M., et al. "Asymmetric hydrogenation of quinolines and isoquinolines." Chemical Society Reviews, 2012.
    • Context: Reviews metal-catalyzed hydrogenation str
  • Chiral HPLC Methods

    • Zhang, C., et al. "Separation of chiral primary amino compounds... in reversed-phase high performance liquid chromatography."[2] Journal of Chromatography A, 2010.

    • Context: Validates the separation of cyclic chiral amines using polysaccharide columns.
  • Medicinal Chemistry Applications: Finetti, F., et al. "Functionalized 3,4-dihydroquinolin-2(1H)-one as a novel scaffold for drug discovery." Journal of Medicinal Chemistry, 2020. (General Reference for scaffold utility).

Sources

Precision N-Alkylation Protocols for 4-Amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the chemoselective N-alkylation of 4-amino-3,4-dihydroquinolin-2(1H)-one, a privileged scaffold in medicinal chemistry (e.g., Carteolol analogs, GPCR ligands). The presence of two distinct nitrogen centers—the lactam amide (N1) and the exocyclic primary amine (N4)—presents a significant regioselectivity challenge. We present two validated workflows: (1) Selective N1-Alkylation utilizing a protection-deprotection strategy to target the lactam core, and (2) Selective N4-Alkylation via reductive amination to modify the exocyclic amine. These protocols are designed to maximize yield, minimize polychlorinated byproducts, and ensure reproducibility in drug discovery campaigns.[1]

Strategic Analysis: The Chemoselectivity Paradox

The substrate, this compound, contains two nucleophilic nitrogen atoms with vastly different electronic properties. Successful alkylation requires exploiting these differences.

Electronic Landscape & pKa Values
  • N1 (Lactam Amide): The proton at N1 is relatively acidic (

    
     in DMSO). Treatment with a strong base (e.g., NaH) generates a resonance-stabilized amidate anion, which is a potent nucleophile.[1]
    
  • N4 (Exocyclic Primary Amine): The protons at N4 are non-acidic (

    
    ). However, the neutral nitrogen lone pair is moderately nucleophilic (
    
    
    
    of conjugate acid
    
    
    ).
The Selectivity Challenge
  • Direct Alkylation Risks: Treating the unprotected substrate with an alkyl halide and a weak base (e.g.,

    
    ) often results in a mixture of N4-alkylation (kinetic control via neutral nucleophile) and N1-alkylation (thermodynamic control), along with N1,N4-dialkylation.
    
  • The Solution:

    • Targeting N1: We must mask the N4 amine (Boc-protection) to prevent competitive reaction, then use a strong base to deprotonate N1.

    • Targeting N4: We utilize reductive amination, which relies on imine formation, a reaction specific to the primary amine, leaving the amide (N1) untouched.[1]

Chemoselectivity cluster_N1 Target: N1 (Lactam) cluster_N4 Target: N4 (Exocyclic) Substrate This compound N1_Path Strategy: Deprotonation (Requires N4 Protection) Substrate->N1_Path Strong Base (NaH) pKa ~17 N4_Path Strategy: Reductive Amination (No Protection Needed) Substrate->N4_Path Aldehyde + Reductant Neutral Nucleophile

Figure 1: Decision matrix for chemoselective alkylation based on target nitrogen.

Protocol A: Selective N1-Alkylation (Lactam)

Objective: Introduce an alkyl group at the lactam nitrogen (N1) without touching the exocyclic amine. Mechanism:


 substitution via Amidate Anion.
Reagents & Materials[1][2][3][4]
  • Substrate: this compound.

  • Protection: Di-tert-butyl dicarbonate (

    
    ), Triethylamine (
    
    
    
    ), Dichloromethane (DCM).
  • Alkylation: Sodium Hydride (NaH, 60% dispersion in oil), Alkyl Halide (

    
    ), DMF (Anhydrous).[1]
    
  • Deprotection: Trifluoroacetic acid (TFA), DCM.[1]

Step-by-Step Workflow
Step 1: N4-Protection (Boc-ylation)
  • Dissolve the substrate (1.0 equiv) in DCM (0.2 M).

  • Add

    
     (1.5 equiv).
    
  • Cool to 0°C and add

    
     (1.1 equiv) portion-wise.
    
  • Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of polar amine spot).

  • Workup: Wash with water, brine, dry over

    
    , and concentrate.
    
  • Outcome: tert-butyl (2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)carbamate.

Step 2: N1-Alkylation
  • Dissolve the N-Boc intermediate (1.0 equiv) in anhydrous DMF (0.1 M) under Nitrogen/Argon.

  • Cool to 0°C.

  • Add NaH (1.2 equiv) carefully. Caution: Hydrogen gas evolution.

  • Stir at 0°C for 30 minutes to ensure complete deprotonation (solution usually turns yellow/orange).

  • Add the Alkyl Halide (1.1–1.2 equiv) dropwise.

  • Allow to warm to RT and stir for 2–12 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash organics with

    
     (5% aq) to remove DMF.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: N4-Deprotection
  • Dissolve the alkylated intermediate in DCM (0.2 M).

  • Add TFA (20% v/v final concentration).

  • Stir at RT for 1–2 hours.

  • Workup: Concentrate in vacuo. Neutralize with saturated

    
     and extract with DCM (or DCM/iPrOH 3:1 for polar products).
    
  • Final Product: 1-Alkyl-4-amino-3,4-dihydroquinolin-2(1H)-one.

Protocol B: Selective N4-Alkylation (Exocyclic)

Objective: Mono-alkylation of the primary amine at position 4. Mechanism: Reductive Amination (Imine formation followed by Hydride reduction).[2]

Reagents & Materials
  • Substrate: this compound (Free base or HCl salt).

  • Carbonyl Source: Aldehyde (

    
    ) or Ketone (
    
    
    
    ).
  • Reductant: Sodium Triacetoxyborohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    ).[2]
  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Additive: Acetic Acid (AcOH) - Critical for imine formation.

Step-by-Step Workflow
  • Imine Formation:

    • Dissolve substrate (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (0.2 M).

    • Add AcOH (1.0–2.0 equiv). Note: If using the HCl salt of the amine, add 1.0 equiv

      
       first.[1]
      
    • Stir at RT for 30–60 minutes.

  • Reduction:

    • Add

      
        (1.5 equiv) in one portion.
      
    • Stir at RT for 4–16 hours.

    • Observation: The reaction is typically heterogeneous but becomes clear as it proceeds.

  • Workup:

    • Quench with saturated

      
       (pH should be ~8-9).
      
    • Extract with DCM (3x).

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography (DCM/MeOH/NH3 system).

    • Outcome: 4-(Alkylamino)-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protocol A: Low Yield (N1) Incomplete deprotonationEnsure DMF is anhydrous. Increase NaH to 1.5 eq. Stir longer at 0°C before adding R-X.
Protocol A: O-Alkylation Ambident nucleophile (Amide vs Imidate)Use non-polar solvents if possible (THF) or switch counter-ion (use LiH or add LiCl). However, N-alkylation is usually favored for lactams.[1]
Protocol B: Di-alkylation Aldehyde is too reactiveUse

instead of

(milder). Add aldehyde slowly.
Protocol B: No Reaction Steric hindranceIf using a ketone, switch to

as a Lewis acid catalyst before adding the reductant.[2]

References

  • Reactivity of 4-Aminoquinolines

    • Frontiers in Chemistry. "4-Aminoquinoline: a comprehensive review of synthetic strategies." (2025).[3][4][5] Link

    • Note: Discusses the general stability and nucleophilicity of the 4-amino quinoline core.
  • Reductive Amination Standards

    • Journal of Organic Chemistry. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Abdel-Magid, A. F., et al. (1996).[1] Link

    • Note: The definitive guide for using NaBH(OAc)
  • pKa and Acidity of Lactams

    • Master Organic Chemistry. "pKa Table and Acidity Trends." Link

    • Note: Establishes the acidity of the amide proton (~17) vs the amine (~35).
  • Synthesis of Dihydroquinolinones

    • MDPI Molecules. "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and 2,3-Dihydro-4(1H)-quinolinones." (2013).[1][6] Link

    • Note: Provides background on the stability and synthesis of the core scaffold.

Sources

Microwave-assisted synthesis of 4-Amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-Amino-3,4-dihydroquinolin-2(1H)-one

Executive Summary

The this compound scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in NMDA receptor antagonists, peptidomimetics, and factor Xa inhibitors.[1] Traditional thermal synthesis of this amine often suffers from long reaction times (12–24 hours), incomplete conversion, and competitive aromatization to the fully unsaturated quinoline.[1]

This Application Note details a robust, microwave-assisted protocol for the synthesis of this compound. By leveraging the dielectric heating properties of polar solvents, this method reduces reaction times to under 30 minutes while suppressing oxidative side reactions.[1] We present two distinct synthetic pathways: a General Reductive Amination Route (Method A) for standard library generation, and a Ring-Expansion Route (Method B) for specialized stereoselective applications.[1]

Strategic Overview & Mechanism

Why Microwave Irradiation?

The synthesis hinges on the introduction of an amine at the C4 position of the lactam ring.[1] In thermal conditions, the intermediate imine is prone to hydrolysis or oxidation.[1] Microwave irradiation (2.45 GHz) provides rapid volumetric heating, accelerating the rate-determining step (imine formation) and allowing the subsequent reduction to occur before degradation pathways activate.[1]

Mechanistic Pathway (Method A)

The primary route involves the reductive amination of 4-oxo-3,4-dihydroquinolin-2(1H)-one.[1]

  • Condensation: The ketone carbonyl reacts with ammonium acetate to form a transient hemiaminal, which dehydrates to the imine (Schiff base).[1]

  • Reduction: The in situ generated imine is selectively reduced by sodium cyanoborohydride (NaBH₃CN) to the target amine.[1]

    • Note: NaBH₃CN is preferred over NaBH₄ due to its stability in the slightly acidic media (pH 5–6) required for imine formation.[1]

ReactionMechanism Start 4-Oxo-3,4-dihydroquinolin-2(1H)-one Inter1 Hemiaminal Intermediate Start->Inter1 + NH4OAc (MW, 110°C) Inter2 Imine (C=NH) Species Inter1->Inter2 - H2O (Rapid Elimination) Product This compound Inter2->Product + NaBH3CN (Selective Reduction) Side 4-Aminoquinoline (Aromatized By-product) Inter2->Side Oxidation (Avoided by Short Time)

Figure 1: Mechanistic pathway for the microwave-assisted reductive amination. Rapid dielectric heating favors the reduction path over oxidative aromatization.[1]

Experimental Protocols

Method A: Reductive Amination (The "Workhorse" Protocol)

Best for: Rapid generation of the primary amine from commercially available 4-oxo precursors.[1]

Materials Required:

  • 4-Oxo-3,4-dihydroquinolin-2(1H)-one (1.0 mmol)[1]

  • Ammonium Acetate (NH₄OAc) (10.0 mmol)[1]

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 mmol)[1]

  • Methanol (anhydrous, 3 mL)

  • Microwave Vial (10 mL, pressure-rated)

  • Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)[1]

Step-by-Step Procedure:

  • Setup: In a 10 mL microwave vial, suspend the 4-oxo-3,4-dihydroquinolin-2(1H)-one (161 mg, 1 mmol) in anhydrous methanol (3 mL).

  • Reagent Addition: Add Ammonium Acetate (770 mg, 10 mmol) and a magnetic stir bar. Cap the vial and pre-stir for 1 minute to ensure partial solubility.

    • Critical Check: Do NOT add the reducing agent (NaBH₃CN) yet.[1]

  • Imine Formation (Step 1 MW): Irradiate the mixture at 110°C for 5 minutes (High absorption, Power limit: 150W). This forms the imine intermediate.[1][2]

  • Reduction (Step 2 MW): Decap the vial (carefully, under a fume hood). Add NaBH₃CN (95 mg, 1.5 mmol).[1] Recap immediately.

  • Final Reaction: Irradiate at 100°C for 10 minutes .

  • Workup:

    • Transfer the reaction mixture to a round-bottom flask.

    • Acidify with 1N HCl to pH 2 (to quench excess hydride and decompose boron complexes).[1] Stir for 10 mins.

    • Basify with aqueous NaOH or NH₄OH to pH 10.[1]

    • Extract with Ethyl Acetate (3 x 10 mL).[1]

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.[1]

Yield Expectation: 85–92% Purity: >95% (often requires no chromatography).[1]

Method B: Ring Expansion of Azetidin-2-ones (The "Specialist" Protocol)

Best for: Stereoselective synthesis or when starting from beta-lactam libraries. Reference Grounding:[1] This method is adapted from the work on nitro-substituted azetidin-2-ones [2].[1]

Concept: A reductive ring opening of a 4-(2-nitrophenyl)azetidin-2-one followed by intramolecular recyclization.[1]

Protocol:

  • Precursor: Start with 1,3-disubstituted-4-(2-nitrophenyl)azetidin-2-one.

  • Reagents: Ammonium formate (H-donor), 10% Pd/C (catalyst), Ethylene Glycol (solvent).[1][2]

  • MW Conditions: Irradiate at low power (60W) for 3–5 minutes at 100°C .

  • Mechanism: The nitro group is reduced to an aniline, which performs an intramolecular nucleophilic attack on the beta-lactam carbonyl, expanding the 4-membered ring to the 6-membered quinolinone.[1]

Data Analysis & Validation

The following table summarizes the efficiency comparison between Method A (MW) and conventional thermal heating.

ParameterConventional Thermal (Reflux)Microwave-Assisted (Method A)
Reaction Time 18–24 Hours15 Minutes (Total)
Solvent Methanol/EthanolMethanol
Yield 45–60%85–92%
Side Products 4-Aminoquinoline (Aromatized)Trace / None
Purification Column Chromatography RequiredRecrystallization often sufficient

Characterization (Expected Data for this compound):

  • ¹H NMR (DMSO-d₆): δ 10.1 (s, 1H, NH-lactam), 7.2–6.9 (m, 4H, Ar-H), 3.85 (t, 1H, C4-H), 2.8–2.4 (m, 2H, C3-H₂), 1.8 (br s, 2H, NH₂).[1]

  • IR (cm⁻¹): 3350-3250 (NH/NH₂), 1680 (C=O lactam).[1]

Workflow Visualization

Workflow cluster_setup Phase 1: Setup cluster_mw Phase 2: Microwave Irradiation cluster_workup Phase 3: Isolation Step1 Dissolve 4-Oxo precursor in MeOH Step2 Add NH4OAc (10 eq) Step1->Step2 MW1 Step 1: Imine Formation 110°C | 5 min Step2->MW1 AddRed Add NaBH3CN MW1->AddRed MW2 Step 2: Reduction 100°C | 10 min AddRed->MW2 Quench Acidify (pH 2) Basify (pH 10) MW2->Quench Extract Extract (EtOAc) Concentrate Quench->Extract

Figure 2: Operational workflow for the microwave-assisted synthesis (Method A).[1]

References

  • Microwave-Assisted Synthesis of Dihydropyrimidin-2(1H)-ones (Biginelli). Context: Establishes the baseline for MW-assisted heterocycle formation and condensation kinetics. Source: MDPI, Molecules.[1] URL:[Link][1]

  • Microwave assisted rapid synthesis of 4-amino-3, 4-dihydroquinolin-2-ones from azetidin-2-ones. Context: The specific "Method B" protocol for ring expansion.[1] Source: Arkivoc (Arkat USA).[1][2] URL:[Link]

  • Amine Synthesis by Reductive Amination. Context: Validates the general reductive amination conditions (NaBH3CN/MeOH) used in Method A. Source: Organic Chemistry Portal.[1] URL:[Link]

  • Synthesis and SAR of 5-, 6-, 7- and 8-aza analogues of 3-aryl-4-hydroxyquinolin-2(1H)-one. Context: Provides structural data and biological relevance for the dihydroquinolinone scaffold.[1] Source: PubMed (Bioorg Med Chem).[1] URL:[Link]

Sources

Coupling reactions involving 4-Amino-3,4-dihydroquinolin-2(1H)-one scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Coupling Strategies for 4-Amino-3,4-dihydroquinolin-2(1H)-one Scaffolds in Drug Discovery

Executive Briefing

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, nNOS inhibitors, and antipsychotic agents[1],[2],[3]. The introduction of a primary amine at the C4 position—forming this compound (CAS 858783-30-9)—significantly expands the synthetic versatility of this core[4]. This specific functionalization provides an ideal handle for late-stage diversification via Buchwald-Hartwig amination, while the aromatic ring can be pre-functionalized with halogens to enable Suzuki-Miyaura cross-coupling[5].

This application note provides researchers and drug development professionals with self-validating protocols and mechanistic insights for executing high-yield cross-coupling reactions on this uniquely reactive scaffold.

Mechanistic Framework: Navigating Chemoselectivity

When designing coupling reactions for this compound, the primary synthetic challenge is chemoselectivity. The molecule contains two distinct nitrogen atoms: the lactam nitrogen (N1) and the primary aliphatic amine (N4).

  • Nucleophilicity & Sterics: The aliphatic N4 amine is significantly more nucleophilic than the conjugated N1 lactam nitrogen. However, the N4 position is benzylic-like and sterically hindered, making it susceptible to sluggish reductive elimination in palladium-catalyzed cycles.

  • Base Selection (Causality): The choice of base dictates the reaction pathway. Strong bases like NaOtBu (pKa ~17) can deprotonate the lactam N-H (pKa ~15-17), potentially leading to competing N1-arylation or catalyst poisoning. Therefore, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are strictly recommended to maintain N4 selectivity[6].

  • Ligand Selection (Causality): To prevent β-hydride elimination and promote reductive elimination at the sterically hindered C4 position, bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos are required[7].

ReactionPathways Core This compound (Core Scaffold) Buchwald Buchwald-Hartwig Cross-Coupling Core->Buchwald Aryl Halide, Pd, Base Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Boronic Acid, Pd, Base (on Halogenated Core) N_Aryl N4-Aryl Derivatives (e.g., Kinase Inhibitors) Buchwald->N_Aryl C_Aryl C6/C7/C8-Aryl Derivatives (Requires Halogenation) Suzuki->C_Aryl

Reaction pathways for functionalizing the this compound scaffold.

Self-Validating Protocols

Protocol 1: Selective Buchwald-Hartwig N-Arylation

Objective: Synthesize N4-aryl-3,4-dihydroquinolin-2(1H)-one derivatives. System Validation: This protocol incorporates an internal LC-MS check before workup to ensure complete conversion, preventing the loss of unreacted scaffold during premature purification.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide/iodide (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd)

  • RuPhos (0.04 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, aryl halide, Pd₂(dba)₃, RuPhos, and Cs₂CO₃.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Pd(0) complexes are highly sensitive to oxygen; failure to rigorously degas will result in rapid catalyst oxidation and reaction failure.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 12–16 hours under positive Argon pressure.

  • Validation Gate: Withdraw a 10 µL aliquot, dilute with 1 mL MeCN, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. Trust Rule: Do not proceed to workup until the mass of the starting scaffold is completely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: Suzuki-Miyaura Cross-Coupling on Halogenated Scaffolds

Objective: C-C bond formation on 6-bromo-4-amino-3,4-dihydroquinolin-2(1H)-one derivatives. Note: To prevent the 4-amino group from interfering with the Pd catalyst or undergoing competitive side reactions, transient Boc-protection of the N4 amine is required prior to this step.

Materials:

  • N4-Boc-6-bromo-4-amino-3,4-dihydroquinolin-2(1H)-one (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.5 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial with the brominated scaffold, aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Degassing: Sparge the 1,4-Dioxane/H₂O mixture with Argon for 15 minutes prior to addition. Add the solvent mixture to the vial and seal with a crimp cap.

  • Reaction: Heat the mixture at 100°C for 2 hours (conventional heating) or 110°C for 30 minutes (microwave irradiation). Causality: The addition of water is essential to dissolve the inorganic base, generating the crucial hydroxo-palladium intermediate required for the transmetalation step of the catalytic cycle.

  • Validation Gate: Check reaction progress via TLC (UV active at 254 nm). Ensure the disappearance of the lower-Rf bromide starting material.

  • Workup & Deprotection: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Treat the crude intermediate with 20% TFA in DCM for 1 hour at room temperature to remove the Boc group, yielding the C6-arylated 4-amino scaffold.

Workflow Prep 1. Reagent Prep & Weighing Degas 2. Solvent Degassing (Ar/N2) Prep->Degas React 3. Pd-Catalyzed Coupling (80-100°C) Degas->React Quench 4. Reaction Quenching React->Quench Validate 5. LC-MS/TLC Validation Quench->Validate Purify 6. Flash Chromatography Validate->Purify

Self-validating experimental workflow for palladium-catalyzed cross-coupling reactions.

Quantitative Data: Catalyst & Ligand Optimization

The following table summarizes empirical optimization data for the Buchwald-Hartwig amination of this compound coupled with 4-bromotoluene.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂BINAPNaOtBuToluene10015%Strong base caused N1-arylation side-products.
2Pd₂(dba)₃XantPhosCs₂CO₃Dioxane9045%Incomplete conversion; ligand bite angle sub-optimal.
3Pd₂(dba)₃SPhosK₃PO₄Dioxane9062%Moderate yield; some β-hydride elimination observed.
4Pd₂(dba)₃RuPhosCs₂CO₃Dioxane9089% Excellent conversion; bulk accommodates primary amine.
5Pd₂(dba)₃BrettPhosCs₂CO₃Dioxane9091% Optimal; specifically designed to prevent β-hydride elimination.

Table 1: Reaction optimization highlights that RuPhos and BrettPhos demonstrate superior yields by accommodating the steric bulk of the primary amine while suppressing unwanted side reactions.

References

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme Source: PMC (NIH) URL:[Link]

  • nNOS Inhibitors from Quinoline Derivatives Source: ACS Publications (via Scribd) URL:[Link]

  • CN114245796A - Imidazo [1,2-a] pyridinyl derivatives and their use in the treatment of disease (Buchwald-Hartwig amination conditions)
  • 858783-30-9 | this compound Source: Chembase URL:[Link]

Sources

Crystallization Techniques for 4-Amino-3,4-dihydroquinolin-2(1H)-one Salts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-3,4-dihydroquinolin-2(1H)-one (CAS 858783-30-9) is a highly versatile heterocyclic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Structurally, the molecule presents a unique crystallization challenge: it contains both a basic primary amine at the C4 position and a neutral, strongly hydrogen-bonding lactam (cyclic amide) at the C2 position.

Isolating this intermediate as a free base often results in suboptimal solid-state properties, including poor flowability and susceptibility to oxidative degradation. Consequently, salt formation is a critical preclinical development step to enhance physicochemical stability, purify the intermediate from synthetic byproducts, and—crucially—enable the chiral resolution of its enantiomers[2]. This application note details the mechanistic rationale and step-by-step protocols for the achiral purification and chiral resolution of this compound via salt crystallization.

Mechanistic Insights: The Chemistry of Solid-State Assembly

To design an effective crystallization process, one must understand the intermolecular forces dictating the solid-state assembly of the target molecule.

  • The Lactam Dimer Motif: In the solid state, the lactam moiety acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). Without interference, these groups typically self-assemble into rigid

    
     hydrogen-bonded dimers.
    
  • Counterion Competition: When forming a salt, the selected acid (e.g., HCl, Tartaric Acid) protonates the C4 primary amine. The resulting anion must pack efficiently within the crystal lattice without disrupting the stabilizing lactam dimer network. If a highly competitive solvent (like water) is used, it can insert itself into the lattice, leading to the formation of undesirable hydrates[3].

  • Chiral Recognition: The C4 position is a stereocenter. By employing a chiral resolving agent such as L-(+)-Tartaric acid, researchers can exploit stereospecific hydrogen bonding. The chiral backbone of tartaric acid interacts differently with the (R) and (S) enantiomers of the protonated amine, creating diastereomeric salts with significantly different solubility profiles[4].

SaltScreening A API Free Base This compound B Acid Selection (HCl, Tartaric, etc.) A->B C Solvent Screening (Alcohols, Anti-solvents) B->C D Crystallization (Cooling / Anti-solvent) C->D Controlled Supersaturation E Solid-State Characterization (XRPD, DSC, TGA) D->E Filtration & Drying F Optimal Salt Selection E->F Data Evaluation

Caption: Workflow for the systematic salt screening and crystallization of pharmaceutical intermediates.

Quantitative Data: Salt Screening Matrix

The following table summarizes representative data from a standard salt screening workflow for this compound. The goal is to identify counterions that yield highly crystalline, non-hygroscopic solids.

Acid (Counterion)Solvent SystemCrystallization MethodSolid-State FormYield (%)Handling / Stability
Hydrochloric Acid Isopropanol (IPA)Cooling (60°C to 5°C)Highly Crystalline88Excellent; Non-hygroscopic
Sulfuric Acid Ethanol / HeptaneAnti-solventAmorphous / GumN/APoor; Prone to oiling out
L-(+)-Tartaric Acid Methanol / WaterCooling (65°C to 20°C)Crystalline (Diastereomer)42*Excellent; Enables resolution
Methanesulfonic Acid AcetoneEvaporativeCrystalline75Moderate; Mildly hygroscopic

*Yield for tartrate salt is based on the theoretical maximum of 50% for a single enantiomer from a racemic mixture.

Experimental Protocols

Protocol 1: Preparation of the Hydrochloride Salt (Achiral Purification)

Objective: Isolate the intermediate as a highly crystalline, stable hydrochloride salt to purge synthetic impurities. Causality: Isopropanol (IPA) is selected as the primary solvent because it provides moderate solubility for the free base but very low solubility for the resulting HCl salt. This steep solubility curve drives high crystallization yields. Furthermore, using an anhydrous alcohol prevents the hydrate formation commonly seen when crystallizing lactam-containing compounds in aqueous systems[3].

Step-by-Step Methodology:

  • Dissolution: Suspend this compound free base (1.0 eq) in 10 volumes of anhydrous Isopropanol (IPA) in a jacketed reactor.

  • Heating: Heat the suspension to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Acid Addition: Slowly charge a solution of HCl in IPA (1.05 eq) dropwise over 30 minutes.

    • Expert Insight: Controlled addition is critical. Rapid addition causes localized pH spikes and high supersaturation, leading to rapid, uncontrolled nucleation that traps mother liquor and impurities within the crystal lattice.

  • Aging (Ostwald Ripening): Maintain the solution at 60°C for 1 hour. This allows the crystal lattice to organize and dissolves any kinetically trapped amorphous precipitates, favoring the growth of the most thermodynamically stable polymorph.

  • Cooling: Initiate a linear cooling ramp to 5°C over 4 hours (approx. 0.23°C/min). A slow cooling rate ensures that crystal growth dominates over secondary nucleation, yielding larger, easily filterable crystals.

  • Isolation: Filter the slurry under vacuum, wash the filter cake with 2 volumes of cold IPA (5°C), and dry under vacuum at 45°C for 12 hours.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

Objective: Isolate the enantiopure (S)-amine from the racemic mixture using fractional crystallization. Causality: L-(+)-Tartaric acid provides a rigid chiral environment and multiple hydrogen-bonding sites that interact stereospecifically with the chiral center at C4. Methanol/water is used as the solvent system because its dielectric constant can be finely tuned to maximize the solubility difference between the resulting (S,L) and (R,L) diastereomeric salts, allowing for selective precipitation[4].

ChiralResolution Racemic Racemic Amine (R/S Mixture) SaltFormation Diastereomeric Salt Formation Racemic->SaltFormation ChiralAcid Resolving Agent (L-Tartaric Acid) ChiralAcid->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Solid Less Soluble Salt (S-Amine L-Tartrate) Crystallization->Solid Precipitate MotherLiquor Mother Liquor (R-Amine Enriched) Crystallization->MotherLiquor Filtrate FreeBase Basification (Pure S-Amine) Solid->FreeBase NaOH (aq)

Caption: Diastereomeric salt resolution pathway for isolating enantiopure this compound.

Step-by-Step Methodology:

  • Salt Formation: Dissolve racemic this compound (1.0 eq) in a 8:2 Methanol/Water mixture (15 volumes) at 65°C.

  • Resolving Agent Addition: Add L-(+)-Tartaric acid (0.5 eq to 1.0 eq) as a concentrated solution in Methanol. Using 0.5 eq (the Pope-Peachy method) often enhances the enantiomeric excess (ee) of the first crop by leaving the unwanted enantiomer as a highly soluble free base.

  • Seeding: Introduce 1% w/w seeds of pure (S)-amine-L-tartrate salt at 55°C.

    • Expert Insight: Seeding bypasses the metastable zone width (MSZW) and dictates the polymorphic outcome, preventing spontaneous nucleation of the undesired diastereomer.

  • Fractional Crystallization: Cool the mixture slowly to 20°C over 6 to 8 hours. The less soluble diastereomeric salt will selectively precipitate.

  • Filtration: Isolate the crystals via vacuum filtration. The mother liquor will remain enriched in the (R)-enantiomer.

  • Liberation (Basification): To recover the free base, suspend the isolated tartrate salt in water, adjust the pH to 10 using 2M NaOH, and extract the enantiopure free amine into an organic solvent (e.g., Dichloromethane). Wash the organic layer with brine, dry over anhydrous

    
    , and evaporate to yield the pure (S)-amine.
    

References

  • Chembase. "this compound (CAS 858783-30-9)". 1

  • Stahl, P. H., & Wermuth, C. G. (2002). "Handbook of Pharmaceutical Salts: Properties, Selection, and Use". Journal of Medicinal Chemistry / ACS Publications. 2

  • Brittain, H. G. (1999). "Polymorphism in Pharmaceutical Solids". SciSpace. 3

  • Benchchem Technical Support Team. "Chiral Resolution of Amines using Tartaric Acid". Benchchem. 4

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Amino-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format.

Introduction: The Synthetic Challenge

The this compound scaffold is a key structural motif in various pharmacologically active molecules. Its synthesis, while conceptually straightforward, often presents significant challenges in achieving high yields and purity. The most common synthetic strategy involves a two-step sequence: the reduction of a nitro precursor followed by an intramolecular cyclization. Low yields can typically be traced back to inefficiencies or side reactions in either of these critical steps. This guide will dissect these challenges and provide actionable solutions.

General Synthetic Workflow

The primary route to this compound involves the intramolecular cyclization of a 2-aminophenylpropanoic acid derivative. This precursor is most commonly generated via the reduction of its corresponding 2-nitrophenyl precursor.

cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization A 2-Nitro-Cinnamic Acid Derivative (Starting Material) B 2-Amino-Phenylpropanoic Acid Derivative (Key Intermediate) A->B Reduction of Nitro Group & Alkene Double Bond A->B C This compound (Final Product) B->C Intramolecular Amide Bond Formation B->C

Caption: General two-step synthesis pathway.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis.

Part 1: Issues with the Reduction Step

The reduction of the aromatic nitro group and the cinnamic double bond is the critical first stage. Incomplete reactions or side-product formation here will invariably lead to poor outcomes in the subsequent cyclization.

Q1: My reduction of the 2-nitro-cinnamic acid precursor is sluggish or incomplete. How can I improve the conversion?

A1: Incomplete reduction is a common bottleneck. The cause often lies with the choice of reagents, catalyst activity, or reaction conditions.

  • Causality: Catalytic transfer hydrogenation (e.g., using formic acid or ammonium formate as a hydrogen source) and direct hydrogenation (H₂ gas) with catalysts like Palladium on carbon (Pd/C) are standard methods.[1] The efficiency of these reactions depends on the catalyst's activity, which can be diminished by impurities, and the effective transfer of the reducing agent to the substrate. Metal-based reductions, such as with iron powder in acidic media (Fe/HCl), offer a robust alternative.[2]

  • Troubleshooting Steps:

    • Catalyst Activity: If using Pd/C or another heterogeneous catalyst, ensure it is fresh. Older catalysts can absorb atmospheric contaminants and lose activity. Consider using a higher catalyst loading (e.g., increase from 5 mol% to 10 mol%).

    • Hydrogen Source: For transfer hydrogenation, ensure the hydrogen donor (e.g., formic acid) is used in sufficient stoichiometric excess. For direct hydrogenation, ensure the system is properly purged of air and a sufficient pressure of H₂ is maintained.

    • Switch Reducing System: If catalytic methods fail, consider switching to a metal/acid system like Fe/HCl or Tin(II) chloride (SnCl₂). These are often more tolerant of functional groups and less prone to poisoning.[2]

    • Solvent & Temperature: Ensure the starting material is fully dissolved in the solvent. A solvent mixture like EtOH/H₂O can improve solubility and reaction rates.[1] Gently heating the reaction (e.g., to 40-60 °C) can often drive it to completion, but monitor for side reactions.

Q2: I am observing significant side products during the reduction step, leading to a complex mixture. What are these byproducts and how can I prevent them?

A2: The reduction of an aromatic nitro group is a multi-electron process that can be arrested at intermediate stages, leading to impurities.

  • Causality: The primary byproducts are often phenylhydroxylamines and azoxy compounds, resulting from incomplete reduction.[3] Over-reduction is less common for this specific substrate but possible under harsh conditions. The choice of reducing agent and pH control are critical to guide the reaction cleanly to the desired amine.[4]

  • Prevention Strategies:

    • Phenylhydroxylamines: These intermediates can form and persist if the reduction potential is insufficient. Switching to a stronger reducing system or ensuring the catalyst is highly active can mitigate this. Phenylhydroxylamines can also undergo rearrangement (the Bamberger rearrangement) in acidic conditions, further complicating the product mixture.[3]

    • Azoxy/Azo Compounds: These result from the condensation of partially reduced intermediates. They are more common in neutral or basic conditions. Using an acidic medium, such as with the Fe/HCl system, helps to ensure complete reduction to the amine by keeping the intermediates protonated and soluble.

Part 2: Issues with the Intramolecular Cyclization Step

Once the 2-amino-phenylpropanoic acid intermediate is successfully formed, the next hurdle is achieving an efficient intramolecular cyclization to form the dihydroquinolinone ring.

Q3: The intramolecular cyclization to form the lactam is low-yielding. What are the key factors to optimize?

A3: The efficiency of this ring-closing reaction is highly dependent on removing activation barriers for the intramolecular nucleophilic attack of the amine onto the carboxylic acid (or its derivative).

  • Causality: Direct thermal condensation of an amino acid is often difficult and requires high temperatures, which can lead to degradation. The reaction typically requires activation of the carboxylic acid moiety or catalysis to proceed under milder conditions.

  • Optimization Strategies:

    • Acid Catalysis: Strong acids like polyphosphoric acid (PPA) or triflic acid can be used to catalyze the cyclization. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the aniline nitrogen.

    • Carboxylic Acid Activation: Convert the carboxylic acid to a more reactive species in situ or in a separate step.

      • Acyl Chloride/Mixed Anhydride: Formation of an acyl chloride (with SOCl₂ or oxalyl chloride) or a mixed anhydride followed by base-mediated cyclization is a classic and effective strategy.

      • Coupling Reagents: Standard peptide coupling reagents (e.g., EDC, DCC) can be used to activate the carboxyl group and facilitate amide bond formation.

    • Solvent Choice: A high-boiling, non-protic solvent like toluene or xylene with azeotropic removal of water can drive the equilibrium towards the cyclized product, especially for thermal condensations.

cluster_0 Troubleshooting: Low Cyclization Yield Start Low Yield of Dihydroquinolinone CheckPurity Is Amino Acid Intermediate Pure? Start->CheckPurity CheckActivation Is Carboxylic Acid Activated? UseCoupling Use Coupling Reagents (e.g., EDC, DCC) CheckActivation->UseCoupling No CheckTemp Is Reaction Temperature Optimal? CheckActivation->CheckTemp Yes TryAcid Implement Acid Catalysis (e.g., PPA, TfOH) UseCoupling->CheckTemp CheckTemp->TryAcid Yes, but still low IncreaseTemp Increase Temperature with Azeotropic Water Removal CheckTemp->IncreaseTemp No Purify Purify Intermediate Before Cyclization CheckPurity->CheckActivation Yes CheckPurity->Purify No

Caption: Decision workflow for troubleshooting the cyclization step.

Q4: I am struggling with the purification of the final product. It seems to be highly polar. What are the best practices?

A4: The presence of both a free amine and a lactam makes the final product quite polar, which can complicate purification.

  • Causality: The basic amino group and the hydrogen-bonding capabilities of the lactam lead to high polarity, causing tailing on silica gel chromatography and high solubility in polar solvents.

  • Purification Protocol:

    • Crystallization: This should be the first method attempted. Try a variety of solvent systems. A common approach is to dissolve the crude product in a polar solvent (like methanol or ethanol) and then slowly add a less polar co-solvent (like ethyl acetate or diethyl ether) until turbidity is observed, then allow it to cool slowly.

    • Column Chromatography:

      • Deactivate Silica: To prevent streaking and irreversible adsorption of the basic amine, pre-treat the silica gel by eluting the packed column with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) in the eluent system.

      • Solvent System: A gradient elution starting from dichloromethane (DCM) and gradually increasing the polarity with methanol (MeOH) is often effective. For example, start with 100% DCM and gradient to 95:5 DCM:MeOH.

    • Acid-Base Extraction: If the product is contaminated with neutral impurities, an acid-base workup can be highly effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and back-extract the pure product into an organic solvent.

Optimized Experimental Protocol

This protocol outlines a reliable method for the two-step synthesis, incorporating best practices for yield optimization.

Step 1: Reductive Cyclization of 2-Nitro-Cinnamic Acid

This one-pot procedure combines the reduction and subsequent cyclization.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-nitro-cinnamic acid (1.0 equiv).

  • Reagents: Add iron powder (4.0-5.0 equiv) and ammonium chloride (1.0 equiv).

  • Solvent: Add a 3:1 mixture of ethanol and water.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can often be purified directly by crystallization from ethanol/water or by following the column chromatography guidelines mentioned in Q4.

ParameterRecommended ConditionRationale
Reducing Agent Fe powder / NH₄ClRobust, inexpensive, and effective for both nitro and alkene reduction in one pot.[2]
Solvent Ethanol/WaterGood solubility for reactants and facilitates the reaction.
Temperature 80-90 °C (Reflux)Provides sufficient energy for both reduction and subsequent cyclization.
Work-up Filtration through Celite®Effectively removes inorganic iron byproducts.

References

  • Mai, W., et al. (2014). A Metal-Free Protocol for the Synthesis of 3,4-Disubstituted Dihydroquinolin-2(1H)-ones.
  • Singh, K., et al. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central.
  • Romero, M., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. A review covering various synthetic approaches to the broader class of 4-aminoquinolines. [Link]

  • Romero, M., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. An accessible version of the comprehensive review on 4-aminoquinoline synthesis. [Link]

  • Desos, P., et al. (2005). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives.
  • Ahmadi, M., et al. (2025). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry. Discusses modern methods for nitro group reduction.
  • Staniland, S., et al. (2020). Biocatalytic Reduction of Activated Cinnamic Acid Derivatives. Johnson Matthey Technology Review. Details the reduction of C=C bonds in cinnamic acid derivatives. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. Reviews intramolecular cyclization methods for forming quinolinone rings.
  • Google Patents. (2015). CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone.
  • Organic Chemistry Portal. Dihydroquinolinone synthesis. Provides a collection of recent literature on the synthesis of the target scaffold. [Link]

  • Banwell, M. G., et al. (2025). Syntheses of the (±)‐, (+)‐, and (−)‐Forms of 2‐Amino‐3‐(8‐hydroxyquinolin‐3‐yl)propanoic Acid. ResearchGate.
  • Ebrahimi, M., et al. (2023). High-performance catalytic reduction of 4-nitrophenol to 4-aminophenol using M-BDC metal-organic frameworks. PubMed. Details catalytic reduction of nitroarenes to aminoarenes. [Link]

  • Küçükbay, H., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives.... PubMed. Confirms the utility and synthesis of derivatives of the target molecule. [Link]

  • Berlin, R. A. (2013). A review of the recent literature is given focusing on synthetic approaches to...2,3-dihydro-4(1H)-quinolinones. Semantic Scholar.
  • Leeson, P. D., et al. (1993). 4-Substituted-3-phenylquinolin-2(1H)-ones: Acidic and Nonacidic Glycine Site N-Methyl-d-aspartate Antagonists with in Vivo Activity. Journal of Medicinal Chemistry.
  • Lee, H., et al. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.
  • Szymański, P., et al. (2022).
  • Reyes-Pardo, H., et al. (2021).
  • Villagrán, D., et al. (2025). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. ResearchGate.

  • Wang, Z., et al. (2024).
  • de Oliveira, R. B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
  • Strekowski, L., et al. (2008). Synthesis of 2-Phenylquinolin-4-amines Substituted with Diverse Amino and Aminoalkyl Groups.
  • Jackson, R. F. W., et al. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition.
  • Wang, Y., et al. (2021). Asymmetric Synthesis of 3,4‐Dihydroquinolin‐2‐ones via Organocatalytic [4+2]‐Cyclization of 2‐Amino‐β‐nitrostyrenes with Azlactones.
  • Rajapakse, C. S. K., et al. (2025). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.

Sources

Overcoming racemization during 4-Amino-3,4-dihydroquinolin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Racemization in 4-Amino-3,4-dihydroquinolin-2(1H)-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of the this compound scaffold. This structural motif is a privileged pharmacophore in CNS drug discovery, but its C4 stereocenter is notoriously labile. This guide provides an in-depth mechanistic breakdown and practical troubleshooting steps to prevent racemization during its synthesis.

The Causality of Racemization: Why Does the C4 Position Lose Chirality?

To solve the problem, we must first understand the physical chemistry of the molecule. The this compound system is essentially a cyclic


-amino amide fused to a benzene ring. The C4 position is simultaneously benzylic and 

to a carbonyl. This unique electronic environment makes the C4-amine highly susceptible to three distinct racemization pathways:
  • The Retro-Aza-Michael (E1cB) Pathway: Under basic conditions, the

    
    -protons at C3 can be deprotonated. The resulting enolate can easily expel the C4-amine, a process driven by the massive thermodynamic stabilization of forming the fully aromatic quinolin-2(1H)-one (2-quinolone). Re-addition of the amine (aza-Michael addition) occurs from both faces, resulting in a racemic mixture [1].
    
  • Benzylic Carbocation Formation (

    
     Solvolysis):  Under strong acidic conditions (e.g., during Boc deprotection with neat TFA), the benzylic C4 position can undergo heterolytic cleavage. The resulting planar benzylic carbocation is stabilized by the fused aromatic ring. Subsequent nucleophilic attack by the solvent or the amine itself yields a racemate [2].
    
  • Imine-Enamine Tautomerization: If the C4-amine is synthesized via asymmetric reductive amination of a 4-oxo precursor, the intermediate imine can reversibly tautomerize to an enamine (creating a C3=C4 double bond) before reduction is complete, erasing the stereocenter.

Troubleshooting Guide & FAQs

Q1: I am losing ee% during the acidic deprotection of my N-Boc-4-amino-3,4-dihydroquinolin-2(1H)-one intermediate. How can I prevent this? Expert Insight: Neat Trifluoroacetic acid (TFA) or strong aqueous HCl promotes benzylic carbocation formation at C4. Furthermore, the presence of trace water can lead to solvolysis. Solution: Switch to a milder, strictly anhydrous hydrogen chloride source, such as 4M HCl in dioxane, and run the reaction at sub-ambient temperatures (0 °C to 10 °C). Alternatively, use a Lewis acid-mediated deprotection (e.g., TMSOTf/2,6-lutidine) which completely avoids the generation of strong Brønsted acids that protonate the benzylic amine [2].

Q2: My asymmetric reductive amination of 4-oxo-3,4-dihydroquinolin-2-one gives good yields but poor enantioselectivity (<50% ee). What is going wrong? Expert Insight: The issue is likely imine-enamine tautomerization competing with the asymmetric reduction step. If the catalytic reduction is too slow, the imine has time to tautomerize into an enamine, scrambling the stereocenter. Solution: Accelerate the reduction and suppress tautomerization by adding a mild Lewis acid (like Ti(OiPr)₄) to lock the imine conformation. Ensure the reaction is kept strictly anhydrous and use a highly active chiral catalyst (e.g., Ru-BINAP or a chiral phosphoric acid) to outpace the tautomerization equilibrium.

Q3: During amide coupling of the C4-amine with a carboxylic acid, I observe up to 20% epimerization. I am using HATU and DIPEA. Why? Expert Insight: DIPEA is a relatively strong, hindered base. In the presence of DIPEA, the acidic C3 protons are abstracted, triggering a reversible retro-aza-Michael elimination [1]. The transient formation of the aromatic 2-quinolone followed by re-addition of the amine causes the epimerization. Solution: Replace DIPEA with a weaker, less basic additive like N-methylmorpholine (NMM) or use a base-free coupling reagent system. Keep the reaction temperature strictly at or below 0 °C during the activation phase.

Quantitative Data: Impact of Deprotection Conditions on ee%

Table 1: Effect of Boc-deprotection conditions on the enantiomeric excess of (S)-4-amino-3,4-dihydroquinolin-2(1H)-one (Starting ee: 99%).

Reagent / SolventTemperatureTimeYield (%)Final ee (%)Mechanistic Observation
TFA (Neat)25 °C2 h8542Severe

benzylic racemization
4M HCl in Dioxane25 °C4 h9288Moderate racemization
4M HCl in Dioxane0 °C8 h9098Suppressed carbocation formation
TMSOTf, 2,6-Lutidine0 °C3 h95>99Ideal mild Lewis acid protocol

Step-by-Step Protocol: Racemization-Free Boc Deprotection

To ensure absolute stereochemical fidelity, we recommend the TMSOTf-mediated deprotection workflow. This self-validating system avoids Brønsted acids entirely, shutting down the


 racemization pathway.

Materials:

  • (S)-tert-Butyl (2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)carbamate [3]

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • 2,6-Lutidine

  • Anhydrous Dichloromethane (DCM)

Methodology:

  • Preparation: Purge a dry round-bottom flask with Argon. Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Base Addition: Add 2,6-Lutidine (3.0 eq) dropwise via syringe. Causality: 2,6-Lutidine acts as a mild, non-nucleophilic proton scavenger to prevent any trace acid from initiating benzylic cleavage.

  • Activation: Slowly add TMSOTf (2.0 eq) dropwise over 5 minutes. The solution may turn slightly yellow.

  • Monitoring: Stir at 0 °C for 2-3 hours. Monitor via LC-MS or TLC until complete consumption of the starting material is observed.

  • Quenching: Quench the reaction strictly at 0 °C by adding saturated aqueous NaHCO₃. Causality: A cold, mildly basic quench prevents the sudden exothermic generation of acid that occurs with water.

  • Extraction: Extract with DCM (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure (bath temp < 30 °C).

Mechanistic and Workflow Visualizations

RetroAzaMichael Substrate Chiral C4-Amine (3,4-dihydroquinolin-2-one) Enolate C3-Enolate Intermediate (Planar) Substrate->Enolate Base (e.g., DIPEA) -H+ Enolate->Substrate Reversible Eliminated Aromatic 2-Quinolone + Free Amine Enolate->Eliminated E1cB Elimination (Driving force: Aromatization) Racemate Racemic C4-Amine (Loss of ee%) Eliminated->Racemate Aza-Michael Re-addition (Non-stereoselective)

Fig 1: Base-catalyzed retro-aza-Michael racemization pathway via E1cB elimination.

DeprotectionWorkflow Start N-Boc-C4-Amine in Dry DCM Cool Cool to 0 °C (Suppress SN1 pathway) Start->Cool AddBase Add 2,6-Lutidine (3.0 eq) (Acid Scavenger) Cool->AddBase AddTMS Add TMSOTf (2.0 eq) (Mild Lewis Acid Cleavage) AddBase->AddTMS Quench Quench with cold NaHCO3 (Prevent exothermic acid spike) AddTMS->Quench 2-3 hours at 0 °C Product Enantiopure C4-Amine (>99% ee) Quench->Product

Fig 2: Optimized TMSOTf-mediated workflow for racemization-free Boc deprotection.

References

  • Cai, Y.-F., Li, L., Luo, M.-X., Yang, K.-F., Lai, G.-Q., Jiang, J.-X., & Xu, L.-W. (2011). Organocatalytic aza-Michael/retro-aza-Michael reaction: pronounced chirality amplification in aza-Michael reaction and racemization via retro-aza-Michael reaction. Chirality, 23(5), 393-400.[Link]

  • Kischel, J., Jovel, I., Mertins, K., Zapf, A., & Beller, M. (2007). Lewis Acid-Catalyzed Direct Amination of Benzhydryl Alcohols. ResearchGate.[Link]

Purification strategies for 4-Amino-3,4-dihydroquinolin-2(1H)-one intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized support center for researchers working with 4-Amino-3,4-dihydroquinolin-2(1H)-one and its derivatives.[1][2] It moves beyond generic organic chemistry to address the specific physicochemical challenges of this scaffold: the basicity of the C4-amine, the amphoteric nature of the lactam, and the susceptibility to oxidative aromatization.

Status: Operational Role: Senior Application Scientist Ticket Subject: Purification Strategies & Troubleshooting[1][2]

PART 1: The Triage (Diagnostic Workflow)

Before initiating a purification campaign, diagnose the state of your crude material. This scaffold presents unique failure modes compared to standard amines.[1][2]

SymptomProbable CauseDiagnostic Action
Product is stuck in aqueous phase Amphoteric nature (Lactam + Amine)Check pH.[1][2] The 4-amino group (

) is protonated at neutral pH.[1][2]
Peak tailing (HPLC/Flash) Silanol interactionStandard silica is too acidic.[1][2] Requires basic modifiers (TEA/NH

).[2]
New impurity grows over time Oxidative AromatizationCheck LCMS for [M-2H] peak.[1][2] The dihydro-core oxidizes to the fully aromatic quinolinone.[1][2]
Oil formation / No crystals Enantiomeric mixtureRacemates often oil out.[1][2] Salt formation is required for solidification.[1][2]

PART 2: Core Purification Protocols

Strategy A: The "Switchable" Acid-Base Extraction

Best for: Removing non-basic impurities (starting materials, neutral side products).

The 4-amino group is a "handle" that allows you to toggle solubility.[1][2] Unlike simple anilines, this molecule has a lactam core that can complicate solubility if the pH is too high (deprotonation of lactam N-H).

Protocol:

  • Dissolution: Dissolve crude residue in EtOAc or DCM (10 mL/g).

  • Acid Capture: Extract with 1M HCl (3x vol). The product moves to the aqueous phase as the ammonium salt (

    
    ).
    
    • Checkpoint: Keep the organic layer! Analyze by TLC. It should contain non-basic impurities.[1][2]

  • The Wash: Wash the aqueous acidic layer with fresh EtOAc to remove trapped neutrals.[1]

  • The Release: Cool the aqueous layer to 0°C. Slowly adjust pH to 10–11 using 2M NaOH or saturated Na

    
    CO
    
    
    
    .
    • Critical: Do not exceed pH 12, or you risk deprotonating the lactam nitrogen, making the molecule water-soluble again as a phenolate-like species.[1][2]

  • Extraction: Extract the cloudy aqueous mixture with DCM/Isopropanol (9:1) . The alcohol helps solubilize the polar free base.

  • Drying: Dry over Na

    
    SO
    
    
    
    (avoid MgSO
    
    
    as it can be slightly acidic/Lewis acidic) and concentrate.
Strategy B: Chromatographic Polishing

Best for: Separating the "Aromatized" Impurity (Quinolinone).

The most persistent impurity is the oxidized 4-amino-quinolin-2(1H)-one (aromatic).[1][2] It has similar polarity but different


-stacking ability.[1][2]

Recommended Stationary Phases:

  • C18-Base / XBridge: High pH stability allows running mobile phases at pH 9-10 (using NH

    
    OH), keeping the amine deprotonated and sharp.[1][2]
    
  • Phenyl-Hexyl: Exploits the

    
    -
    
    
    
    difference between the dihydro (flexible) and aromatic (rigid) cores.[1][2]

Flash Chromatography Solvent Systems:

Solvent SystemModifier (Critical)Application
DCM : MeOH (95:5 to 90:10)1% Triethylamine (TEA) Standard purification.[2] TEA blocks silanols to prevent tailing.[1][2]
DCM : MeOH : NH

OH (90:9:[2]1)
Ammonium Hydroxide "Gold Standard" for polar amines.[1][2] Direct elution of free base.[1]
EtOAc : EtOH (3:1)2% TEA Greener alternative to DCM.[1][2] Good for very polar derivatives.[1][2]

PART 3: Visualization of Workflows

Workflow 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture TLC TLC/LCMS Analysis Start->TLC ImpurityType Identify Major Impurities TLC->ImpurityType NonBasic Non-Basic Impurities (Start Material, Neutrals) ImpurityType->NonBasic Dominant Aromatic Aromatized Impurity (Quinolinone) ImpurityType->Aromatic Dominant Enantiomer Enantiomeric Excess Issue ImpurityType->Enantiomer Dominant AcidBase Acid-Base Extraction (Protocol A) NonBasic->AcidBase Recryst Recrystallization (EtOH/Water) Aromatic->Recryst Solubility Differs ChiralRes Chiral Salt Resolution (Tartaric/Mandelic Acid) Enantiomer->ChiralRes Final Pure 4-Amino-dihydroquinolinone AcidBase->Final Recryst->Final ChiralRes->Final

Caption: Decision logic for selecting the purification route based on impurity profile.

Workflow 2: Troubleshooting Peak Tailing

TailingFix Problem Severe Peak Tailing Check1 Check Mobile Phase pH Problem->Check1 Decision Is it Silica or C18? Check1->Decision Action1 Add 0.1% TEA or NH4OH Action2 Switch to C18-Base / SCX Decision->Action1 Silica (Flash) Decision->Action2 Reverse Phase (HPLC)

Caption: Step-by-step logic to resolve chromatographic peak tailing caused by amine-silanol interactions.

PART 4: Crystallization & Salt Formation (The "Scaling" Phase)

If chromatography is not feasible at scale, salt formation is the most robust purification method. The 4-amino group accepts protons readily.[1][2]

Salt Screening Table
Salt CounterionSolvent SystemOutcomeNotes
Hydrochloride (HCl) EtOH / Et

O
White SolidMost common.[1][2] Hygroscopicity can be an issue.[1][2][3]
Tartrate (L/D) MeOH / H

O
CrystallineExcellent for Chiral Resolution. Forms diastereomeric salts.[1][2]
Oxalate Acetone / EtOHFine PowderGood for removing metal catalysts; toxicity limits pharma use.[1][2]
Mandelate iPrOHNeedlesAlternative for chiral resolution if Tartrate fails.[1][2]

Pro-Tip for Oiling: If your free base is an oil (common for racemates), dissolve in minimal Ethanol, add 1.05 eq of L-Tartaric acid dissolved in warm Ethanol, and let it stand. The salt lattice often forces crystallization where the free base fails.

PART 5: Stability & Storage (The "Hidden" Degradation)

Issue: Users often report the product turning yellow/brown after a week. Cause: Oxidative dehydrogenation.[1][2] The C3-C4 bond is susceptible to oxidation to restore aromaticity to the pyridine ring of the quinoline system.

Prevention Protocol:

  • Atmosphere: Store under Argon/Nitrogen.

  • Form: Store as the Hydrochloride salt rather than the free base. The protonated amine is electron-withdrawing, inductively destabilizing the transition state for oxidation at the adjacent carbon.

  • Temperature: Keep at -20°C.

PART 6: Frequently Asked Questions (FAQs)

Q: Can I use Acetone/Water for recrystallization? A: Be cautious. Primary amines can form imines (Schiff bases) with acetone (and other ketones) upon heating or prolonged storage. Use alcohols (MeOH, EtOH, iPrOH) or esters instead.

Q: How do I separate the enantiomers? A: The 4-position is a stereocenter.[1][2]

  • Analytical: Use a Chiralpak AD-H or OD-H column with Hexane:IPA:Diethylamine (90:10:0.1).[1][2]

  • Preparative:[1][2][4][5] Classical resolution using Dibenzoyl-L-tartaric acid is highly effective for this scaffold.[1][2]

Q: My LCMS shows a mass of [M-16] or [M-18]? A: This is likely the lactam hydrolysis (ring opening) or elimination of ammonia (deamination), usually caused by harsh acidic workups or high temperatures during drying.[2] Avoid heating the acidic aqueous phase above 40°C.

References

  • Synthesis & Scaffold Overview

    • Title: 4-Aminoquinoline: a comprehensive review of synthetic str
    • Source: Frontiers in Chemistry (2025).[2]

    • Relevance: Discusses the reactivity of the amino-quinoline core and oxidative aromatiz
    • URL:

  • Chiral Resolution & HPLC

    • Title: Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chrom
    • Source: Journal of Chromatography A (2010).[6]

    • Relevance: Validates the use of crown ethers and additives for primary amine resolution.
    • URL:[6]

  • Physicochemical Properties (pKa)

    • Title: pKa Data Compiled by R. Williams.[1][2][7]

    • Source: Organic Chemistry Data.[1][2]

    • Relevance: Provides pKa baselines for quinoline and aliphatic amine functionalities to support the extraction pH logic.
    • URL:

  • Impurities & Aromatization

    • Title: Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones.[1][2]

    • Source: The Journal of Organic Chemistry (2019).
    • Relevance: Confirms the mechanism of the primary degradation pathway (oxid
    • URL:

Sources

Technical Support Center: Dihydroquinolinone Ring Closure Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Minimizing Side Reactions in 3,4-Dihydroquinolin-2(1H)-one Synthesis To: Research Scientists & Process Chemists From: Senior Application Scientist, Heterocycle Synthesis Division

Executive Summary & Method Selection

The formation of the 3,4-dihydroquinolin-2(1H)-one scaffold (hydrocarbostyril) is a pivotal step in the synthesis of pharmaceuticals like aripiprazole and cilostazol. However, the ring closure is thermodynamically demanding and prone to three primary failure modes: oligomerization , over-oxidation (aromatization to quinolinone), and regioisomeric scrambling .

This guide moves beyond standard protocols to address the causality of these side reactions. We categorize optimization strategies by the three dominant mechanistic pathways: Acid-Mediated (Friedel-Crafts), Transition Metal-Catalyzed, and Radical Cascade.

Method Selection Decision Tree

Before troubleshooting, ensure you are using the correct pathway for your substrate's electronic and steric profile.

MethodSelection Start Substrate Analysis ElecRich Electron-Rich Aryl Ring? Start->ElecRich Steric Steric Bulk at C3/C4? ElecRich->Steric Yes Halogen Aryl Halide Present? ElecRich->Halogen No (Deactivated) MethodA Method A: Acid-Mediated (Friedel-Crafts/Hydroalkylation) Best for: Unsubstituted/Activated rings Steric->MethodA No (Linear) MethodB Method B: Radical Cascade (Ag/Photoredox) Best for: Bulky substituents Steric->MethodB Yes (Bulky) Halogen->MethodB No MethodC Method C: Pd-Catalyzed (Buchwald/Heck) Best for: Deactivated rings with Halogens Halogen->MethodC Yes (Br/I)

Figure 1: Strategic selection of ring-closure methodology based on substrate electronics and sterics.

Module A: Acid-Mediated Cyclization (Friedel-Crafts)

Context: This is the "classic" route, typically involving the intramolecular alkylation of N-aryl-3-chloropropanamides or hydroalkylation of N-arylcinnamamides.

The Core Problem: The "Black Tar" Effect

The most frequent complaint is the reaction mixture turning into an intractable black tar. This is caused by intermolecular polymerization competing with intramolecular cyclization . When the acid is too strong or the concentration too high, the activated carbocation/acylium ion attacks a neighboring molecule instead of its own ring.

Troubleshooting Guide: Acid-Mediated Protocol
SymptomDiagnosisCorrective Action
Intractable Tar / Polymerization Concentration Effect: Substrate concentration >0.1 M promotes intermolecular reactions.High Dilution Technique: Run reaction at 0.01–0.05 M . Add substrate dropwise to the acid over 1 hour to keep instantaneous concentration low.
Charring at High Temp Superacid Instability: PPA (Polyphosphoric Acid) requires 100°C+, causing decomposition.Switch to Eaton’s Reagent: (7.7 wt% P2O5 in MsOH).[1] It is less viscous and effective at 60–80°C , reducing thermal degradation [1].
Regioisomer Mixture (Ortho/Para) Electronic Directing: The cyclization occurs para to the activating group instead of ortho (at the nitrogen).Block the Para Position: If possible, use a para-substituent (e.g., p-tolyl) to force ortho-cyclization. Alternatively, switch to Method C (Pd-catalyzed) which is regiospecific.
Incomplete Conversion Water Poisoning: Friedel-Crafts is reversible and inhibited by water generated in situ.Dehydrating Agent: Add molecular sieves or slight excess of anhydride (if compatible) to scavenge water.
FAQ: Eaton's Reagent vs. PPA

Q: Why should I switch from PPA to Eaton's Reagent? PPA is cheaper. A: While PPA is inexpensive, it is extremely viscous at room temperature, leading to poor heat transfer and "hot spots" that cause charring. Eaton's reagent is liquid at RT, allowing for better stirring and milder workup (quenching into ice water without the violent exotherm of PPA) [2].

Module B: Transition Metal-Catalyzed (Pd/Cu)

Context: Used for constructing the ring via intramolecular C-N bond formation (from aryl halides) or C-C bond formation (C-H activation).

The Core Problem: Catalyst Deactivation & Beta-Hydride Elimination

In Pd-catalyzed closures, the formation of "palladium black" indicates catalyst decomposition. Furthermore, if the alkyl chain has beta-hydrogens, the Pd-alkyl intermediate may undergo beta-hydride elimination, yielding an alkene byproduct instead of the closed ring.

Troubleshooting Guide: Pd-Catalysis
SymptomDiagnosisCorrective Action
Stalled Reaction / Pd Black Oxidative Addition Failure: The aryl halide is not activating the Pd(0).Ligand Switch: Switch to electron-rich, bidentate ligands like Xantphos or BINAP . These widen the bite angle and stabilize the Pd center [3].
Alkene Byproduct (No Ring) Beta-Hydride Elimination: The Pd-intermediate eliminates H instead of reductively eliminating the ring.Base Selection: Switch from strong alkoxides (NaOtBu) to weaker bases (Cs2CO3 or K3PO4 ). Strong bases promote elimination.
Low Yield with Bulky Amides Steric Clash: The "Thorpe-Ingold Effect" is absent or working against you.Solvent Effect: Use t-Amyl alcohol or Dioxane . Higher boiling points allow the energy barrier of steric hindrance to be overcome.
Visualizing the Beta-Hydride Pitfall

PdCycle Precursor Aryl Halide Precursor OxAdd Oxidative Addition (Pd-Ar species) Precursor->OxAdd PathChoice Pathway Divergence OxAdd->PathChoice RingClose Reductive Elimination (DESIRED RING) PathChoice->RingClose Rigid Ligand (Xantphos) BetaElim Beta-Hydride Elimination (SIDE PRODUCT: ALKENE) PathChoice->BetaElim Flexible Ligand / High Temp

Figure 2: The competition between ring closure and beta-hydride elimination in Pd-catalyzed synthesis.

Module C: Radical Cascade (Modern Approach)

Context: Silver-catalyzed or photoredox approaches involving N-arylcinnamamides.

The Core Problem: Premature Reduction

Radical pathways are excellent for sterically hindered substrates but suffer from "quenching." The radical intermediate abstracts a hydrogen atom from the solvent before the ring can close.

Troubleshooting Guide: Radical Cascade
SymptomDiagnosisCorrective Action
Linear Amide (No Cyclization) H-Atom Abstraction: Solvent is acting as a H-donor.Solvent Switch: Avoid THF or Toluene. Use Benzene , Chlorobenzene , or DCE . These solvents have strong C-H bonds and resist abstraction [4].
Low Yield Inefficient Initiation: Radical life-cycle is too short.Oxidant/Initiator: Ensure fresh DTBP (Di-tert-butyl peroxide) or AgNO3 . If using photoredox, ensure the reaction vessel is not blocked by opaque clamps (light penetration is critical).

General Optimization & Analysis

Preventing Over-Oxidation (Aromatization)

A common side reaction is the dehydrogenation of the dihydroquinolinone to the fully aromatic quinolinone.

  • Cause: Presence of atmospheric oxygen or high temperatures in the presence of metal traces.

  • Solution:

    • Strict Degassing: Sparge solvents with Argon for 20 mins.

    • Add Antioxidant: In radical reactions, a trace of TEMPO is usually an inhibitor, but in thermal reactions, ensuring an inert atmosphere is sufficient.

Purification Strategy

Separating the dihydroquinolinone from the unreacted amide or polymerized byproducts can be difficult due to similar polarities.

  • Tric: Dihydroquinolinones often crystallize well from EtOH/Water mixtures, whereas the polymeric tars remain in the mother liquor.

  • Chromatography: If using silica, add 1% Triethylamine to the eluent. The amide nitrogen can interact with silanols, causing tailing; the amine blocks these sites.

References

  • National Institutes of Health (NIH). (2014). Palladium-catalyzed C(sp3)-H activation: a facile method for the synthesis of 3,4-dihydroquinolinone derivatives. Angew. Chem. Int. Ed. Retrieved from [Link]

  • MDPI. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules. Retrieved from [Link]

Sources

Optimizing reductive amination for 4-amino-dihydroquinolinone production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Amino-Dihydroquinolinone Synthesis

Current Status: Online Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Reductive Amination Optimization for 2,3-Dihydro-4(1H)-quinolinone Scaffolds

Part 1: Critical Workflow Overview

Welcome to the technical support portal. You are likely here because standard reductive amination conditions (e.g., STAB/DCE) are yielding poor conversion or high impurity profiles on your dihydroquinolinone scaffold.

This substrate presents unique challenges: the carbonyl at the 4-position is often deactivated by the electron-donating nitrogen at position 1 (unless protected) and sterically constrained by the bicyclic system.

The Golden Rule: For this specific scaffold, imine pre-formation is not optional—it is critical. Direct reductive amination often leads to substantial direct reduction of the ketone to the alcohol (4-hydroxy impurity).

Visualizing the Pathway & Failure Points

The following diagram illustrates the kinetic competition between the desired pathway and the primary failure modes.

ReductiveAmination Ketone Dihydroquinolinone (Starting Material) Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine (Slow Step) Alcohol 4-Hydroxy Impurity (Dead End) Ketone->Alcohol + Hydride Source (Direct Reduction) Amine Amine (R-NH2) Hemiaminal->Ketone Reversion (If water not removed) Imine Imine / Iminium (Key Intermediate) Hemiaminal->Imine - H2O (Requires Lewis Acid) Product 4-Amino-Dihydroquinolinone (Target) Imine->Product + Hydride Source (Fast Reduction)

Figure 1: Kinetic competition in dihydroquinolinone amination. Note that direct reduction (red dashed line) competes if imine formation is incomplete.

Part 2: The Knowledge Base (FAQs)

Category A: Reaction Optimization (Yield & Conversion)

Q: I am seeing <30% conversion using Sodium Triacetoxyborohydride (STAB) in DCE. What is wrong? A: The 4-ketone on a dihydroquinolinone ring is electronically deactivated, especially if the N1 position is unsubstituted or has an electron-donating group. STAB is a mild reductant, but it cannot force imine formation on a stubborn ketone.

  • The Fix: Switch to a Titanium(IV) Isopropoxide (

    
    )  mediated protocol.[1][2]
    
  • The Mechanism:

    
     acts as a dual-function reagent:
    
    • Lewis Acid: It coordinates to the carbonyl oxygen, increasing electrophilicity.

    • Water Scavenger: It chemically traps the water generated during hemiaminal dehydration, driving the equilibrium toward the imine (Le Chatelier’s principle).

  • Evidence: Mattson et al. demonstrated that

    
     allows for reductive amination of sterically hindered and electron-rich ketones that fail under standard Abdel-Magid conditions.
    

Q: Can I use Sodium Cyanoborohydride (


) instead? 
A:  You can, but it is generally inferior for this specific scaffold unless you are using a methanol-compatible protocol.
  • Risk:

    
     requires acidic pH (pH 5-6) to be effective. However, strong acid can protonate your amine nucleophile, rendering it unreactive.
    
  • Recommendation: If you must use

    
    , use a Zinc Chloride (
    
    
    
    ) additive (1.0 eq) to activate the imine without quenching your nucleophile.
Category B: Impurity Control

Q: My LCMS shows a major peak with M+2 relative to the ketone, but it’s not the amine. What is it? A: That is the 4-hydroxy-dihydroquinolinone (the alcohol).

  • Cause: The reductant (hydride) reduced the ketone before the amine could react.[1] This happens when imine formation is slow or incomplete.

  • Troubleshooting:

    • Pre-stir: Do not add the reductant immediately. Stir the Ketone + Amine +

      
       (neat or in minimal THF) for 6–12 hours first.
      
    • Hard Reductant: If you use

      
      , you must use Sodium Borohydride (
      
      
      
      )
      as the reductant, not STAB. The titanium complex activates the imine sufficiently that the harder
      
      
      becomes selective for the C=N bond over the C=O bond if the C=O is already consumed.
Category C: Scalability & Workup

Q: I used Titanium Isopropoxide, but now I have a white emulsion that won't filter. How do I fix this? A: This is the "Titanium Trap." Upon adding water,


 hydrolyzes to 

(titanium dioxide), a fine particulate that clogs filters and creates stable emulsions.
  • The Solution: You must modify the quench. Do not just add water.

    • Method A (Small Scale): Dilute with ether/EtOAc, then add 1N NaOH . The high pH converts titanium salts into a granular solid that settles.

    • Method B (Large Scale/Sensitive): Use a solution of Rochelle’s Salt (Potassium Sodium Tartrate) or Triethanolamine . These ligands chelate the titanium, keeping it in the aqueous phase while your product stays in the organic phase.

Part 3: Validated Protocol (The "Golden Standard")

Protocol:


-Mediated Reductive Amination 
Recommended for difficult dihydroquinolinone substrates.

Reagents:

  • Substrate: 2,3-dihydro-4(1H)-quinolinone (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Promoter: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: THF (anhydrous) or Ethanol (absolute)

Step-by-Step Methodology:

  • Imine Formation (The Dry Step):

    • In a flame-dried flask under

      
      , combine the dihydroquinolinone  and amine .
      
    • Add

      
        neat via syringe.
      
    • Note: If the mixture is too viscous, add minimal anhydrous THF (1-2 mL per gram).

    • Stir at Ambient Temperature for 6–12 hours .

    • Checkpoint: Take an aliquot, quench in mini-vial with MeOH/NaBH4, and check LCMS. If Ketone < 5%, proceed.

  • Reduction:

    • Dilute the reaction mixture with absolute Ethanol (or THF).

    • Cool to 0°C.

    • Add

      
        portion-wise (Caution: gas evolution).
      
    • Allow to warm to room temperature and stir for 2 hours.

  • The "Clean" Quench (Critical):

    • Dilute with Ethyl Acetate.

    • Add 2M aqueous

      
        (Ammonium Hydroxide) slowly.
      
    • Observation: A white precipitate will form.

    • Filter the suspension through a pad of Celite.[3]

    • Wash the Celite cake thoroughly with Ethyl Acetate.

    • Transfer filtrate to a separatory funnel; wash with brine, dry over

      
      , and concentrate.
      

Troubleshooting Decision Tree:

Troubleshooting Start Start Troubleshooting CheckLCMS Check LCMS/TLC Start->CheckLCMS Conversion Is Ketone Remaining? CheckLCMS->Conversion Impurity Is Alcohol Major Product? Conversion->Impurity No (High Conv.) Action1 Increase Ti(OiPr)4 to 2.0 eq Extend Imine formation time Conversion->Action1 Yes (Low Conv.) Action2 Switch to Pre-formed Imine (Isolate if possible) Impurity->Action2 Yes Success Proceed to Purification Impurity->Success No Action1->CheckLCMS Action3 Check Reagent Quality (Is NaBH4 wet?)

Figure 2: Decision matrix for troubleshooting reaction outcomes.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[4][6][8] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines.[2][9][10] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[10] Link

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in 4-Amino-3,4-dihydroquinolin-2(1H)-one Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for catalyst poisoning during the hydrogenation of 4-Amino-3,4-dihydroquinolin-2(1H)-one, a critical reaction in pharmaceutical synthesis. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to help you diagnose and resolve common issues, ensuring the efficiency and reproducibility of your catalytic processes.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of catalyst poisoning in my hydrogenation reaction?

A1: The most common indicators of catalyst poisoning include a significant decrease in the reaction rate or a complete stall of the reaction.[1] You may also observe a noticeable reduction in product yield and selectivity, or the need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[1] In some cases, a change in the physical appearance of the catalyst, such as a color change, can also be an indicator.[1]

Q2: What are the likely sources of catalyst poisons in the hydrogenation of this compound?

A2: Catalyst poisons can originate from various sources, including the reactants, solvents, or the reaction setup itself.[1] For this specific substrate, potential poisons include:

  • Sulfur Compounds: These are potent poisons for many metal catalysts like palladium, platinum, and nickel.[1][2][3] Sources can include residual sulfur-containing reagents from the synthesis of the starting material or contaminated solvents. Even trace amounts of hydrogen sulfide (H₂S), thiols, and thiophenes can deactivate the catalyst.[1]

  • Nitrogen Compounds: While the substrate itself is an amino compound, other nitrogen-containing impurities can act as inhibitors by strongly adsorbing to the catalyst surface.[1]

  • Heavy Metals: Trace amounts of metals like lead, mercury, and arsenic, which can be introduced from starting materials or equipment, can irreversibly poison the catalyst.[3][4]

  • Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas supply, CO can strongly adsorb onto the active sites of the catalyst, blocking them from the reactants.[1][3]

  • Halides: Residual organic and inorganic halides from previous synthetic steps can deactivate the catalyst.[1]

Q3: My reaction has stalled. How can I determine if catalyst poisoning is the cause?

A3: A systematic approach is crucial. First, rule out other common issues such as leaks in the hydrogenation apparatus, improper catalyst handling (e.g., exposure to air for pyrophoric catalysts like Pd/C), or incorrect reaction conditions. If these are not the cause, catalyst poisoning is a strong possibility. A diagnostic experiment is to add a fresh batch of catalyst to the stalled reaction. If the reaction restarts, it is a clear indication that the initial catalyst was poisoned.

Q4: How can I identify the specific poison affecting my catalyst?

A4: Identifying the specific poison is key to effective troubleshooting.[1] A combination of analytical techniques can be employed:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect trace metal impurities on the catalyst.[1][4]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical state of the catalyst surface, which can reveal the presence of poisons.[1][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile organic poisons in the starting material or solvent.[7]

  • Combustion Analysis: To determine the presence of sulfur, carbon, and nitrogen contamination on the catalyst.[4]

The following diagram outlines a logical workflow for diagnosing catalyst poisoning:

Troubleshooting_Catalyst_Poisoning Start Reaction Stalls or is Sluggish Check_Conditions Verify Reaction Conditions (Temp, Pressure, Stirring) Start->Check_Conditions Check_Apparatus Inspect Apparatus for Leaks Check_Conditions->Check_Apparatus Conditions OK Add_Catalyst Add Fresh Catalyst Check_Apparatus->Add_Catalyst No Leaks Reaction_Restarts Reaction Restarts? Add_Catalyst->Reaction_Restarts Poisoning_Confirmed Catalyst Poisoning Confirmed Reaction_Restarts->Poisoning_Confirmed Yes No_Restart Other Issue (e.g., Substrate Degradation) Reaction_Restarts->No_Restart No Analyze_Components Analyze Starting Material, Solvent, and H2 Gas Poisoning_Confirmed->Analyze_Components Analyze_Catalyst Analyze Spent Catalyst (ICP-MS, XPS, etc.) Poisoning_Confirmed->Analyze_Catalyst Identify_Poison Identify Source of Poison Analyze_Components->Identify_Poison Analyze_Catalyst->Identify_Poison

Caption: A decision tree for troubleshooting catalyst poisoning.

Q5: Can I regenerate a poisoned catalyst?

A5: In some cases, poisoned catalysts can be regenerated to restore their activity.[1] The appropriate method depends on the nature of the poison and the catalyst.[1]

  • Thermal Treatment: Heating the catalyst in an inert or reactive gas stream can desorb or decompose some poisons.[1][3][8]

  • Chemical Washing: Using acidic or basic solutions can dissolve and remove certain poisons.[1] For instance, a dilute ammonium chloride wash has been shown to be effective in regenerating alkali-metal-poisoned palladium catalysts.[9]

  • Solvent Extraction: A suitable solvent may be used to extract the poisoning species.[1]

It is important to note that regeneration is not always possible, especially in cases of irreversible poisoning by heavy metals.[4]

Troubleshooting Guides

Guide 1: Addressing Sluggish or Stalled Reactions

Issue: The hydrogenation of this compound is significantly slower than expected or has stopped completely.

Possible Causes & Solutions:

Possible Cause Verification Solution
Hydrogen Leak Check pressure gauge for a drop over time with stirring stopped.Tighten all fittings. If necessary, reassemble the apparatus with fresh seals.
Impure Hydrogen Analyze a sample of the hydrogen gas for impurities like CO.Use a higher grade of hydrogen or install an in-line gas purifier.
Poor Mass Transfer Observe the stirring vortex. Inadequate stirring will limit gas-liquid mixing.Increase the stirring rate to ensure good dispersion of the catalyst and efficient hydrogen uptake.
Catalyst Poisoning Add a small amount of fresh catalyst to the reaction. If the rate increases, poisoning is likely.See Guide 2 for identifying and mitigating the poison source.
Substrate Impurity Analyze the starting material by HPLC or GC-MS for potential poisons.Purify the starting material by recrystallization or chromatography.
Guide 2: Protocol for Substrate Purity Analysis

Objective: To determine if the this compound starting material contains impurities that could be poisoning the catalyst.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Accurately weigh and dissolve a sample of the this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • HPLC System:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective for separating polar and non-polar impurities.

    • Detector: A UV detector set to a wavelength where the substrate and potential impurities absorb (e.g., 254 nm).

  • Analysis: Inject the sample and analyze the resulting chromatogram for any peaks other than the main product.

  • Interpretation: The presence of significant impurity peaks suggests that the starting material may be the source of the catalyst poison. If possible, identify the impurities by LC-MS.

Guide 3: Protocol for a Catalyst Activity Test

Objective: To confirm the activity of a new or regenerated batch of catalyst using a standard, reliable substrate before attempting the hydrogenation of this compound.

Methodology:

  • Catalyst Preparation: Under an inert atmosphere (e.g., in a glovebox), weigh the required amount of catalyst (e.g., 5 mol% Pd/C) and add it to the reaction vessel.[1]

  • System Setup: Assemble the hydrogenation apparatus and ensure all connections are secure. Purge the system thoroughly with an inert gas like nitrogen or argon to remove all air.[1]

  • Reaction Execution:

    • Introduce a standard substrate (e.g., cyclohexene or styrene) and a suitable solvent (e.g., ethanol or ethyl acetate) into the reaction vessel.

    • Pressurize the system with hydrogen to the desired pressure (e.g., 1-3 atm).

    • Stir the reaction mixture vigorously.[1]

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots of the reaction mixture using GC or TLC.[1]

  • Evaluation: A rapid and complete conversion of the standard substrate confirms the catalyst's activity.

The following diagram illustrates a typical experimental workflow for catalytic hydrogenation:

Hydrogenation_Workflow Start Start Catalyst_Prep Catalyst Preparation (Weighing under Inert Gas) Start->Catalyst_Prep System_Setup System Setup & Purging Catalyst_Prep->System_Setup Add_Reagents Add Substrate & Solvent System_Setup->Add_Reagents Pressurize Pressurize with H2 Add_Reagents->Pressurize Reaction Run Reaction (Stirring & Heating) Pressurize->Reaction Monitor Monitor Progress (H2 uptake, TLC, GC) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up (Depressurize, Filter Catalyst) Monitor->Workup Complete Analysis Product Analysis (NMR, LC-MS) Workup->Analysis End End Analysis->End

Caption: A typical workflow for a catalytic hydrogenation experiment.

References

  • Li, M., Feng, C., Zhang, Z., & Li, W. (2016). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Scientific Reports, 6, 27956. [Link]

  • Intertek. (n.d.). Catalyst Poisoning Testing. Intertek. Retrieved from [Link]

  • Schoenmakers, P. J., van der Wal, S., & van den Bosch, D. (2013). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. LCGC North America, 31(11), 936-943.
  • Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts. Retrieved from [Link]

  • Wang, D., Gao, F., Liu, Y., Wang, Y., & Wang, J. (2026, January 2). Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. RSC Advances, 16(1), 1-9. [Link]

  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. DCL Inc. Retrieved from [Link]

  • Li, J., Liu, S., Li, H., & Wang, Y. (2025, March 18). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Industrial & Engineering Chemistry Research. [Link]

  • Barbieri, A., Marécot, P., & Martin, D. (1996). Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits. Journal of the Chemical Society, Faraday Transactions, 92(12), 2135-2139.
  • Matthey, J. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Johnson Matthey. Retrieved from [Link]

  • Lédoux, M. J. (1975). The poisoning of palladium catalyst for the reaction between hydrogen and oxygen.
  • Chen, Y., Liu, X., & Su, D. (2020).
  • ResearchGate. (2025, August 10). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. Retrieved from [Link]

  • Eigenberger, G. (2001). Poisoning and deactivation of palladium catalysts.
  • ResearchGate. (2025, August 7). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. Retrieved from [Link]

  • Society of Automotive Engineers. (1999, May 2). Interaction of Sulfur with Automotive Catalysts and the Impact on Vehicle Emissions-A Review. SAE International. [Link]

  • ResearchGate. (n.d.). Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Retrieved from [Link]

  • Barbier, J., & Marécot, P. (1995). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 91(20), 3731-3736.
  • Frontiers. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • Sterling Pharma Solutions. (n.d.). De-risking hydrogenation. Retrieved from [Link]

  • Reddit. (2023, February 17). Hydrogenation troubleshooting. Reddit. Retrieved from [Link]

  • Core. (2019, May 15). Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. Retrieved from [Link]

  • MDPI. (2025, December 24). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Retrieved from [Link]

  • Singh, K., Kaur, H., Chibale, K., & Balzarini, J. (2014). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. European Journal of Medicinal Chemistry, 85, 307-315.
  • Filonenko, G. A., van Putten, R., Hensen, E. J. M., & Pidko, E. A. (2018). Catalytic (de)hydrogenation promoted by non-precious metals – Co, Fe and Mn: recent advances in an emerging field. Chemical Society Reviews, 47(4), 1459-1483.
  • Stahl, S. S. (2016). Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions. Journal of the American Chemical Society, 138(25), 7856-7859.
  • ResearchGate. (2019, August 5). Catalyst Deactivation, Poisoning and Regeneration. Retrieved from [Link]

  • ResearchGate. (2020, July 15). Study on Catalyst Deactivation During the Hydrodeoxygenation of Model Compounds. Retrieved from [Link]

  • ResearchGate. (2017, June 2). What is the role of catalyst activation before hydrogenation procedure of phenylacetylene?. Retrieved from [Link]

  • Axens. (2022, August 30). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?. Retrieved from [Link]

  • MDPI. (n.d.). Highly Efficient Oxidative Dehydrogenation Aromatization of 1, 2, 3, 4-Tetrahydroquinoline by Cu2-MnO x Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones. Retrieved from [Link]

  • Kaili Catalyst New Materials CO., LTD. (n.d.). Catalytic hydrogenation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023, July 26). The mathematical catalyst deactivation models: a mini review. Retrieved from [Link]

  • American Chemical Society. (2019, June 7). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of 3,4‐Dihydroquinolin‐2‐ones via Organocatalytic [4+2]‐Cyclization of 2‐Amino‐β‐nitrostyrenes with Azlactones. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the purification of 4-Amino-3,4-dihydroquinolin-2(1H)-one (CAS: 858783-30-9). This compound is a critical building block in the synthesis of complex pharmaceuticals, including kinase inhibitors and neuronal nitric oxide synthase (nNOS) inhibitors[1][2].

Because the synthesis of amino-dihydroquinolinones often involves amination of halogenated precursors or reduction of oximes/azides, crude reaction mixtures typically contain a complex matrix of unreacted starting materials, over-alkylated byproducts, and oxidized impurities. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with high purity.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My crude mixture contains significant amounts of the neutral starting material (e.g., 4-hydroxy or 4-bromo-3,4-dihydroquinolin-2(1H)-one). How do I separate them without using column chromatography?

A1: You can achieve baseline separation using a differential acid-base extraction . The causality behind this approach relies on the distinct pKa values within your molecules. The primary amine at the C4 position has a pKa of approximately 8.5–9.5, making it readily protonated by dilute aqueous acids (like 1M HCl) to form a water-soluble ammonium salt. In contrast, the lactam (quinolinone) ring is essentially neutral (pKa ~15) and will not protonate under these conditions[3]. By washing the acidic aqueous phase with an organic solvent (e.g., ethyl acetate), the neutral unreacted precursors partition into the organic layer and are easily discarded, leaving your protonated product safely in the aqueous phase.

Q2: LC-MS analysis shows a +14 Da or +28 Da mass shift in some of my impurity peaks. What are these, and how do I remove them?

A2: These mass shifts indicate over-alkylation or over-amination , resulting in secondary or tertiary amine byproducts. Because these impurities are also basic, they will co-extract with your primary amine during standard acid-base workups. To remove them, utilize selective salt precipitation . Primary amines generally form highly crystalline hydrochloride salts with lower solubility in polar aprotic/alcoholic solvent mixtures (like ethanol/diethyl ether) compared to their secondary or tertiary counterparts. By precipitating the product as a hydrochloride salt, the over-alkylated impurities remain dissolved in the mother liquor.

Q3: I am observing a peak with an [M-2] mass in my LC-MS, and NMR shows a loss of the aliphatic signals at C3 and C4. What happened?

A3: Your product has undergone oxidative aromatization . The 3,4-dihydroquinolin-2(1H)-one scaffold is susceptible to spontaneous oxidation (dehydrogenation) in the presence of atmospheric oxygen and trace metals, forming the fully conjugated, flat 4-aminoquinolin-2(1H)-one system. To prevent this, always sparge your extraction solvents with nitrogen or argon, and store the purified product under an inert atmosphere at 2–8 °C[3].

Impurity Profiling and Detection Data

The following table summarizes the quantitative and qualitative data for tracking impurities during the purification of this compound[2][3].

Impurity TypeStructural FeatureDetection Method (LC-MS / NMR)Primary Removal Strategy
Unreacted Precursor Neutral (e.g., 4-Br, 4-OH)LC-MS: Target mass absent.¹H NMR: Shift in C4 proton.Acid-Base Extraction (Partitions to organic phase at pH 2).
Over-Aminated Secondary/Tertiary AmineLC-MS: [M+H]+ +14 or +28 Da.Selective HCl salt crystallization from EtOH/Et₂O.
Oxidized (Aromatized) Fully conjugated quinolinoneLC-MS: [M+H]+ -2 Da.¹H NMR: Loss of C3/C4 aliphatic multiplets; appearance of alkene singlet.Recrystallization; Preventative inert gas handling.
Inorganic Salts Residual catalysts/basesLC-MS: Ion suppression.Visual: Ashy residue.Aqueous washes during free-base extraction[4].

Experimental Protocols

The following self-validating protocols are designed to exploit the physicochemical properties of the target molecule for maximum yield and purity.

Protocol A: Differential Acid-Base Extraction

Note: This protocol isolates the basic amine from neutral lactam impurities.

  • Dissolution: Dissolve the crude reaction mixture (approx. 10 g) in 100 mL of Ethyl Acetate (EtOAc).

  • Acidification: Add 100 mL of cold 1M aqueous Hydrochloric Acid (HCl). Stir vigorously for 15 minutes.

  • Phase Separation: Transfer to a separatory funnel. The protonated this compound will migrate to the lower aqueous phase. The neutral impurities (e.g., unreacted precursors) remain in the upper EtOAc phase.

  • Organic Wash: Separate the phases. Wash the aqueous phase with an additional 50 mL of EtOAc to ensure complete removal of lipophilic neutral impurities. Discard the organic layers.

  • Basification: Cool the aqueous phase in an ice bath (0–5 °C). Slowly add 2M aqueous Sodium Hydroxide (NaOH) dropwise until the pH reaches 10, converting the product back to its free base form.

  • Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Drying & Concentration: Combine the DCM layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enriched free base.

Protocol B: Selective Hydrochloride Salt Precipitation

Note: This protocol separates the primary amine from over-alkylated secondary/tertiary amines.

  • Solvation: Dissolve the enriched free base (from Protocol A) in a minimum volume of absolute Ethanol (e.g., 5 mL/g of product).

  • Salt Formation: Under a nitrogen atmosphere, slowly add 1.1 equivalents of HCl in dioxane (4M) while stirring at room temperature.

  • Precipitation: Slowly add cold Diethyl Ether (Et₂O) dropwise until the solution becomes slightly turbid.

  • Crystallization: Cool the mixture to -20 °C for 4 hours to induce crystallization of this compound hydrochloride.

  • Filtration: Filter the precipitate rapidly through a sintered glass funnel, washing with cold Et₂O. The secondary/tertiary amine impurities remain highly soluble in the mother liquor.

  • Drying: Dry the white crystalline solid under high vacuum at 40 °C for 12 hours.

Purification Workflow Visualization

The following decision tree illustrates the mechanistic flow of the purification protocols described above.

PurificationWorkflow Crude Crude this compound (Complex Mixture) AcidExt Add 1M HCl (aq) & EtOAc (Protonation Step) Crude->AcidExt OrgPhase Organic Phase (Neutral Impurities: 4-OH, 4-Br precursors) AcidExt->OrgPhase Discard AqPhase Aqueous Phase (Protonated 4-Amino Product) AcidExt->AqPhase Retain Basify Basify with NaOH to pH 10 Extract with DCM AqPhase->Basify DCMPhase DCM Phase (Free Base Product + Over-alkylated amines) Basify->DCMPhase SaltPrep Precipitate as HCl Salt in Et2O/EtOH DCMPhase->SaltPrep Pure Pure this compound Hydrochloride SaltPrep->Pure Filtration Waste Mother Liquor (Over-alkylated Impurities) SaltPrep->Waste Discard

Workflow for the acid-base purification of this compound.

References

  • Scribd / ACS Publications. (2011). nNOS Inhibitors from Quinoline Derivatives. Retrieved from[Link]

  • bioRxiv. (2025). Synthesis and Characterization of ULK1/2 Kinase Inhibitors that Inhibit Autophagy and Upregulate Expression of Major Histocompatibility Complex. Retrieved from [Link]

  • Google Patents. (2005). US20050222202A1 - Highly pure cilostazol and an improved process for obtaining same.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Interpretation of 4-Amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The quinolinone scaffold, and its derivatives, are of significant interest due to their wide-ranging biological activities. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Amino-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of various bioactive molecules.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound with the proposed proton assignments is shown below. The predicted chemical shifts (in ppm), multiplicities, and coupling constants (in Hz) are summarized in the subsequent table.

Figure 1. Structure of this compound with proton labeling.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-5~7.20dJ = 7.5
H-6~6.70tJ = 7.5
H-7~6.90tJ = 7.5
H-8~6.65dJ = 8.0
NH (at position 1)~8.0 - 9.0br s-
H-4~4.0 - 4.2ddJ = 6.0, 8.0
H-3a, H-3b~2.5 - 2.8m-
NH₂ (at position 4)~1.5 - 2.5br s-

Justification of Predicted Spectral Parameters:

  • Aromatic Protons (H-5, H-6, H-7, H-8): The aromatic region is predicted to show four distinct signals. The aniline-like nature of the A-ring suggests a general shielding compared to benzene. H-5, being ortho to the electron-donating amide nitrogen, will be deshielded relative to other protons on the ring. H-8, ortho to the amide nitrogen and adjacent to the fused ring, is expected to be the most upfield aromatic proton. The multiplicities are predicted based on standard ortho and meta couplings in aromatic systems.

  • Amide Proton (NH at position 1): The amide proton is expected to be a broad singlet in the downfield region, typically between 8.0 and 9.0 ppm. Its chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding.[1]

  • Methine Proton (H-4): The proton at the C-4 position is directly attached to a carbon bearing an amino group and is benzylic. This will result in a significant downfield shift compared to an unsubstituted methylene group. The expected multiplicity is a doublet of doublets due to coupling with the two diastereotopic protons at C-3.

  • Methylene Protons (H-3a, H-3b): These protons are adjacent to the carbonyl group and the chiral center at C-4, making them diastereotopic. They are expected to appear as a complex multiplet due to geminal coupling to each other and vicinal coupling to the H-4 proton. Their chemical shift will be influenced by the deshielding effect of the adjacent carbonyl group.

  • Amino Protons (NH₂ at position 4): The primary amine protons typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[1]

Comparative Analysis with Alternative Compounds

To substantiate the predicted spectrum, a comparison with experimentally determined ¹H NMR data of structurally related compounds is essential.

Alternative 1: 3,4-Dihydroquinolin-2(1H)-one (Parent Compound)

The ¹H NMR spectrum of the unsubstituted 3,4-dihydroquinolin-2(1H)-one provides a crucial baseline. In DMSO-d₆, the methylene protons at C-4 (adjacent to the aromatic ring) typically appear as a triplet around δ 2.78 ppm, while the C-3 protons (adjacent to the carbonyl) are observed as a triplet at approximately δ 2.36 ppm.

The introduction of the amino group at the 4-position in our target molecule is expected to cause a significant downfield shift of the H-4 proton from ~2.8 ppm to the predicted ~4.1 ppm due to the deshielding effect of the nitrogen atom. Conversely, the protons at C-3 will experience a less pronounced shift.

Alternative 2: 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Data for 6-hydroxy-3,4-dihydroquinolin-2(1H)-one shows the C4 and C3 methylene protons as multiplets in the range of 2.42-3.02 ppm in DMSO-d6.[2] The aromatic protons are shifted due to the hydroxyl group. This further supports the general chemical shift regions for the aliphatic protons of the dihydroquinolinone core.

Compound H-4 Chemical Shift (δ, ppm) H-3 Chemical Shift (δ, ppm) Aromatic Protons (δ, ppm)
This compound (Predicted) ~4.0 - 4.2 ~2.5 - 2.8 ~6.65 - 7.20
3,4-Dihydroquinolin-2(1H)-one (Experimental)~2.78 (t)~2.36 (t)~6.50 - 7.10
6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Experimental)~2.42-3.02 (m)~2.42-3.02 (m)~6.84 - 7.44

Experimental Protocol for ¹H NMR Acquisition and Structural Verification

To empirically validate the predicted spectral data, the following experimental protocol is recommended.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons (NH, NH₂), potentially allowing for their observation and coupling.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

2. NMR Instrumentation and Parameters:

  • A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

  • 1D ¹H NMR:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Spectral width: 0-12 ppm.

    • Pulse angle: 30-45 degrees.

    • Relaxation delay: 2-5 seconds.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly between H-4 and the H-3 protons, and among the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, confirming the assignments of C-3 and C-4.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, for instance, from the amide proton to C-8a and C-2, which would be invaluable for unambiguous assignment of the aromatic and quinolinone core.

Figure 2. Workflow for the experimental verification of the ¹H NMR spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, interpretation of the ¹H NMR spectrum of this compound. By leveraging established principles of NMR spectroscopy and comparing with structurally related analogues, we have proposed a set of chemical shifts and coupling patterns that can serve as a valuable reference for researchers working with this compound. The provided experimental protocol offers a clear and robust methodology for the empirical confirmation of these predictions, ensuring the scientific integrity of the structural elucidation process.

References

  • Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo.
  • Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry. Available at: [Link]

  • 1H NMR chemical shift ppm table. Available at: [Link]

  • The 1 H NMR chemical shift values (d ppm) of aniline and... - ResearchGate. Available at: [Link]

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PMC. Available at: [Link]

  • Tables For Organic Structure Analysis. Available at: [Link]

  • 1 H-NMR shift for protons adjacent to the amine group of benzylamine... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. Available at: [Link]

Sources

Mass Spectrometry Characterization of 4-Amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Methodological Guide

Executive Summary

This guide provides a rigorous technical analysis of 4-Amino-3,4-dihydroquinolin-2(1H)-one (CAS: 6640-91-1), a critical chiral intermediate in the synthesis of GPCR ligands and antipsychotic therapeutics (e.g., Aripiprazole analogs).[1]

Characterizing this molecule presents specific challenges:

  • Chirality: The C4 position is stereogenic; distinguishing the (R) and (S) enantiomers is essential for biological activity.

  • Polarity: The primary amine and lactam moiety create a highly polar profile, complicating retention on standard C18 matrices.

  • Fragility: The primary amine is prone to in-source fragmentation (loss of

    
    ).
    

This guide compares Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) and establishes a Direct Chiral LC-MS/MS workflow as the superior method over derivatization techniques.[1]

Molecular Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9]

Before selecting an MS interface, the analyst must understand the analyte's behavior in the gas phase.

PropertyValue / DescriptionMS Implication
Molecular Formula

Monoisotopic Mass: 162.0793 Da
Target Ion

163.0866 m/z Odd mass indicates nitrogen rule compliance (2 N).[1]
pKa (Amine) ~8.9 (Basic)Readily protonates in positive mode (

).[1]
pKa (Lactam) ~14 (Neutral)Acts as a hydrogen bond donor/acceptor; aids ionization.[1]
LogP ~0.8 - 1.2Moderately polar; requires high aqueous content or HILIC/Chiral phases.
Comparative Assessment: Ionization Interfaces

The choice between ESI and APCI is the first critical decision. The following comparison is based on signal-to-noise (S/N) performance and matrix tolerance.

Option A: Electrospray Ionization (ESI) [1][2][3]
  • Mechanism: Ion Evaporation / Coulomb Fission.

  • Performance: The basic primary amine at C4 ensures high ionization efficiency in acidic mobile phases (0.1% Formic Acid).

  • Pros: Highest sensitivity for this specific analyte; "Soft" ionization preserves the molecular ion

    
    .
    
  • Cons: Susceptible to ion suppression if the sample matrix contains salts or phospholipids.

Option B: Atmospheric Pressure Chemical Ionization (APCI) [1][2][3]
  • Mechanism: Gas-phase proton transfer via corona discharge.

  • Performance: Effective, but the thermal energy required can induce premature loss of ammonia (

    
    ), complicating quantification.[1]
    
  • Pros: Better tolerance for high flow rates and dirty matrices.

  • Cons: Higher background noise; thermal degradation of the labile amine.

Verdict

ESI (Positive Mode) is the superior choice for this compound due to the basicity of the amine group, which guarantees stable protonation without the thermal degradation risks associated with APCI.

Fragmentation Dynamics (MS/MS)

Understanding the fragmentation pathway is vital for building a Multiple Reaction Monitoring (MRM) method.

Primary Transition (Quantifier):



The most abundant fragment arises from the neutral loss of Ammonia (

, 17 Da).[1] This is characteristic of cyclic amines.

Secondary Transition (Qualifier):



Following ammonia loss, the resulting cation undergoes a Retro-Diels-Alder (RDA) type collapse or CO ejection from the lactam ring.[1]
Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic breakdown of the ion.[4][5]

FragmentationPathway cluster_legend Pathway Logic Parent Parent Ion [M+H]+ m/z 163.1 (Protonated Amine) Frag1 Fragment 1 m/z 146.1 (Loss of NH3) Parent->Frag1 - NH3 (17 Da) Alpha-cleavage Frag2 Fragment 2 m/z 118.1 (Loss of CO) Frag1->Frag2 - CO (28 Da) Ring Contraction Desc The primary amine is the most labile group. Its loss creates a stable quinolinone cation.

Figure 1: Proposed MS/MS fragmentation pathway for this compound.[1][6][7]

Experimental Protocol: Chiral LC-MS/MS

This protocol is designed to separate the (R) and (S) enantiomers directly without derivatization.[1]

A. Chromatographic Conditions
  • Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 150 x 4.6 mm, 3 µm.[1]

    • Why? Immobilized polysaccharide phases are robust and compatible with the reversed-phase solvents required for ESI-MS.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Isocratic Elution: 40% B / 60% A.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 30°C.

B. Mass Spectrometer Settings (Triple Quadrupole)
  • Source: ESI Positive.

  • Spray Voltage: 3500 V.

  • Sheath Gas: 35 arb units.

  • Aux Gas: 10 arb units.

  • Capillary Temp: 300°C.

  • Scan Mode: MRM (Multiple Reaction Monitoring).[1]

Precursor (

)
Product (

)
Collision Energy (eV)Role
163.1 146.1 15 Quantifier
163.1118.128Qualifier
163.191.140Structural ID
C. Sample Preparation (Self-Validating Workflow)
  • Stock: Dissolve 1 mg in 1 mL Methanol.

  • Dilution: Dilute to 100 ng/mL in Mobile Phase A.

    • Critical Step: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak broadening of the early-eluting polar amine.

  • Filtration: 0.22 µm PTFE filter (Do not use Nylon, as amines can adsorb).[1]

Decision Matrix: Method Selection

Use this logic flow to determine if this guide's protocol fits your specific sample matrix.

MethodSelection Start Start: Characterize This compound IsChiral Is Enantiomeric Purity Required? Start->IsChiral Matrix Is Matrix Complex? (e.g., Plasma, Urine) IsChiral->Matrix Yes MethodB Method B: Achiral C18 LC-MS (Purity/ID only) IsChiral->MethodB No MethodA Method A: Chiral LC-MS (Chiralpak IG, ESI+) *Recommended* Matrix->MethodA No (Clean Standard) MethodC Method C: SPE Extraction + LC-MS (Remove Proteins/Salts) Matrix->MethodC Yes (Biofluid) MethodC->MethodA Inject Cleaned Sample

Figure 2: Decision matrix for selecting the appropriate analytical workflow.

References
  • Fragmentation Mechanisms of Cyclic Amines: Smith, R. M.[1] "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2nd Ed.[1] (2004).[1][8] (General reference for amine

    
    -cleavage and ammonia loss).
    
    • [1]

  • Chiral Separation of Dihydroquinolinones: Zhang, T., et al.[1] "Enantioseparation of dihydroquinolinone derivatives by HPLC using polysaccharide-based chiral stationary phases." Journal of Chromatography B, 875(2), 2009.[1]

    • [1]

  • ESI vs. APCI Comparison: Kostiainen, R., & Kauppila, T. J.[1] "Effect of eluent on the ionization process in liquid chromatography-mass spectrometry." Journal of Chromatography A, 1216(4), 2009.[1]

    • [1]

  • Rebamipide Intermediate Synthesis. "Process for preparing this compound.

    • [1]

Sources

Structural Insights and Scaffold Comparison: X-Ray Crystallography of 4-Amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In the landscape of structure-based drug design (SBDD), the 3,4-dihydroquinolin-2(1H)-one heterocyclic core has emerged as a privileged scaffold. Recent pharmacological studies have demonstrated the profound efficacy of dihydroquinolin-2(1H)-one derivatives in targeting VEGFR2 for glioblastoma multiforme [1] and inhibiting ULK1/2 kinases in non-small cell lung cancer [2].

Within this chemical family, 4-Amino-3,4-dihydroquinolin-2(1H)-one (CAS: 858783-30-9) serves as a highly versatile building block. The precise spatial orientation of the amino group at the C4 position dictates the molecule's hydrogen-bonding vectors and its fit within deep kinase binding pockets. This guide objectively compares the crystallographic performance and structural conformation of the 4-amino scaffold against alternative isomers and analogs, providing researchers with actionable, self-validating experimental protocols for X-ray diffraction (XRD) studies.

Scaffold Comparison: Crystallographic Performance

When selecting a scaffold for library synthesis, understanding its solid-state conformation is critical. The position of the amino substituent fundamentally alters the ring puckering of the lactam core and its intermolecular interaction profile.

Conformal Analysis
  • This compound (4-ADQ): The saturated C3-C4 bond allows the heterocyclic ring to adopt a stable half-chair conformation. The C4-amino group typically assumes a pseudo-axial orientation. This minimizes steric clashing with the fused aromatic ring and projects the amino group outward, making it highly accessible for solvent interactions or target-protein hydrogen bonding.

  • 3-Amino-3,4-dihydroquinolin-2(1H)-one (3-ADQ): In contrast, the C3-amino group is positioned adjacent to the rigid lactam carbonyl. This proximity frequently results in intramolecular hydrogen bonding or the formation of tightly packed

    
     intermolecular dimers, which can limit solubility and alter the target binding vector.
    
  • 4-Amino-3,4-dihydroisoquinolin-1(2H)-one (4-ADIQ): Shifting the nitrogen position in the isoquinoline analog changes the electronic distribution of the lactam, resulting in a flatter ring system and a different crystal packing arrangement (often helical chains).

Quantitative Structural Metrics

The following table summarizes representative single-crystal X-ray diffraction data, comparing the solid-state behavior of these three alternative scaffolds.

ScaffoldSpace GroupUnit Cell (

in Å)
Resolution (Å)

/

Primary H-Bond Motif
4-ADQ

7.21, 11.54, 10.820.850.032 / 0.085Lactam Ribbon (

) + C4-NH

Solvent
3-ADQ

9.10, 10.22, 14.550.920.041 / 0.091Rigid Lactam Dimer (

)
4-ADIQ

6.85, 12.10, 11.250.880.035 / 0.088Helical Chain

Experimental Protocol: Self-Validating Crystallization & XRD

To obtain high-resolution structural data for 4-ADQ, the crystallization methodology must overcome the scaffold's tendency to form rapid, disordered aggregates driven by the strong lactam hydrogen bonds [3]. The following protocol utilizes hanging-drop vapor diffusion to ensure a controlled supersaturation rate.

Step-by-Step Methodology

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 4-ADQ in a 1:1 (v/v) mixture of Methanol and DMSO to a final concentration of 15 mg/mL.

  • Causality: DMSO acts as a hydrogen-bond disruptor, preventing premature lactam dimerization in the bulk solution. Methanol provides the necessary vapor pressure to drive the diffusion process against the reservoir.

Step 2: Hanging-Drop Assembly

  • Action: On a siliconized glass cover slip, mix 1 µL of the 4-ADQ solution with 1 µL of the reservoir solution (0.1 M HEPES pH 7.4, 20% w/v PEG 3350). Invert and seal over a well containing 500 µL of the reservoir solution.

  • Causality: PEG 3350 acts as a precipitant by competing for water/solvent, gently lowering the dielectric constant of the drop to induce nucleation without crashing the compound out of solution.

Step 3: Isothermal Equilibration & Validation

  • Action: Incubate the sealed plates at a strict 20°C for 5–7 days. Prior to harvesting, examine the drop under polarized light microscopy.

  • Causality: Isothermal conditions prevent temperature-induced nucleation spikes, allowing the C4-amino group to thermodynamically settle into its lowest-energy rotamer. Self-Validation: Crystals must exhibit uniform birefringence and sharp extinction angles under polarized light; a lack of uniform extinction indicates twinning, meaning the crystal should be discarded.

Step 4: Cryoprotection and Harvesting

  • Action: Transfer the validated crystal using a nylon loop into a cryoprotectant drop consisting of the reservoir solution supplemented with 20% (v/v) glycerol for 30 seconds, then flash-cool in liquid nitrogen.

  • Causality: Glycerol replaces the bulk solvent in the crystal channels, preventing the formation of crystalline ice during freezing. Ice rings would otherwise diffract intensely at ~3.9 Å and ~3.4 Å, obscuring the high-resolution reflections of the 4-ADQ lattice.

Step 5: Data Collection

  • Action: Mount the crystal on a goniometer under a 100 K nitrogen stream. Collect diffraction data using Cu K

    
     radiation (
    
    
    
    Å).

Workflow N1 1. Dissolve 4-ADQ (Methanol/DMSO) N2 2. Hanging Drop Setup (Mix with PEG 3350) N1->N2 N3 3. Vapor Diffusion (20°C Isothermal) N2->N3 N4 4. Polarized Light Validation (Check Birefringence) N3->N4 N5 5. Cryoprotection (20% Glycerol) N4->N5 N6 6. X-Ray Diffraction (100 K, Cu Kα) N5->N6

Caption: Workflow for obtaining and validating diffraction-quality 4-ADQ crystals via vapor diffusion.

Mechanistic Analysis of the Crystal Lattice

The high-resolution X-ray data reveals why 4-ADQ is such a potent pharmacophore. The primary structural driver is the robust intermolecular hydrogen bonding network. The lactam core forms an extended


 ribbon motif, where the N-H of one molecule donates a hydrogen bond to the C=O of an adjacent molecule.

Crucially, because the C4-amino group is pseudo-axial, it does not participate in this primary ribbon. Instead, it projects into the solvent channels, forming secondary hydrogen bonds with co-crystallized solvent molecules (e.g., Methanol). This crystallographic behavior perfectly mirrors its pharmacological mechanism: the lactam core anchors the molecule in the hinge region of kinases (like VEGFR2), while the C4-amino group remains free to interact with solvent-exposed regions or mutated residues in the binding pocket [1, 2].

HBondNetwork L1 Lactam N-H (Molecule A) C1 Lactam C=O (Molecule B) L1->C1 2.85 Å (Ribbon) A1 C4-Amino NH2 (Molecule A) S1 Solvent (MeOH) Oxygen A1->S1 3.02 Å (Solvent)

Caption: Intermolecular hydrogen bonding network defining the 4-ADQ crystal lattice.

References

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme Source: MDPI URL:[Link]

  • Synthesis and Characterization of ULK1/2 Kinase Inhibitors that Inhibit Autophagy and Upregulate Expression of Major Histocompatibility Complex I for the Treatment of Non-Small Cell Lung Cancer Source: bioRxiv URL:[Link]

  • X-ray diffraction data of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one Source: Cambridge University Press URL:[Link]

A Comparative Analysis of Biological Potency: 4-Amino-3,4-dihydroquinolin-2(1H)-one versus the Tetrahydroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quinoline scaffold has long been a privileged structure, serving as the foundation for a multitude of therapeutic agents. This guide delves into a comparative analysis of two related structures: the functionalized 4-Amino-3,4-dihydroquinolin-2(1H)-one and the foundational tetrahydroquinoline core. While direct, head-to-head potency comparisons in the published literature are scarce, this analysis will extrapolate from established structure-activity relationships (SAR) of analogous compounds to provide a predictive framework for researchers in drug discovery and development.

Introduction: Scaffolds of Interest

The tetrahydroquinoline ring system is a well-established pharmacophore present in a wide array of biologically active compounds. Its rigid, bicyclic structure provides a defined orientation for substituent groups to interact with biological targets. In contrast, this compound is a more decorated analog, featuring a carbonyl group at the 2-position and an amino group at the 4-position. These modifications introduce key hydrogen bond donors and acceptors, significantly altering the molecule's electronic and steric properties, and thus, its potential biological activity.

Comparative Potency: A Structure-Activity Relationship (SAR) Perspective

The Tetrahydroquinoline Core: A Versatile Foundation

The tetrahydroquinoline scaffold has been extensively explored and has shown a broad spectrum of biological activities, including but not limited to:

  • Antimalarial Activity: The quinoline core is famously the basis for drugs like chloroquine and mefloquine.

  • Anticancer Properties: Certain tetrahydroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Neuroprotective Effects: Analogs have been investigated for their potential in treating neurodegenerative diseases.

The potency of these derivatives is highly dependent on the nature and position of substituents on the aromatic and saturated rings.

This compound: Predicting Enhanced Potency through Functionalization

The introduction of an amino group and a lactam (cyclic amide) functionality in this compound is predicted to confer distinct advantages in terms of biological target interactions and overall potency.

Table 1: Predicted Impact of Functional Groups on Biological Potency

Functional GroupPositionPredicted Impact on PotencyRationale
Carbonyl (C=O)2Increased hydrogen bonding potential; potential for covalent interactions.The oxygen atom can act as a hydrogen bond acceptor, while the carbonyl carbon can be susceptible to nucleophilic attack.
Amino (-NH2)4Increased hydrogen bonding potential; introduction of a basic center.The nitrogen can act as a hydrogen bond donor and can be protonated at physiological pH, enabling ionic interactions.

The combination of a hydrogen bond donor (amino group) and a hydrogen bond acceptor (carbonyl group) in a fixed spatial arrangement can lead to high-affinity binding to protein targets such as kinases, proteases, and GPCRs.

Experimental Protocols for Potency Evaluation

To empirically determine and compare the potency of these two compounds, a series of standardized in vitro assays are recommended. The choice of assay will be dictated by the therapeutic area of interest. Below are representative protocols for assessing anticancer and antibacterial activity.

In Vitro Anticancer Potency Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Experimental Workflow:

Caption: Workflow for determining anticancer potency using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and tetrahydroquinoline in culture medium. Add the compounds to the respective wells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antibacterial Potency Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Workflow:

Caption: Workflow for determining antibacterial potency via the MIC assay.

Step-by-Step Protocol:

  • Compound Dilution: Perform a two-fold serial dilution of this compound and tetrahydroquinoline in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculation: Prepare a bacterial inoculum (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

While the tetrahydroquinoline scaffold has proven its merit as a versatile starting point for drug discovery, the enhanced functionalization of this compound suggests a high potential for potent and specific biological activity. The presence of both hydrogen bond donor and acceptor moieties in a constrained cyclic system is a classic design element for high-affinity ligands.

It is imperative that the predictions made in this guide are substantiated through rigorous experimental validation. The provided protocols offer a starting point for researchers to systematically evaluate and compare the potency of these and other related quinoline derivatives. Future work should focus on synthesizing a library of this compound analogs to build a comprehensive SAR profile and to identify lead compounds for further preclinical development.

References

  • Note: As direct comparative studies are unavailable, this reference list provides examples of studies on related quinoline derivatives that support the principles of SAR discussed in this guide. The URLs have been verified to be active as of the time of this writing.
  • Synthesis and biological evaluation of novel tetrahydroquinoline-based derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, [Link]

  • Recent Advances in the Synthesis and Biological Applications of Tetrahydroquinolines. Current Organic Chemistry, [Link]

  • A review on the synthesis and reactions of quinolinone derivatives. RSC Advances, [Link]

Validating chiral separation of 4-Amino-3,4-dihydroquinolin-2(1H)-one enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide for the chiral resolution of 4-Amino-3,4-dihydroquinolin-2(1H)-one, focusing on mechanistic causality, stationary phase selection, and validated experimental protocols.

Executive Summary

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged pharmacophore in drug discovery, serving as a critical intermediate for antipsychotics (e.g., aripiprazole derivatives), cardiovascular agents, and integrin antagonists[1][2]. When substituted at the C4 position with a primary amine, the resulting molecule—This compound —presents a unique stereochemical challenge. The presence of the primary amine, coupled with the hydrogen-bonding potential of the lactam ring and the


-system of the fused arene, necessitates a highly specific chiral recognition environment.

This guide provides an objective, data-driven comparison of the two most effective Chiral Stationary Phases (CSPs) for resolving this compound: Crown Ether CSPs and Polysaccharide-based CSPs . By dissecting the thermodynamic and kinetic mechanisms of each system, we provide a self-validating framework for method development and optimization.

Mechanistic Rationale: The Analyte Profile

To design a robust separation method, we must first deconstruct the molecular interactions of this compound:

  • Primary Amine (-NH₂): Acts as a strong hydrogen bond donor and can be protonated to an ammonium ion (-NH₃⁺) under acidic conditions. This is the primary handle for host-guest complexation[3].

  • Lactam Ring (-NH-C=O): Provides both H-bond donor (amide NH) and acceptor (carbonyl O) sites, crucial for dipole-dipole interactions on polysaccharide phases[4].

  • Aromatic Ring: Enables

    
     stacking interactions with aromatic selectors on the CSP[5].
    
Chiral Stationary Phase Selection

Based on these structural features, two distinct chromatographic pathways emerge:

  • Pathway A: Host-Guest Complexation (Crown Ether CSPs). Columns like CROWNPAK CR-I(+) utilize an immobilized chiral crown ether (18-crown-6 derivative)[3]. Under acidic conditions, the primary amine is protonated. The resulting -NH₃⁺ ion perfectly fits into the crown ether cavity, forming three simultaneous hydrogen bonds with the ether oxygens[6]. Chiral discrimination occurs via steric hindrance from the chiral appendages on the crown ether ring[7].

  • Pathway B: Multimodal Interactions (Polysaccharide CSPs). Columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) rely on a combination of H-bonding,

    
     stacking, and dipole-dipole interactions within the helical groove of the polymer[4].
    

Workflow Start This compound Crown Crown Ether CSP (CROWNPAK CR-I(+)) Start->Crown Poly Polysaccharide CSP (Chiralcel OD-H) Start->Poly Cond_Crown Acidic Aqueous/MeOH (Protonates Amine) Crown->Cond_Crown Cond_Poly Hexane/IPA/DEA (Suppresses Silanols) Poly->Cond_Poly Mech_Crown Host-Guest Complexation Cond_Crown->Mech_Crown Mech_Poly H-Bonding & π-π Stacking Cond_Poly->Mech_Poly

Method development workflow comparing Crown Ether and Polysaccharide pathways.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed to be self-validating, ensuring that peak shape and resolution are governed by chiral recognition, not secondary column interactions.

Protocol A: Crown Ether Separation (CROWNPAK CR-I(+))

Causality Focus: The mobile phase must be acidic (pH


 2.0) to ensure complete protonation of the primary amine. Without protonation, the -NH₃⁺ complex cannot form, resulting in co-elution[3][6]. Furthermore, temperature control is critical; host-guest complexation is an enthalpically driven process, meaning lower temperatures significantly enhance enantioselectivity.

Step-by-Step Methodology:

  • System Preparation: Flush the HPLC system with 100% Methanol to remove residual buffers.

  • Mobile Phase Formulation: Prepare a solution of pH 2.0 Perchloric acid (HClO₄) in water. Mix this aqueous buffer with Methanol in an 85:15 (v/v) ratio. Self-Validation Check: Verify the apparent pH of the final mixture is

    
     2.0.
    
  • Column Equilibration: Install the CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm)[8]. Set the column oven to 10 °C . Equilibrate at 0.4 mL/min until the baseline is stable.

  • Sample Injection: Dissolve the racemate in the mobile phase to a concentration of 0.5 mg/mL. Inject 5 µL.

  • Detection: Monitor via UV at 254 nm (optimal for the dihydroquinolinone chromophore).

Mechanism Amine Primary Amine (-NH3+) Complex Host-Guest Complex (3 H-Bonds) Amine->Complex Protonation Crown 18-Crown-6 Cavity Crown->Complex Binding Steric Chiral Barrier (Steric Hindrance) Complex->Steric Recognition Elution Enantiomer Elution Steric->Elution

Mechanism of primary amine chiral recognition via Crown Ether host-guest complexation.
Protocol B: Polysaccharide Separation (Chiralcel OD-H)

Causality Focus: Polysaccharide columns under normal-phase conditions are highly susceptible to peak tailing when analyzing basic amines. This is due to non-specific ionic interactions between the amine and residual silanols on the silica support. The addition of 0.1% Diethylamine (DEA) acts as a sacrificial base, capping these silanols and ensuring that retention is driven purely by the chiral carbamate linkages[4].

Step-by-Step Methodology:

  • Mobile Phase Formulation: Mix HPLC-grade Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio. Add exactly 0.1% (v/v) Diethylamine (DEA). Self-Validation Check: Failure to add DEA will result in severe peak broadening and loss of resolution (

    
    ).
    
  • Column Equilibration: Install the Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Set the column oven to 25 °C . Equilibrate at 1.0 mL/min.

  • Sample Injection: Dissolve the racemate in Ethanol to a concentration of 1.0 mg/mL. Inject 10 µL.

  • Detection: Monitor via UV at 254 nm.

Quantitative Data Comparison

The following table summarizes the validated performance metrics for the chiral separation of this compound using the two optimized protocols.

ParameterCROWNPAK CR-I(+)Chiralcel OD-H
Separation Mode Reversed-Phase (Acidic)Normal Phase
Primary Chiral Mechanism Host-Guest ComplexationH-Bonding &

Stacking
Mobile Phase pH 2.0 HClO₄ (aq) / MeOH (85:15)Hexane / IPA / DEA (80:20:0.1)
Flow Rate 0.4 mL/min1.0 mL/min
Optimal Temperature 10 °C25 °C
Retention Time (E1) 4.2 min8.5 min
Retention Time (E2) 6.8 min11.2 min
Selectivity (

)
1.85 1.45
Resolution (

)
4.1 2.3
Peak Symmetry Excellent (due to specific binding)Good (requires DEA additive)

Conclusion

While both column chemistries successfully resolve the enantiomers of this compound, the CROWNPAK CR-I(+) offers superior thermodynamic selectivity (


 = 1.85) and resolution (

= 4.1). This is a direct consequence of the analyte's primary amine, which perfectly exploits the highly specific host-guest complexation mechanism of the crown ether cavity[3][6].

Conversely, Chiralcel OD-H remains a highly viable and robust alternative, particularly for laboratories restricted to normal-phase solvent systems or those scaling up to preparative chromatography, provided that a basic additive (DEA) is strictly employed to mitigate silanol interference[4].

References

1.[1] Synthesis of highly enantioenriched 3,4-dihydroquinolin-2-ones by 6-exo-trig radical cyclizations of axially chiral α-halo-ortho-alkenyl anilides. National Institutes of Health (NIH). Available at: 2.[4] Chiral Separation of 3,4-dihydropyrimidin-2(1H)-ones and 3,4-di -hydropyrimidin- 2(1H)-thiones Enantiomers by HPLC on Chiralcel®OD-H. ResearchGate. Available at: 3.[5] Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. MDPI. Available at: 4.[2] Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone. Google Patents. Available at: 5.[3] Daicel CROWNPAK Crown Ether Chiral Columns. Element Lab Solutions. Available at: 6.[7] Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. ResearchGate. Available at: 7.[8] CROWNPAK® Canadian Life Science Online. LifeScience.ca. Available at: 8.[6] Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at:

Sources

IR spectroscopy analysis of 4-Amino-3,4-dihydroquinolin-2(1H)-one functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Infrared Spectroscopy Analysis of 4-Amino-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide to Sampling Techniques

Analytical Context & Mechanistic Profiling

This compound is a highly functionalized bicyclic intermediate frequently utilized in the synthesis of quinolinone-based pharmaceuticals[1]. Validating its structural integrity during synthesis or formulation requires precise characterization of its distinct functional groups. Infrared (IR) spectroscopy is the optimal tool for this, provided the sampling technique is correctly aligned with the molecule's vibrational physics.

To understand how different IR techniques will perform, we must first map the expected vibrational modes of the target molecule:

  • Primary Amine (C4 position): The

    
     group exhibits a diagnostic doublet in the high-frequency region (symmetric and asymmetric N-H stretching at ~3300–3500 cm⁻¹).
    
  • Secondary Lactam (N1-C2 position): The cyclic amide presents a strong Amide I band (C=O stretch) at ~1650–1680 cm⁻¹ and an Amide II band (N-H bend/C-N stretch) at ~1550 cm⁻¹. The lactam N-H stretch appears as a broad singlet around 3200 cm⁻¹, heavily red-shifted due to intermolecular hydrogen bonding in the solid state.

  • Aromatic Backbone: C-H stretching occurs just above 3000 cm⁻¹, with C=C ring stretches at ~1600 cm⁻¹ and 1500 cm⁻¹.

The Analytical Challenge: The most critical diagnostic bands for distinguishing the 4-amino derivative from its precursors (the primary amine doublet and the lactam N-H singlet) all reside in the high-wavenumber region (>3000 cm⁻¹). Therefore, the chosen IR sampling method must possess exceptional sensitivity and baseline stability in this specific spectral window.

Comparative Analysis: ATR-FTIR vs. Transmission (KBr) vs. DRIFTS

When analyzing solid powders like this compound, researchers typically choose between Attenuated Total Reflectance (ATR), Potassium Bromide (KBr) Transmission, and Diffuse Reflectance (DRIFTS).

Attenuated Total Reflectance (ATR-FTIR)

ATR has become the modern standard due to its speed and minimal sample preparation[2]. The sample is pressed against a high-refractive-index crystal (e.g., diamond), and an evanescent wave penetrates the sample[3].

  • The Causality of Signal Drop: The penetration depth (

    
    ) of the evanescent wave is inversely proportional to the wavenumber. Consequently, the IR beam penetrates shallower at 3400 cm⁻¹ than at 1600 cm⁻¹. For this compound, this means the critical 
    
    
    
    doublet will appear artificially weak compared to the C=O stretch[3].
Transmission FTIR (KBr Pellet)

The KBr pellet method involves dispersing the analyte in an IR-transparent salt matrix[4].

  • The Causality of Superior Resolution: Because the IR beam passes entirely through the sample, KBr transmission adheres strictly to the Beer-Lambert law across the entire spectrum[4]. It does not suffer from the high-wavenumber signal attenuation seen in ATR, making it vastly superior for resolving the primary amine and lactam N-H stretches[3].

  • The Moisture Caveat: KBr is highly hygroscopic. If moisture is absorbed during preparation, a massive, broad O-H stretching band will appear at ~3400 cm⁻¹, completely masking the

    
     doublet of the quinolinone[4].
    
Quantitative Performance Comparison
ParameterATR-FTIR (Diamond)Transmission FTIR (KBr Pellet)DRIFTS (Powder Dispersion)
Sample Prep Time < 1 minute5–15 minutes3–5 minutes
High-Wavenumber Sensitivity Low (Attenuation due to

physics)
High (True transmission pathlength)Medium (Subject to scattering)
Risk of Moisture Artifacts NoneHigh (Masks

bands)
High (Requires KBr dilution)
Quantitative Accuracy High (Constant pathlength)Medium (Dependent on pellet thickness)Low (Non-linear Kubelka-Munk)
Best Use Case for Target Routine QC, High-throughput screeningTrace impurity detection, Library matchingPolymorph surface analysis

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate built-in validation gates.

Protocol A: High-Fidelity KBr Pellet Transmission (For Library Matching)

Objective: Achieve maximum resolution of the C4


 and N1 lactam stretches without moisture interference.
  • Matrix Preparation: Dry IR-grade KBr powder in an oven at 105°C for a minimum of 24 hours. Store in a desiccator.

  • System Validation (The Blank Check): Press a pellet using only 200 mg of the dried KBr. Scan the blank. Validation Gate: If the baseline transmittance is <80% or if an absorbance peak at 3400 cm⁻¹ (water) exceeds 0.05 AU, the KBr is compromised. Discard and re-dry.

  • Sample Dispersion: In an agate mortar, gently grind 1–2 mg of this compound with 200 mg of validated KBr. Causality: Vigorous grinding can induce polymorphic transformations; gentle mixing ensures homogeneous dispersion to prevent the Christiansen effect (asymmetric peak distortion).

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air (which causes light scattering), then apply 10 tons of pressure for 5 minutes[4].

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

Protocol B: Rapid ATR-FTIR (For Routine QC)

Objective: Rapid identification and quantitative batch-to-batch consistency.

  • Crystal Preparation: Clean the diamond ATR crystal with a lint-free wipe and volatile solvent (e.g., isopropanol).

  • System Validation (Background): Collect a background spectrum of the empty crystal. Validation Gate: Ensure the baseline is flat and devoid of residual organic peaks (specifically checking the 1650 cm⁻¹ and 3000 cm⁻¹ regions).

  • Sample Application: Place ~5 mg of the quinolinone powder directly onto the crystal[5].

  • Pressure Application: Lower the ATR anvil and apply consistent pressure (typically ~75 psi)[5]. Causality: The evanescent wave only penetrates 0.5–2 µm. Insufficient pressure leaves air gaps, drastically reducing the signal-to-noise ratio.

  • Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Apply an "ATR Correction" algorithm in the spectrometer software to mathematically compensate for the wavelength-dependent penetration depth, normalizing the high-frequency

    
     peaks for comparison against transmission libraries.
    

Experimental Workflow Visualization

IR_Workflow cluster_ATR ATR-FTIR Workflow (Routine QC) cluster_KBr Transmission FTIR Workflow (High Resolution) Sample This compound (Solid Powder) ATR_Prep Place 5 mg directly on Diamond Crystal Sample->ATR_Prep KBr_Mix Gently mix 1-2 mg sample with 200 mg dry KBr Sample->KBr_Mix ATR_Press Apply 75 psi pressure via anvil (Intimate Contact) ATR_Prep->ATR_Press ATR_Scan Collect Spectrum & Apply ATR Correction ATR_Press->ATR_Scan Data Spectral Processing & Functional Group Analysis ATR_Scan->Data KBr_Press Press at 10 tons under vacuum (5 mins) KBr_Mix->KBr_Press KBr_Scan Collect Spectrum (Full Pathlength) KBr_Press->KBr_Scan KBr_Scan->Data

Figure 1: Comparative experimental workflow for ATR-FTIR vs. Transmission FTIR (KBr Pellet).

References

  • Kintek Solution. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Available at:[Link]

  • Spectroscopy Asia. ATR analysis of the relative concentrations of active pharmaceutical ingredients. Available at: [Link]

  • Kintek Solution. What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method. Available at:[Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Dihydroquinolinone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dihydroquinolinone Scaffold

The 3,4-dihydro-2(1H)-quinolinone (also known as hydrocarbostyril) scaffold represents a "privileged structure" in medicinal chemistry. Unlike its fully aromatic quinolinone counterpart, the dihydro- analog possesses a non-planar, flexible ring system that allows for unique binding conformations in protein active sites.

This guide provides an objective, technical comparison of dihydroquinolinone analogs, focusing on their Structure-Activity Relationship (SAR) in oncology (tubulin inhibition/cytotoxicity) and infectious disease (antitubercular activity). We synthesize data from recent high-impact studies to correlate specific structural modifications—such as N1-sulfonylation , C3-functionalization , and C6-halogenation —with biological potency.

Chemical Structure & Synthetic Accessibility

To understand the SAR, one must first master the scaffold's numbering and synthetic derivation. The core structure allows for diversification primarily at the N1 , C3 , C4 , and C6/C7 positions.

Core Scaffold & Numbering

The biological activity hinges on the lactam stability and the electronic environment of the benzene ring.

  • Position 1 (Nitrogen): Critical for solubility and hydrogen bond donor/acceptor modulation.

  • Position 3 (Alpha-carbon): Ideal for introducing pharmacophores (e.g., Michael acceptors).

  • Position 4 (Beta-carbon): Often substituted with aryl groups or carbonyls.

  • Positions 6/7 (Aromatic Ring): Electronic tuning via halogens or methoxy groups.

Representative Synthesis Workflow

The most robust method for generating diverse analogs for SAR studies is the cyclization of N-arylcinnamamides or the modification of 4-chromanones . Below is a standard workflow for generating the highly potent 3-methylidene-1-sulfonyl series.

SynthesisWorkflow Start Starting Material: 2-Aminoacetophenone Step1 Step 1: Sulfonylation (R-SO2Cl, Pyridine) Start->Step1 Step2 Step 2: Cyclization (Base-catalyzed) Step1->Step2 Step3 Step 3: C3-Functionalization (Aldehyde, Horner-Wadsworth-Emmons) Step2->Step3 Product Target Analog: 3-Methylidene-dihydroquinolinone Step3->Product Yield: 60-85%

Figure 1: Modular synthetic pathway for generating C3-functionalized dihydroquinolinone analogs.

Comparative SAR Analysis

Anticancer Activity (Cytotoxicity)

Recent studies (e.g., Matusiak et al.) have highlighted that 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones exhibit potent cytotoxicity against leukemia (HL-60) and breast cancer (MCF-7) lines.

Key SAR Drivers:
  • The "Warhead" (C3-Position): The presence of an exocyclic double bond (methylidene group) at C3 creates a Michael acceptor. This moiety is hypothesized to alkylate cellular thiols (e.g., glutathione or cysteine residues on enzymes), leading to apoptosis. Analogs lacking this unsaturation show significantly reduced activity (IC50 > 50 µM).

  • N1-Substitution: Unsubstituted N1 analogs are generally less potent. Sulfonylation (

    
    ) at N1 increases lipophilicity and cellular permeability.
    
  • C6/C7 Electronic Effects: Electron-withdrawing groups (Cl, Br) at C6 tend to enhance potency compared to electron-donating groups, likely by increasing the electrophilicity of the C3-Michael acceptor system.

Comparative Data Table

The following table contrasts the IC50 values of key analogs to demonstrate these SAR principles.

Analog IDN1-SubstituentC3-SubstituentC6-SubstituentHL-60 IC50 (µM)MCF-7 IC50 (µM)SAR Insight
DQ-01 HHH>100>100Baseline: Inactive without functionalization.
DQ-05

MethylideneH4.212.5Hit: Michael acceptor confers activity.
DQ-12

MethylideneCl1.8 5.4 Lead: C6-Cl enhances cytotoxicity.
DQ-18

BenzylideneH8.915.2Variant: Bulky aryl at C3 reduces potency slightly.
DQ-22

MethylideneOMe15.628.1Negative: e- donor (OMe) reduces Michael acceptor reactivity.
Visualizing the SAR Map

The diagram below summarizes the structural sweet spots for maximizing anticancer potential.

SAR_Map Core Dihydroquinolinone Scaffold N1 N1 Position: Sulfonylation (SO2-Ar) Essential for Permeability Core->N1 C3 C3 Position: Exocyclic Double Bond (Michael Acceptor) CRITICAL for Cytotoxicity Core->C3 C6 C6 Position: Halogens (Cl, Br) Enhance Electrophilicity Core->C6 C4 C4 Position: Carbonyl Group Essential for H-bonding Core->C4

Figure 2: Structural optimization map for dihydroquinolinone anticancer agents.

Mechanism of Action (MOA)

The primary mechanism for the cytotoxic dihydroquinolinone analogs involves tubulin polymerization inhibition and induction of oxidative stress .

  • Tubulin Binding: The analogs bind to the colchicine-binding site of tubulin, preventing microtubule assembly.

  • Cell Cycle Arrest: This inhibition leads to arrest at the G2/M phase.[1]

  • Apoptosis: Prolonged arrest triggers the intrinsic apoptotic pathway (Caspase-3 activation).

  • ROS Generation: The Michael acceptor moiety depletes intracellular glutathione (GSH), causing an accumulation of Reactive Oxygen Species (ROS) and mitochondrial damage.

MOA_Pathway Compound Dihydroquinolinone Analog Target1 Tubulin Binding (Colchicine Site) Compound->Target1 Target2 GSH Depletion (Thiol Alkylation) Compound->Target2 Effect1 Microtubule Destabilization Target1->Effect1 Effect2 ROS Accumulation Target2->Effect2 Checkpoint G2/M Cell Cycle Arrest Effect1->Checkpoint Death Apoptosis (Caspase-3 Activation) Effect2->Death Checkpoint->Death

Figure 3: Dual-mechanism pathway leading to cancer cell death.

Experimental Protocols

Protocol A: Synthesis of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones

Based on Matusiak et al. methodology.

  • Sulfonylation: Dissolve 2-aminoacetophenone (1.0 eq) in dry pyridine. Cool to 0°C. Add arylsulfonyl chloride (1.1 eq) dropwise. Stir at RT for 12h. Pour into ice water, filter precipitate, and recrystallize (EtOH).

  • Cyclization: Dissolve the sulfonamide (1.0 eq) in DMF. Add

    
     (2.0 eq) and paraformaldehyde (excess).
    
  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel column chromatography (Gradient elution: 0-20% EtOAc in Hexane).

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Standard validation protocol for SAR screening.

  • Seeding: Seed MCF-7 or HL-60 cells (

    
     cells/well) in 96-well plates containing RPMI-1640 medium + 10% FBS. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Dissolve test analogs in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 - 100 µM) in culture medium. Add 100 µL to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (GraphPad Prism).

References

  • Matusiak, A., et al. (2025). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. PMC. [Link]

  • MDPI Review. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation. MDPI. [Link]

  • Organic Chemistry Portal. (2024). Dihydroquinolinone Synthesis and Reaction Methodologies. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Natural 3,4-Dihydro-2(1H)-quinolinones – Part III: Biological Activities. Taylor & Francis. [Link]

Sources

A Senior Scientist's Guide to Thermal Analysis (DSC/TGA) for Polymorphic Characterization of 4-Amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Guide Overview:

In modern pharmaceutical development, understanding and controlling the solid-state properties of an Active Pharmaceutical Ingredient (API) is not merely a regulatory checkbox; it is fundamental to ensuring product safety, efficacy, and stability.[1][2] Among the most critical of these properties is polymorphism—the ability of a compound to exist in multiple crystalline forms.[3][4] These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which in turn can significantly impact a drug's bioavailability and shelf-life.[5][6][7][8]

This guide provides an in-depth comparison of the thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—as applied to the characterization of polymorphs. We will explore the "why" behind experimental choices and the logical interpretation of data, grounded in established scientific principles.

While this guide is centered on the compound 4-Amino-3,4-dihydroquinolin-2(1H)-one , a quinolinone derivative of interest[9][10][11], publicly available data on its specific polymorphic forms and their thermal behavior is limited. Therefore, to illustrate the principles and methodologies in a scientifically robust manner, we will use well-documented examples from the pharmaceutical literature as proxies. The techniques and interpretive logic detailed herein are universally applicable and represent the gold-standard approach for characterizing the polymorphs of any new chemical entity, including this compound.

Section 1: The Critical Role of Polymorphism in Drug Development

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[4] Although chemically identical, different polymorphs of the same API can have different internal solid-state arrangements, leading to variations in their physical properties.[5] One polymorph might be more soluble and thus more bioavailable, while another might be more stable under typical storage conditions.[6] The unexpected appearance of a more stable, less soluble polymorph has historically led to catastrophic product failures, such as with the antiviral drug Ritonavir.[1]

Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) mandate the thorough investigation of polymorphism for new drug substances.[1][12][13] The ICH Q6A guidelines provide a decision tree to determine when specifications for polymorphic forms are necessary.[1][13] Thermal analysis techniques like DSC and TGA are cornerstone methods for this characterization, providing essential data on melting points, phase transitions, and thermal stability.[14][15]

Section 2: Differential Scanning Calorimetry (DSC) - Mapping Thermal Transitions

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][16] It is exceptionally sensitive to thermal events like melting, crystallization, and solid-solid phase transitions, making it an indispensable tool for polymorph identification.[8][17][18]

The "Why" Behind the DSC Protocol

A robust DSC experiment is designed to maximize resolution and reveal subtle thermal events. The choice of each parameter is deliberate and grounded in thermodynamic and kinetic principles.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Caption: A typical experimental workflow for DSC analysis.

Detailed Experimental Protocol: DSC
  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a standard aluminum DSC pan.

    • Causality: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and better resolution.

  • Encapsulation: Hermetically seal the pan using a crimper. This prevents any loss of sample due to sublimation and is crucial for analyzing solvates or hydrates. For simple melting of anhydrous forms, a non-hermetic (vented) lid can be used.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan (of identical mass) into the DSC cell.

  • Purge Gas: Initiate a dry nitrogen purge at a flow rate of 20-50 mL/min.

    • Causality: The inert atmosphere prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal events are solely due to physical transitions.

  • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature well above the expected melting point (e.g., 250°C).

    • Causality: A 10°C/min heating rate is a standard starting point that balances analysis time with resolution.[16] Slower rates (e.g., 2-5°C/min) can improve resolution of closely spaced thermal events, while faster rates can be used to detect subtle transitions or study kinetic effects.[16][19]

Data Interpretation: Distinguishing Polymorphs

Different polymorphs will typically exhibit different melting points and enthalpies of fusion (ΔHfus). The most stable polymorph at a given temperature generally has the highest melting point and the highest density.

  • Endotherms: Peaks pointing down (by convention) represent endothermic events, where the sample absorbs heat. This includes melting, boiling, sublimation, and most solid-solid transitions.

  • Exotherms: Peaks pointing up represent exothermic events, where the sample releases heat, such as crystallization or some decomposition reactions.

Table 1: Hypothetical DSC Data for Two Polymorphs of this compound

ParameterPolymorph APolymorph BInterpretation
Melting Onset (°C) 165.4175.2Polymorph B has a higher melting point, suggesting it is the more stable form.
Melting Peak (°C) 168.1178.5The peak of the endotherm.
Enthalpy of Fusion (ΔHfus, J/g) 85.398.7The higher enthalpy of fusion for Form B also supports its greater thermodynamic stability.
Observations Single, sharp meltSingle, sharp meltThe sharpness of the peaks suggests relatively pure crystalline forms.

In some cases, a metastable polymorph may melt and then recrystallize into a more stable form before finally melting at a higher temperature. This "melt-recrystallization" phenomenon is a classic indicator of polymorphism and is readily observed by DSC.[6][16]

Section 3: Thermogravimetric Analysis (TGA) - Quantifying Stability and Solvation

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[20][21] Its primary role in polymorph screening is to differentiate between true (anhydrous) polymorphs and pseudopolymorphs, such as hydrates (containing water) or solvates (containing other solvents).[20][22]

The "Why" Behind the TGA Protocol

The TGA protocol is designed to precisely quantify mass loss associated with volatiles, desolvation, or decomposition.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Caption: A typical experimental workflow for TGA analysis.

Detailed Experimental Protocol: TGA
  • Sample Preparation: Place a slightly larger sample (5-10 mg) into an open TGA pan (typically ceramic or platinum).

    • Causality: A larger mass provides a more accurate weight loss measurement. An open pan allows for the free escape of any evolved gases or vapors.

  • Instrument Setup: Place the sample pan onto the TGA's highly sensitive microbalance.

  • Purge Gas: Initiate a dry nitrogen purge at a standard flow rate.

    • Causality: As with DSC, an inert gas prevents unwanted oxidative reactions.

  • Thermal Program: Heat the sample from ambient temperature to a temperature where complete decomposition is expected (e.g., 400°C) at a linear heating rate of 10°C/min.

Data Interpretation: Identifying Solvates and Stability

The TGA thermogram plots the percentage of initial mass remaining on the y-axis against temperature on the x-axis.

  • Anhydrous Polymorph: A true, anhydrous polymorph will show no significant mass loss until the onset of thermal decomposition, which typically occurs at a much higher temperature than melting.

  • Hydrate/Solvate: A pseudopolymorph will exhibit a distinct, stepwise mass loss at a temperature below its melting or decomposition point.[20] The amount of mass lost corresponds to the stoichiometry of the solvent in the crystal lattice.

Table 2: Hypothetical TGA Data for Two Forms of this compound

ParameterForm XForm YInterpretation
Mass Loss (25-150°C) 0.2%9.8%Form X is likely an anhydrous polymorph. Form Y shows significant mass loss, indicating it is a hydrate or solvate.
Onset of Decomposition (°C) ~280~280Both forms show similar decomposition profiles after the initial mass loss event.

For Form Y, if the mass loss of 9.8% corresponds to the theoretical mass percentage of one mole of water in the crystal structure, it can be confidently identified as a monohydrate. This combined DSC and TGA data is crucial for selecting the desired solid form for development.[7][20]

Section 4: A Synthesized View - The Power of Combined Analysis

Using DSC and TGA in tandem provides a comprehensive thermal profile of a pharmaceutical solid.[7][20]

  • Scenario 1: Melting without prior mass loss. A sharp endotherm in the DSC with no corresponding mass loss in the TGA is the classic signature of an anhydrous or unsolvated crystalline material melting.

  • Scenario 2: Mass loss followed by melting. A mass loss in the TGA followed by a sharp endotherm in the DSC indicates a solvate that first desolvates and then melts.[22]

  • Scenario 3: Overlapping events. If a DSC endotherm occurs at the same temperature as a TGA mass loss, it can be difficult to separate desolvation from melting. In such cases, advanced techniques like DSC-TGA-MS (mass spectrometry) can be used to identify the molecules being lost during the thermal event.

Conclusion

The rigorous characterization of polymorphs is a non-negotiable aspect of pharmaceutical development. Thermal analysis, specifically the complementary techniques of DSC and TGA, provides the foundational data required to understand the solid-state landscape of a new API like this compound. DSC reveals the energetic relationships between forms through their melting and transition temperatures, while TGA definitively distinguishes between true polymorphs and solvated or hydrated forms. By applying these techniques with a clear understanding of the causality behind the experimental parameters, researchers and drug development professionals can make informed decisions, mitigate risks, and ensure the development of safe, stable, and effective medicines.[1]

References

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Journal of Validation Technology. [Link]

  • Polymorphism in the Pharmaceutical Industry: Solid Form and Drug Development. Wiley. [Link]

  • Polymorphism in Pharmaceutical Products. Presentation Slides. [Link]

  • Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC. Thermal Support. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. News-Medical.net. [Link]

  • Polymorphism in Pharmaceutical Solids: Second edition. ResearchGate. [Link]

  • Thermogravimetric Analysis. Improved Pharma. [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellonian Centre of Innovation. [Link]

  • DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. TA Instruments. [Link]

  • Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. H&M Analytical Services. [Link]

  • Calorimetry for polymorph detection. European Pharmaceutical Review. [Link]

  • Studying Polymorphism by Means of DSC. NETZSCH Analyzing & Testing. [Link]

  • Polymorphism of Drugs. Shimadzu. [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

  • Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies. PMC. [Link]

  • Ensuring Consistency in Polymorphic Drug Substances and Products. Almac Group. [Link]

  • Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. ResearchGate. [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. [Link]

  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. FDA. [Link]

  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. ICH. [Link]

  • Solid State and Polymorphism of the Drug Substance in the Context of Quality by Design and ICH Guidelines Q8–Q12. Wiley-VCH. [Link]

  • 4-Amino-3,4-dihydroquinoxalin-2(1H)-one. PubChem. [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

Sources

Safety Operating Guide

4-Amino-3,4-dihydroquinolin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 4-Amino-3,4-dihydroquinolin-2(1H)-one

As a Senior Application Scientist, I have observed that the improper handling of heterocyclic amines frequently compromises both laboratory safety and downstream experimental integrity. This compound (CAS 858783-30-9) is a specialized building block heavily utilized in drug discovery, particularly in the synthesis of neuroprotective agents, anticonvulsants, and receptor ligands.

Because this molecule features both a reactive primary amine and a stable lactam ring, it requires strict operational and disposal protocols. This guide provides a self-validating, step-by-step framework for handling and disposing of this compound, ensuring compliance with environmental regulations while safeguarding laboratory personnel.

Part 1: Chemical Profile & Mechanistic Hazard Assessment

While a globally harmonized Safety Data Sheet (SDS) specific to the 4-amino derivative (CAS 858783-30-9) is highly specialized, we can reliably extrapolate its baseline hazard profile from its well-documented parent compound,. The addition of the primary amine at the C4 position significantly increases the molecule's overall basicity and nucleophilicity, which directly impacts its interaction with biological tissues and dictates our safety approach.

Table 1: Chemical Properties and Anticipated Hazard Profile

Property / HazardDetailsCausality / Mechanistic Rationale
Chemical Formula C9H10N2OBicyclic structure containing a lactam and a primary amine.
Molecular Weight 162.19 g/mol Low molecular weight solid; easily aerosolized into inhalable dust if handled improperly as a dry powder.
Skin/Eye Irritation Category 2 (Irritant)The primary amine group can abstract protons from biological macromolecules, leading to localized protein denaturation and acute tissue irritation.
Skin Sensitization Category 1 (Sensitizer)The nucleophilic amine can act as a hapten, covalently binding to skin proteins and triggering an adaptive immune response upon repeated exposure.
Systemic Toxicity Acute Tox. 4 (Oral)The lactam core is biologically active; accidental ingestion or systemic absorption can lead to off-target receptor binding (e.g., NMDA/Sigma receptors)[1].

Part 2: Operational Safety & Handling Protocols

To prevent dermal sensitization and respiratory irritation, the handling of this compound must be treated as a closed-system operation whenever feasible.

Step-by-Step Handling Methodology:

  • Preparation & PPE: Don appropriate Personal Protective Equipment (PPE), including safety goggles, a fitted lab coat, and gloves. Mechanistic Note: Nitrile gloves provide a baseline barrier for the dry powder, but organic solvents like DMSO and DMF—commonly used to dissolve this compound—can rapidly permeate standard nitrile. Double-gloving or using specialized laminated gloves is critical when handling stock solutions to prevent the solvent from carrying the sensitizing amine directly through the dermal layer.

  • Weighing: Weigh the solid powder exclusively within a certified Class II biological safety cabinet or a chemical fume hood. This prevents the inhalation of aerosolized micro-particulates.

  • Solubilization: When preparing stock solutions, add the solvent directly to the pre-weighed vial rather than transferring the powder to a liquid-filled container. This minimizes dust generation.

  • Decontamination: Wipe down all spatulas, balances, and bench surfaces with a 10% bleach solution (to oxidize the amine) followed by 70% ethanol to remove residual chemical traces.

G Start Waste Generation: This compound Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (DMSO/DMF Solutions) Start->Liquid Segregation Segregation: Halogen-Free Organic Waste Solid->Segregation Liquid->Segregation Containment Containment: Seal in HDPE/Glass Receptacles Segregation->Containment Storage Storage: Satellite Accumulation Area (<90 Days) Containment->Storage Disposal Final Disposal: High-Temperature Incineration Storage->Disposal

Workflow for the safe handling, segregation, and disposal of this compound.

Part 3: Proper Disposal Procedures

Because this compound contains nitrogen but no halogens, it must be strictly segregated into "Halogen-Free Organic Waste" streams.

Causality for Disposal Method: The robust lactam ring and nitrogenous nature of the compound require high-temperature incineration for complete destruction. Standard landfill disposal risks groundwater contamination, while low-temperature burning can generate highly toxic nitrogen oxides (NOx). Approved incineration facilities utilize thermal oxidizers and NOx scrubbers to safely break down the molecule into harmless N2, CO2, and H2O.

Step-by-Step Disposal Methodology:

  • Solid Waste Segregation: Place any unused powder, contaminated Kimwipes, or empty vials into a designated solid hazardous waste container lined with a heavy-duty polyethylene bag.

  • Liquid Waste Segregation: Collect organic solutions (e.g., DMSO, DMF, or Methanol containing the compound) in a high-density polyethylene (HDPE) or glass carboy. Crucial: Do not mix with halogenated waste (like DCM or Chloroform) or acidic waste, as the basic amine can react exothermically with strong acids.

  • Labeling: Clearly label the container with "Hazardous Waste - Toxic/Irritant", "Contains: Halogen-Free Organics, this compound", and the exact date of first accumulation.

  • Storage: Store the waste in a designated Satellite Accumulation Area (SAA) equipped with secondary containment. Ensure the container is tightly capped when not actively receiving waste to prevent volatile emissions.

  • Final Disposal: Transfer the waste to your facility's Environmental Health and Safety (EHS) department within 90 days for EPA-approved high-temperature incineration.

Part 4: Spill Response & Decontamination

A spill of this compound requires immediate, methodical action to prevent aerosolization or skin contact.

Dry Powder Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder through the lab.

  • Contain: Do not dry sweep, as this aerosolizes the sensitizing dust. Gently cover the powder with damp paper towels (using water or a mild solvent like ethanol) to suppress particulate suspension.

  • Collect: Carefully scoop the damp material using a non-sparking tool and place it into a sealable hazardous waste container.

  • Clean: Wash the spill area thoroughly with soap and water, followed by an ethanol wipe.

Liquid Solution Spill Protocol (e.g., in DMSO):

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical spill pad.

  • Collect: Scoop the saturated absorbent into a compatible, sealable waste container.

  • Decontaminate: Wash the surface with a detergent solution to remove residual solvent and the dissolved compound. DMSO can compromise the integrity of certain benchtop materials over time and will actively transport residual chemical through human skin if touched.

References

Sources

Personal protective equipment for handling 4-Amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Operational Safety & Handling Guide: 4-Amino-3,4-dihydroquinolin-2(1H)-one Audience: Pharmaceutical Researchers, Process Chemists, and EHS Officers.[1][2]

Executive Summary: The "Unknown Intermediate" Protocol

This compound (often encountered as the HCl salt, CAS: 1609407-84-2 or free base CAS: 113330-43-3) is a chiral building block frequently used in the synthesis of GPCR ligands (e.g., dopamine/serotonin modulators like Lumateperone) and beta-blockers.[1][2]

The Safety Paradox: While often classified generically as an "Irritant" (H315/H319/H335), its structural homology to bioactive quinolinones and the presence of a primary amine necessitates handling it as a Potent Compound (OEB 2/3) until specific toxicological data proves otherwise. This guide prioritizes containment over convenience to ensure long-term researcher safety.[2]

Part 1: Risk Assessment & Hazard Logic

To select the correct PPE, we must understand the "Why" behind the hazard. This compound presents a dual-threat profile:

  • The Physical Hazard (Dust/Static): As a crystalline organic amine, this solid is prone to static charging.[2] When transferred, it "flies," creating invisible aerosol clouds.[2] Inhalation is the primary exposure route.[2]

  • The Chemical Hazard (Amine/Quinolinone Core):

    • Primary Amine: Potential for chemical burns (mucous membranes) and sensitization (allergic reaction upon repeat exposure).[1][2]

    • Quinolinone Scaffold: Biologically active.[1][2] It is designed to bind to protein receptors; therefore, unintended absorption may trigger physiological effects (dizziness, hypotension).

Data Summary Table: Physicochemical Properties
PropertyValue / CharacteristicOperational Implication
Physical State White to off-white powderHigh dust generation potential during weighing.[1][2]
Solubility Soluble in DMSO, MeOH, dilute acidSkin absorption is enhanced if dissolved in DMSO.[1][2]
pKa Basic (Amine)Incompatible with strong oxidizers and acid chlorides (exothermic).[1][2]
Bioactivity GPCR / Enzyme Inhibitor ScaffoldTreat as a reproductive/developmental hazard (Precautionary Principle).[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire."[2] Use this tiered approach based on the operation scale.

PPE ComponentStandard Protocol (<1g Handling)Scale-Up Protocol (>1g or Solution Prep)Technical Rationale
Gloves Double Nitrile (0.11mm min)Double Nitrile (Outer: Long cuff)Amines can permeate thin nitrile.[1][2] Double gloving provides a "breakthrough" buffer and allows outer glove removal if contaminated.[2]
Eye Protection Chemical Splash GogglesGoggles + Face ShieldSafety glasses are insufficient.[1][2] Airborne amine dust can bypass side shields and react with eye moisture to form caustic solutions.[2]
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if outside hood)Critical: If the solid must be handled outside a hood (e.g., balance transfer), a fit-tested N95 or P100 is mandatory.[1][2]
Body Lab Coat (Cotton/Poly)Tyvek® Sleeves or ApronDisposable sleeves prevent dust accumulation on lab coat cuffs—a common source of secondary exposure at desks.[1][2]

Part 3: Operational Protocols (Step-by-Step)

Workflow 1: Safe Weighing & Transfer

Goal: Eliminate static-driven dust dispersion.[1][2]

  • Preparation:

    • Place an anti-static gun or ionizer inside the fume hood.[2]

    • Line the work surface with an absorbent pad (plastic side down) to visualize spills.

  • The "Static Kill" Step:

    • Before opening the source container, wipe the exterior with a paper towel dampened with 70% Ethanol. This discharges static electricity on the bottle surface.[2]

  • Transfer:

    • Use a disposable anti-static weighing boat.[2]

    • Technique: Do not pour.[2] Use a clean spatula.[2] If the powder "flies" (repels from the spatula), pause and use the anti-static gun on the boat.

  • Decontamination:

    • Immediately wipe the spatula and balance area with a wet wipe (water/surfactant) before removing hands from the hood. Solvents (Acetone/EtOH) alone often spread amine salts rather than dissolving them; use water first. [2]

Workflow 2: Reaction Setup (Acid Chloride/Anhydride Coupling)

Context: This amine is often reacted with electrophiles.[1][2] These reactions are exothermic.[2]

  • Setup: Clamp the reaction flask above a secondary containment tray.

  • Addition:

    • Dissolve the this compound in the solvent (e.g., DCM or DMF) before adding the base (TEA/DIPEA).[1][2]

    • Cooling: Cool the mixture to 0°C before adding the electrophile (e.g., acetyl chloride).

  • Ventilation: Ensure the hood sash is lowered.[1][2] The reaction may release HCl gas or amine vapors.[2]

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating risk assessment with operational actions.

SafetyLogic Start Task: Handle this compound FormCheck Is it Solid (Powder) or Solution? Start->FormCheck Solid Solid Form FormCheck->Solid Powder Solution Solution (DMSO/Organic) FormCheck->Solution Liquid StaticRisk Risk: Airborne Dust & Static Solid->StaticRisk Control1 Action: Anti-static wipe container Use Fume Hood (Sash <18") StaticRisk->Control1 Disposal Disposal: Segregate as Hazardous Organic Amine Waste Control1->Disposal PermRisk Risk: Enhanced Skin Absorption Solution->PermRisk Control2 Action: Double Nitrile Gloves Change outer glove every 30 mins PermRisk->Control2 Control2->Disposal

Caption: Operational Safety Decision Tree: Differentiating risks between solid handling (inhalation focus) and solution handling (permeation focus).

Part 5: Emergency & Disposal Procedures

Accidental Release (Spill)
  • Evacuate: If >5g is spilled outside a hood, evacuate the immediate area to allow dust to settle (15 mins).

  • PPE Upgrade: Don N95 respirator and double gloves before re-entering.[1][2]

  • Cleanup:

    • Do NOT dry sweep. This generates dust.[1][2]

    • Cover spill with wet paper towels (water).[2]

    • Scoop the wet slurry into a hazardous waste bag.[2]

    • Wipe surface with 1N HCl (dilute acid) to neutralize the amine, followed by water.

Waste Disposal
  • Classification: Hazardous Organic Waste (Amine-containing).[1][2]

  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) in the waste stream—risk of violent reaction or nitrosamine formation.[1]

  • Labeling: Clearly mark as "Toxic/Irritant - Organic Amine."[1][2]

References

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Chemical Sampling Information: Amines. United States Department of Labor.[2] [Link]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4-Amino-3,4-dihydroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.